Product packaging for D(+)-Raffinose pentahydrate(Cat. No.:)

D(+)-Raffinose pentahydrate

Cat. No.: B7823032
M. Wt: 594.5 g/mol
InChI Key: BITMAWRCWSHCRW-PFQJHCPISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Raffinose Pentahydrate is an oligosaccharide.
A trisaccharide occurring in Australian manna (from Eucalyptus spp, Myrtaceae) and in cottonseed meal.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H42O21 B7823032 D(+)-Raffinose pentahydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;pentahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16.5H2O/c19-1-5-8(22)11(25)13(27)16(31-5)30-3-7-9(23)12(26)14(28)17(32-7)34-18(4-21)15(29)10(24)6(2-20)33-18;;;;;/h5-17,19-29H,1-4H2;5*1H2/t5-,6-,7-,8+,9-,10-,11+,12+,13-,14-,15+,16+,17-,18+;;;;;/m1...../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITMAWRCWSHCRW-PFQJHCPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O)O)O)O.O.O.O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O)O)O)O.O.O.O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H42O21
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201035270
Record name Raffinose, pentahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201035270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pentahydrate: Solid; [Merck Index] Solid; [Sigma-Aldrich MSDS]
Record name Raffinose
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17095
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

512-69-6, 17629-30-0
Record name .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Raffinose, pentahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201035270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Raffinose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.407
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name α-D-Glucopyranoside, β-D-fructofuranosyl O-α-D-galactopyranosyl-(1.fwdarw.6)-, hydrate (1:5)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.743
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

D(+)-Raffinose pentahydrate chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to D(+)-Raffinose Pentahydrate: Chemical Properties and Structure

Introduction

This compound is a naturally occurring trisaccharide composed of D-galactose, D-glucose, and D-fructose.[1][2][3][4] It is found in a variety of vegetables and grains.[1] Classified as an oligosaccharide, raffinose and its larger homologues, such as stachyose and verbascose, are known as Raffinose Family Oligosaccharides (RFOs). In plants, RFOs are involved in fundamental physiological processes, including carbon storage, signal transduction, and tolerance to abiotic stress. In the food and pharmaceutical industries, this compound is utilized for its prebiotic properties, promoting the growth of beneficial gut bacteria. This guide provides a comprehensive overview of the chemical properties, structure, and biological significance of this compound for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a white crystalline powder with a sweet taste, approximately 10% that of sucrose. The key chemical and physical properties are summarized in the table below.

PropertyValue
Synonyms Melitose, Melitriose, O-α-D-Galactopyranosyl-(1→6)-α-D-glucopyranosyl β-D-fructofuranoside pentahydrate
Molecular Formula C₁₈H₃₂O₁₆·5H₂O
Molecular Weight 594.51 g/mol
Melting Point 78-82 °C
Solubility Soluble in water (0.1 g/mL)
Optical Rotation [α]20/D +105° (c=10% in H₂O)
Appearance White crystalline powder
CAS Number 17629-30-0

Chemical Structure

D(+)-Raffinose is a trisaccharide built from three monosaccharide units: galactose, glucose, and fructose. The structure consists of galactose connected to glucose via an α-(1→6) glycosidic bond, and glucose connected to fructose via an α-(1→2) glycosidic bond, forming sucrose. Therefore, raffinose can be described as O-α-D-Galactopyranosyl-(1→6)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside.

Enzymatic hydrolysis of raffinose can yield different products depending on the enzyme used. The enzyme α-galactosidase hydrolyzes raffinose into D-galactose and sucrose. Invertase, on the other hand, cleaves the sucrose moiety, yielding melibiose (a disaccharide of galactose and glucose) and fructose.

G Gal Galactose Glc Glucose Gal->Glc α-(1→6) Fru Fructose Glc->Fru α-(1→2) Raffinose Raffinose Raffinose->Gal Raffinose->Glc Raffinose->Fru

Caption: Chemical structure of D(+)-Raffinose.

Biological Role and Metabolic Pathways

In plants, raffinose family oligosaccharides (RFOs) play a crucial role in various physiological processes. They are involved in the transport and storage of carbon and act as compatible solutes, offering protection against abiotic stresses such as cold and drought. The biosynthesis of RFOs is a multi-step enzymatic process.

The pathway begins with the synthesis of galactinol from myo-inositol and UDP-D-galactose, a reaction catalyzed by galactinol synthase. Subsequently, raffinose synthase facilitates the transfer of a galactose unit from galactinol to sucrose, forming raffinose. Further elongation of the chain with additional galactose units from galactinol by stachyose synthase and other transferases leads to the formation of larger RFOs like stachyose and verbascose.

G sub1 myo-Inositol + UDP-D-Galactose enz1 Galactinol Synthase sub1->enz1 sub2 Sucrose enz2 Raffinose Synthase sub2->enz2 sub3 Raffinose prod1 Galactinol enz1->prod1 prod2 Raffinose enz2->prod2 enz3 Stachyose Synthase prod3 Stachyose enz3->prod3 prod1->enz2 prod1->enz3 Galactinol prod2->enz3

Caption: Biosynthesis pathway of Raffinose Family Oligosaccharides.

Experimental Protocols and Analysis

The analysis and quantification of this compound in various matrices often involve chromatographic techniques. A common method for the analysis of RFOs is High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). This technique allows for the separation and sensitive detection of carbohydrates without the need for derivatization.

General Experimental Workflow for Raffinose Quantification:

  • Sample Preparation : Extraction of carbohydrates from the sample matrix (e.g., plant tissue, food product). This may involve homogenization, solvent extraction, and purification steps to remove interfering substances.

  • Chromatographic Separation : The prepared sample is injected into an HPAEC system equipped with a suitable anion-exchange column. A high pH mobile phase is used to ionize the hydroxyl groups of the carbohydrates, allowing for their separation on the column.

  • Detection : The separated carbohydrates are detected using a pulsed amperometric detector, which provides high sensitivity for electroactive species like carbohydrates.

  • Quantification : The concentration of raffinose in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated using known concentrations of a this compound standard.

G step1 Sample Preparation (Extraction & Purification) step2 HPAEC Separation (Anion-Exchange Column) step1->step2 step3 Pulsed Amperometric Detection (PAD) step2->step3 step4 Data Analysis (Quantification vs. Standard) step3->step4

Caption: General workflow for the analysis of Raffinose.

Conclusion

This compound is a significant carbohydrate with diverse roles in biology and various industrial applications. Its well-defined chemical structure, consisting of galactose, glucose, and fructose, dictates its chemical and biological properties. Understanding its metabolic pathways in plants provides insights into stress tolerance mechanisms. Furthermore, established analytical techniques enable its accurate quantification, facilitating research in fields ranging from plant physiology to food science and human health. This guide provides a foundational understanding for professionals engaged in research and development involving this versatile trisaccharide.

References

What is the CAS number for D(+)-Raffinose pentahydrate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to D(+)-Raffinose Pentahydrate for Researchers and Drug Development Professionals

This compound is a naturally occurring trisaccharide composed of galactose, glucose, and fructose. It is widely utilized in various scientific and industrial applications, particularly in the fields of biotechnology, pharmaceuticals, and food science. This technical guide provides comprehensive information on the physicochemical properties, biological activities, and key applications of this compound, with a focus on its relevance to researchers, scientists, and drug development professionals.

CAS Number: 17629-30-0

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

PropertyValue
CAS Number 17629-30-0
Molecular Formula C₁₈H₃₂O₁₆·5H₂O
Molecular Weight 594.51 g/mol [1]
Appearance White crystalline powder
Melting Point 78-82 °C[2]
Solubility in Water 50 g/L (20°C)[2]
Specific Optical Rotation +105° ± 2° (c=10% in H₂O, 20°C)
Density 1.47 g/cm³[2][3]
pH 5.5–7.0 (100 g/L in H₂O at 20°C)
Synonyms Melitose, Melitriose, Gossypose

Biological Activities and Applications

This compound exhibits a range of biological activities that make it a valuable compound in research and drug development.

Cryopreservation

Raffinose is widely used as a cryoprotectant to preserve the viability of cells and tissues during freezing. Its mechanism of action involves stabilizing cellular membranes and preventing the formation of damaging ice crystals. It is often used in combination with other cryoprotectants like dimethyl sulfoxide (DMSO) or glycerol. For instance, it has been successfully used for the cryopreservation of mouse spermatozoa.

Biofilm Inhibition

Recent studies have highlighted the potential of raffinose as a biofilm inhibitor, particularly against the pathogenic bacterium Pseudomonas aeruginosa. Raffinose has been shown to interfere with biofilm formation without affecting bacterial growth. This activity is mediated through its interaction with the lectin LecA, leading to a reduction in the cellular levels of the second messenger molecule, cyclic diguanylate (c-di-GMP).

Prebiotic and Immunomodulatory Effects

Raffinose acts as a prebiotic, promoting the growth of beneficial gut bacteria. Additionally, it has demonstrated immunomodulatory properties. Studies have shown that raffinose can alleviate allergen-induced airway eosinophilia and reduce the mRNA levels of pro-inflammatory cytokines IL-4 and IL-5 in lung tissue.

Drug Formulation

In the pharmaceutical industry, raffinose is utilized as a stabilizing agent in drug formulations, particularly for freeze-dried products. It helps to maintain the stability and efficacy of active pharmaceutical ingredients.

Signaling Pathway of Raffinose-Mediated Biofilm Inhibition

The mechanism by which this compound inhibits biofilm formation in Pseudomonas aeruginosa involves a specific signaling pathway. Raffinose binds to the carbohydrate-binding protein LecA, which in turn leads to an increase in the activity of a c-di-GMP-specific phosphodiesterase (PDE). This enhanced PDE activity results in the degradation of cyclic di-GMP, a key signaling molecule that promotes biofilm formation. The reduction in cellular c-di-GMP levels ultimately leads to the inhibition of biofilm development.

Raffinose_Biofilm_Inhibition Raffinose D(+)-Raffinose LecA LecA Protein Raffinose->LecA Binds to c_di_GMP Cyclic di-GMP PDE Phosphodiesterase (PDE) Activity LecA->PDE Increases PDE->c_di_GMP Degrades Biofilm Biofilm Formation c_di_GMP->Biofilm Promotes

Raffinose-mediated inhibition of P. aeruginosa biofilm formation.

Experimental Protocols

Cryopreservation of Mammalian Cells Using Raffinose

This protocol provides a general workflow for the cryopreservation of mammalian cells using a freezing medium supplemented with raffinose.

Cryopreservation_Workflow start Start: Healthy Cell Culture harvest 1. Harvest and count cells start->harvest pellet 2. Centrifuge to form a cell pellet harvest->pellet resuspend 3. Resuspend pellet in cold freezing medium with Raffinose pellet->resuspend aliquot 4. Aliquot cell suspension into cryovials resuspend->aliquot freeze 5. Controlled slow freezing (-1°C/minute) to -80°C aliquot->freeze store 6. Transfer to liquid nitrogen for long-term storage freeze->store end End: Cryopreserved Cells store->end

References

A Technical Guide to the Solubility of D(+)-Raffinose Pentahydrate in DMSO and Water

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the solubility of D(+)-Raffinose pentahydrate in two common laboratory solvents: dimethyl sulfoxide (DMSO) and water. The information is intended for researchers, scientists, and professionals in the field of drug development and life sciences who utilize this complex carbohydrate in their work.

Core Topic: Solubility of this compound

This compound is a trisaccharide composed of galactose, glucose, and fructose. Its solubility is a critical parameter for a wide range of applications, from cell culture media preparation to cryopreservation and drug formulation. Understanding its solubility characteristics in both a polar aprotic solvent like DMSO and a polar protic solvent like water is essential for accurate and reproducible experimental design.

Quantitative Solubility Data

The solubility of this compound can vary based on factors such as temperature, pH, and the purity of the solute and solvent. The following table summarizes the reported solubility data from various sources.

SolventReported SolubilityMolar Concentration (approx.)Source(s)
DMSO 100 mg/mL168.2 mM[1][2][3]
20 mg/mL33.6 mM[4]
Water 143 g/L (143 mg/mL)240.5 mM[5]
0.1 g/mL (100 mg/mL)168.2 mM
50 mg/mL84.1 mM
PBS (pH 7.2) approx. 1 mg/mL1.7 mM

Note: The molecular weight of this compound is 594.51 g/mol . Molar concentrations are calculated based on this value. It is important to note that moisture-absorbing DMSO can lead to reduced solubility.

Experimental Protocols

Determining the solubility of a compound like this compound involves a systematic approach to ensure accurate and consistent results. Below is a generalized experimental protocol synthesized from standard laboratory practices for solubility assessment.

General Protocol for Solubility Determination
  • Materials and Equipment:

    • This compound (high purity)

    • Anhydrous DMSO

    • Deionized or distilled water

    • Analytical balance

    • Vortex mixer

    • Magnetic stirrer and stir bars

    • Temperature-controlled environment (e.g., water bath or incubator)

    • Centrifuge

    • Spectrophotometer, HPLC, or NMR for concentration measurement (optional, for quantitative analysis)

  • Procedure for Preparing a Saturated Solution:

    • Accurately weigh a known amount of this compound.

    • Add a specific volume of the desired solvent (DMSO or water) to a vial containing the compound.

    • Agitate the mixture vigorously using a vortex mixer for an initial period (e.g., 2 minutes).

    • Place the vial in a temperature-controlled environment and allow it to equilibrate with continuous stirring for a set period (e.g., 24 hours) to ensure saturation.

    • After equilibration, visually inspect the solution for any undissolved solid. If the solid has completely dissolved, add more this compound and repeat the equilibration step until a saturated solution with excess solid is achieved.

  • Procedure for Determining Solubility:

    • Gravimetric Method:

      • Carefully withdraw a known volume of the supernatant from the saturated solution, ensuring no solid particles are transferred.

      • Evaporate the solvent from the supernatant under vacuum or gentle heating.

      • Weigh the remaining solid residue.

      • Calculate the solubility in mg/mL or g/L.

    • Instrumental Analysis (e.g., HPLC, NMR):

      • Prepare a calibration curve using standard solutions of this compound of known concentrations.

      • Withdraw a known volume of the supernatant from the saturated solution and dilute it with the appropriate solvent.

      • Analyze the diluted sample using the chosen analytical instrument.

      • Determine the concentration of the saturated solution from the calibration curve and calculate the solubility.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start weigh Weigh this compound start->weigh add_solvent Add Known Volume of Solvent (DMSO or Water) weigh->add_solvent agitate Vigorous Agitation (e.g., Vortex) add_solvent->agitate equilibrate Equilibrate with Stirring (e.g., 24h at constant T) agitate->equilibrate check_dissolution Check for Undissolved Solid equilibrate->check_dissolution check_dissolution->add_solvent No Solid Present (Add more solute) separate Separate Supernatant from Solid (e.g., Centrifuge) check_dissolution->separate Solid Present measure Measure Concentration of Supernatant separate->measure calculate Calculate Solubility measure->calculate end End calculate->end

Workflow for determining the solubility of this compound.

References

An In-Depth Technical Guide to the Biochemical Pathway of Raffinose Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raffinose, a trisaccharide composed of galactose, glucose, and fructose, is a key player in the carbohydrate metabolism of many plants, serving as a transport and storage sugar, as well as a protective agent against abiotic stress. In humans and other monogastric animals, the absence of the α-galactosidase enzyme renders raffinose and its larger counterparts in the Raffinose Family Oligosaccharides (RFOs) indigestible, leading to their fermentation by gut microbiota. This technical guide provides a comprehensive overview of the biochemical pathways of raffinose synthesis and degradation across different biological systems. It includes detailed information on the key enzymes involved, their kinetic properties, and the regulatory mechanisms that govern this metabolic route. Furthermore, this guide furnishes detailed experimental protocols for the study of raffinose metabolism and presents quantitative data in structured tables for comparative analysis. Visual diagrams of the metabolic pathways and experimental workflows are provided to facilitate a deeper understanding of the core concepts.

Introduction

Raffinose Family Oligosaccharides (RFOs) are a group of α-galactosyl derivatives of sucrose, with raffinose being the simplest member.[1] They are nearly ubiquitous in the plant kingdom, accumulating in seeds, leaves, and other vegetative tissues.[2] The metabolism of raffinose is of significant interest to researchers in various fields. In plant biology, it is crucial for understanding stress tolerance mechanisms and improving crop resilience. For food scientists and nutritionists, the indigestible nature of RFOs in humans and their role as prebiotics are of primary concern.[3] In the context of drug development, understanding the enzymatic breakdown of these sugars by microbial enzymes in the gut can inform the development of therapies for digestive discomfort and the modulation of the gut microbiome.

This guide will delve into the core biochemical pathways of raffinose metabolism, detailing the enzymatic reactions, and providing practical information for researchers in the field.

The Biochemical Pathway of Raffinose Metabolism

The metabolism of raffinose can be broadly divided into two main processes: biosynthesis (anabolism) and degradation (catabolism).

Biosynthesis of Raffinose

The synthesis of raffinose and other RFOs originates from sucrose. The pathway involves the sequential addition of galactose units, with galactinol serving as the galactose donor.[4]

The key enzymes involved in raffinose biosynthesis are:

  • Galactinol Synthase (GolS; EC 2.4.1.123): This enzyme catalyzes the first committed step in RFO biosynthesis, transferring a galactose moiety from UDP-galactose to myo-inositol to form galactinol.[5]

  • Raffinose Synthase (RS; EC 2.4.1.82): Raffinose synthase transfers a galactosyl group from galactinol to sucrose, forming the trisaccharide raffinose.

  • Stachyose Synthase (STS; EC 2.4.1.67): This enzyme further elongates the carbohydrate chain by transferring another galactose unit from galactinol to raffinose, producing the tetrasaccharide stachyose.

Raffinose_Biosynthesis Sucrose Sucrose RS Raffinose Synthase (RS) Sucrose->RS UDP_Galactose UDP-Galactose GolS Galactinol Synthase (GolS) UDP_Galactose->GolS myo_Inositol myo-Inositol myo_Inositol->GolS Galactinol_donor Galactinol STS Stachyose Synthase (STS) Galactinol_donor->STS Galactinol_product Galactinol Galactinol_product->RS Raffinose Raffinose Raffinose->STS Stachyose Stachyose UDP UDP myo_Inositol_product myo-Inositol GolS->Galactinol_product GolS->UDP RS->Raffinose RS->myo_Inositol_product Releases STS->Stachyose STS->myo_Inositol_product Releases

Figure 1: Biosynthesis pathway of raffinose and stachyose.
Degradation of Raffinose

The breakdown of raffinose occurs through the action of specific glycoside hydrolases.

  • α-Galactosidase (EC 3.2.1.22): This is the primary enzyme responsible for raffinose degradation. It hydrolyzes the α-1,6 glycosidic bond, releasing galactose and sucrose. This enzyme is absent in the digestive tracts of humans and other monogastric animals.

  • β-Fructofuranosidase (Invertase; EC 3.2.1.26): In some organisms, invertase can hydrolyze the sucrose moiety of raffinose, although this is not the primary degradation pathway.

In bacteria, the breakdown of raffinose can be more complex, involving specific transporters and a series of enzymatic steps to metabolize the resulting monosaccharides.

Raffinose_Degradation Raffinose Raffinose alpha_Gal α-Galactosidase Raffinose->alpha_Gal Sucrose Sucrose Invertase Invertase Sucrose->Invertase Galactose Galactose Glucose Glucose Fructose Fructose alpha_Gal->Sucrose alpha_Gal->Galactose Invertase->Glucose Invertase->Fructose

Figure 2: Degradation pathway of raffinose.

Quantitative Data on Key Enzymes

The following tables summarize the kinetic properties of the key enzymes involved in raffinose metabolism from various sources.

Table 1: Kinetic Parameters of Raffinose Biosynthesis Enzymes

EnzymeOrganismSubstrateKm (mM)Vmax (µmol·min-1·mg-1)Reference
Galactinol SynthaseArabidopsis thalianaUDP-Galactose--
myo-Inositol--
Raffinose SynthasePisum sativum (pea)Galactinol2.5-
Sucrose20-
Stachyose SynthaseVigna angularis (adzuki bean)Raffinose--
Galactinol--

Table 2: Kinetic Parameters of Raffinose Degradation Enzymes

EnzymeOrganismSubstrateKm (mM)Vmax (µmol·min-1·mg-1)Reference
α-GalactosidaseAspergillus nigerp-Nitrophenyl-α-D-galactopyranoside0.9831.587
Bacillus megaterium VHM1p-Nitrophenyl-α-D-galactopyranoside0.5083.492
Raffinose5.014.20
Aspergillus flavipesp-Nitrophenyl-α-D-galactopyranoside1.89-
Penicillium aculeatum APS1---
Lactosphaera pasteurii---

Table 3: Optimal Conditions for α-Galactosidase Activity

OrganismOptimal pHOptimal Temperature (°C)Reference
Aspergillus niger5.065
Bacillus megaterium VHM17.060
Aspergillus flavipes4.5-5.045
Penicillium aculeatum APS14.555
Lactosphaera pasteurii5.545

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of raffinose metabolism.

Quantification of Raffinose and Related Sugars by HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method for the separation and quantification of sucrose, raffinose, galactose, and fructose.

Materials:

  • Plant or microbial tissue

  • 80% Ethanol

  • Deionized water

  • Acetonitrile (HPLC grade)

  • HPLC system with a Refractive Index Detector (RID)

  • Amino or specific carbohydrate analysis column (e.g., Agilent Hi-Plex Ca)

  • Syringe filters (0.22 µm)

Procedure:

  • Extraction:

    • Homogenize 100 mg of fresh tissue or cell pellet in 1 mL of 80% ethanol.

    • Incubate at 80°C for 1 hour.

    • Centrifuge at 13,000 x g for 10 minutes.

    • Collect the supernatant. Repeat the extraction on the pellet and pool the supernatants.

    • Evaporate the ethanol from the supernatant under a vacuum or nitrogen stream.

    • Resuspend the dried extract in a known volume of deionized water (e.g., 1 mL).

  • HPLC Analysis:

    • Filter the resuspended extract through a 0.22 µm syringe filter.

    • Inject 10-20 µL of the filtered sample onto the HPLC system.

    • Use an isocratic mobile phase of acetonitrile and water (e.g., 75:25 v/v) at a flow rate of 1.0 mL/min.

    • The column temperature should be maintained at 30-40°C.

    • Detect the sugars using a Refractive Index Detector.

    • Quantify the sugars by comparing the peak areas to those of known standards.

HPLC_Workflow start Sample Collection (Plant Tissue/Microbial Cells) homogenize Homogenization in 80% Ethanol start->homogenize extract Incubation at 80°C homogenize->extract centrifuge1 Centrifugation extract->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evaporate Evaporate Ethanol supernatant->evaporate resuspend Resuspend in Water evaporate->resuspend filter Filter (0.22 µm) resuspend->filter inject Inject into HPLC filter->inject separate Separation on Carbohydrate Column inject->separate detect Detection by RID separate->detect quantify Quantification against Standards detect->quantify

Figure 3: Experimental workflow for HPLC analysis of sugars.
Enzyme Assay for α-Galactosidase Activity

This protocol is a colorimetric assay for determining α-galactosidase activity using the artificial substrate p-nitrophenyl-α-D-galactopyranoside (pNPG).

Materials:

  • Enzyme extract (from plant or microbial source)

  • 50 mM Citrate-phosphate buffer (pH adjusted to the enzyme's optimum)

  • 10 mM p-Nitrophenyl-α-D-galactopyranoside (pNPG) solution

  • 1 M Sodium carbonate (Na2CO3) solution (stop solution)

  • Spectrophotometer

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing 400 µL of citrate-phosphate buffer and 50 µL of enzyme extract.

    • Pre-incubate the mixture at the optimal temperature for the enzyme for 5 minutes.

    • Initiate the reaction by adding 50 µL of 10 mM pNPG solution.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Stopping the Reaction:

    • Stop the reaction by adding 500 µL of 1 M sodium carbonate solution. This also develops the yellow color of the p-nitrophenol product.

  • Measurement:

    • Measure the absorbance of the solution at 405 nm using a spectrophotometer.

    • Prepare a standard curve using known concentrations of p-nitrophenol to quantify the amount of product formed.

    • One unit of α-galactosidase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for analyzing the expression levels of genes involved in raffinose metabolism using quantitative real-time PCR (qRT-PCR).

Materials:

  • Plant or microbial tissue

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (containing SYBR Green or other fluorescent dye)

  • Gene-specific primers for target and reference genes

  • qRT-PCR instrument

Procedure:

  • RNA Extraction:

    • Flash-freeze the collected tissue in liquid nitrogen and grind to a fine powder.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit with reverse transcriptase.

  • qRT-PCR:

    • Prepare the qRT-PCR reaction mixture containing the qPCR master mix, forward and reverse primers for the target gene, and the synthesized cDNA template.

    • Perform the qRT-PCR reaction in a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes.

    • Calculate the relative gene expression using the ΔΔCt method or by creating a standard curve.

qRTPCR_Workflow start Tissue Collection & Freezing rna_extraction Total RNA Extraction start->rna_extraction dnase_treatment DNase I Treatment rna_extraction->dnase_treatment cdna_synthesis cDNA Synthesis (Reverse Transcription) dnase_treatment->cdna_synthesis qpcr_setup qRT-PCR Reaction Setup (Master Mix, Primers, cDNA) cdna_synthesis->qpcr_setup qpcr_run qRT-PCR Amplification & Data Collection qpcr_setup->qpcr_run data_analysis Data Analysis (ΔΔCt Method) qpcr_run->data_analysis result Relative Gene Expression data_analysis->result

Figure 4: Workflow for gene expression analysis by qRT-PCR.

Regulation of Raffinose Metabolism

The raffinose metabolic pathway is tightly regulated, particularly in plants, in response to various developmental and environmental cues.

  • Abiotic Stress: The expression of genes encoding GolS and RS is often upregulated in response to abiotic stresses such as drought, cold, and high salinity. This leads to the accumulation of raffinose, which is thought to act as an osmoprotectant, stabilizing membranes and proteins.

  • Developmental Regulation: RFOs accumulate to high levels during seed maturation and desiccation, where they are believed to play a role in seed longevity and germination.

  • Substrate Availability: The activity of the enzymes in the pathway is also influenced by the availability of their substrates, such as sucrose, myo-inositol, and galactinol.

Conclusion

The biochemical pathway of raffinose metabolism is a central component of carbohydrate dynamics in a wide range of organisms. In plants, it is intricately linked to stress responses and developmental processes. In humans, the inability to digest raffinose has important implications for nutrition and gut health. The detailed understanding of the enzymes, their kinetics, and the regulatory networks governing this pathway, as outlined in this guide, provides a solid foundation for researchers, scientists, and drug development professionals. The provided experimental protocols and quantitative data serve as a practical resource for future investigations into this fascinating and important metabolic route. Further research into the specific roles of different enzyme isoforms and the complex regulatory networks will continue to unravel the multifaceted functions of raffinose and its derivatives in biology.

References

D(+)-Raffinose Pentahydrate as a Cryoprotectant: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryopreservation is a cornerstone of modern biotechnology, enabling the long-term storage of valuable biological materials. The selection of an appropriate cryoprotectant is paramount to maintaining cell viability and function post-thaw. D(+)-Raffinose pentahydrate, a non-reducing trisaccharide, has emerged as a significant non-permeating cryoprotectant. This technical guide provides a comprehensive overview of the mechanisms of action through which raffinose exerts its protective effects, supported by quantitative data from key studies. Detailed experimental protocols are provided to facilitate the application of raffinose in laboratory settings. Furthermore, conceptual diagrams of its cryoprotective mechanisms and experimental workflows are presented using the DOT language for enhanced clarity.

Core Mechanisms of Action

This compound primarily functions as an extracellular cryoprotectant. Its large molecular size prevents it from readily crossing the cell membrane. Its cryoprotective effects are attributed to a combination of three interconnected mechanisms: cellular dehydration, vitrification, and the water replacement hypothesis.

Cellular Dehydration

Prior to freezing, the addition of raffinose to the extracellular medium creates a hypertonic environment.[1] This osmotic gradient drives water out of the cell, leading to cellular dehydration. This controlled reduction in intracellular water content is critical for preventing the formation of large, damaging intracellular ice crystals during the freezing process.[2]

Vitrification

Vitrification is a process where a liquid solidifies into a glass-like amorphous state, bypassing the formation of a crystalline structure.[3] Raffinose, particularly at high concentrations, increases the viscosity of the extracellular solution. This increased viscosity impedes water molecule movement, thereby inhibiting the formation and growth of ice crystals and promoting vitrification of the extracellular medium at cryogenic temperatures.[1] This glassy state provides a stable environment that protects cellular structures from mechanical damage.

Water Replacement Hypothesis

At the molecular level, the "water replacement hypothesis" posits that during dehydration, raffinose molecules form hydrogen bonds with the polar headgroups of membrane phospholipids and with proteins.[1] This interaction effectively replaces the water molecules that normally hydrate these biological structures, thereby preserving their native conformation and preventing fusion and phase transitions of the lipid bilayer that can occur during freezing and thawing.

Quantitative Data on Cryoprotective Efficacy

The efficacy of raffinose as a cryoprotectant has been quantified in numerous studies. The following tables summarize key findings from research on the cryopreservation of various cell types.

Table 1: Cryopreservation of Mouse Oocytes with Raffinose and DMSO

Cryopreservation GroupPost-thaw Survival Rate (%)Fertilization Rate (%)Blastocyst Rate (%)
Group 1 (0.3M Raffinose + 0.5M Me₂SO)83.990.077.8
Group 2 (0.3M Raffinose + 1.0M Me₂SO)80.694.672.5
Injection Control (Raffinose microinjected, not frozen)N/A97.878.5
Untreated ControlN/A98.883.6

Table 2: Cryopreservation of Mouse Spermatozoa with Raffinose and Glycerol

CryoprotectantSperm Motility (%)Fertilizing Ability (%)
18% Raffinose4322.4
18% Raffinose + 1.75% GlycerolNot specified35.5
10% SucroseMotile (percentage not specified)0

Experimental Protocols

This section provides a detailed protocol for the cryopreservation of mouse oocytes using a combination of this compound and dimethyl sulfoxide (DMSO), adapted from Eroglu et al. (2010).

Materials
  • HEPES-buffered Hypermedium

  • Bovine Serum Albumin (BSA)

  • Gentamycin

  • This compound

  • Dimethyl sulfoxide (Me₂SO)

  • Galactose

  • Plastic straws (¼ cc)

  • Programmable freezer

  • Liquid nitrogen

Preparation of Solutions
  • Raffinose Stock Solution (e.g., 1M): Dissolve the appropriate amount of this compound in HEPES-buffered Hypermedium. Filter sterilize using a 0.22 µm filter.

  • Cryopreservation Media:

    • Group 1 Medium: HEPES-buffered Hypermedium containing 0.3 M raffinose and 0.5 M Me₂SO.

    • Group 2 Medium: HEPES-buffered Hypermedium containing 0.3 M raffinose and 1.0 M Me₂SO.

  • Thawing Medium: HEPES-buffered Hypermedium containing 0.1 M galactose.

Cryopreservation Procedure
  • Collect metaphase II (MII) mouse oocytes.

  • Microinject oocytes with approximately 0.1 M raffinose.

  • Expose the raffinose-injected oocytes to a 1:1 dilution of the chosen cryopreservation medium (Group 1 or 2) for 5 minutes at ambient temperature (~23°C).

  • Transfer the oocytes to the undiluted cryopreservation medium for 10 minutes at ambient temperature.

  • During the final 10-minute incubation, aspirate the oocytes into ¼ cc plastic straws.

  • Place the straws in a programmable freezer at 0°C.

  • Cool the straws to -6°C at a rate of 2°C/min.

Thawing Procedure
  • Transfer the straws from liquid nitrogen to the controlled-rate freezer at -40°C after a brief hold in the air (20 seconds).

  • Warm the straws slowly to 0°C at a rate of 5°C/min.

  • Release the oocytes into the thawing medium (HEPES-buffered Hypermedium with 0.1 M galactose) at ambient temperature and incubate for 7 minutes.

  • Transfer the oocytes to a fresh drop of thawing medium for an additional 7-10 minutes.

  • Transfer the oocytes to a suitable culture medium for a 1-hour recovery period before further procedures.

Visualizations

Signaling Pathways and Mechanisms

The following diagrams illustrate the core mechanisms of raffinose cryoprotection.

cryoprotection_mechanism cluster_extracellular Extracellular Space cluster_cell Cell Raffinose Raffinose Cell_Membrane Cell Membrane Raffinose->Cell_Membrane Osmotic Gradient Macromolecules Proteins & Lipids Raffinose->Macromolecules Water Replacement (H-bonding) Vitrification Vitrification Raffinose->Vitrification Inhibits Ice Crystal Formation Cell_Membrane->Macromolecules Intracellular_Water H₂O Intracellular_Water->Raffinose

Caption: Core cryoprotective mechanisms of this compound.

Experimental Workflows

The following diagram outlines the key steps in the experimental protocol for mouse oocyte cryopreservation.

experimental_workflow Start Start Oocyte_Collection Collect MII Oocytes Start->Oocyte_Collection Microinjection Microinject with 0.1M Raffinose Oocyte_Collection->Microinjection Equilibration Equilibrate in diluted cryopreservation medium (5 min) Microinjection->Equilibration Dehydration Dehydrate in undiluted cryopreservation medium (10 min) Equilibration->Dehydration Loading Load oocytes into straws Dehydration->Loading Freezing Controlled slow cooling to -6°C Loading->Freezing Storage Store in Liquid Nitrogen Freezing->Storage Thawing Controlled slow warming to 0°C Storage->Thawing Recovery Incubate in thawing and culture media Thawing->Recovery End End Recovery->End

Caption: Experimental workflow for mouse oocyte cryopreservation with raffinose.

Conclusion

This compound is a versatile and effective non-permeating cryoprotectant. Its mechanism of action, centered on cellular dehydration, vitrification, and molecular stabilization, offers robust protection to a variety of cell types during cryopreservation. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers and drug development professionals to incorporate raffinose into their cryopreservation strategies, ultimately enhancing the viability and functionality of cryopreserved biological materials.

References

The Role of Raffinose in Plant Stress Tolerance: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Raffinose Family Oligosaccharides (RFOs), particularly the trisaccharide raffinose, are crucial non-structural carbohydrates implicated in plant responses to a myriad of abiotic stresses. Accumulating in vegetative tissues and seeds, raffinose plays a multifaceted role that extends beyond simple carbon storage. This technical guide delves into the core mechanisms of raffinose-mediated stress tolerance, covering its functions as an osmoprotectant, an antioxidant, and a potential signaling molecule. We present a synthesis of current quantitative data, detailed experimental protocols for its study, and visual representations of the key metabolic and signaling pathways.

Core Mechanisms of Raffinose-Mediated Stress Tolerance

Raffinose and its precursors contribute to plant resilience through several key mechanisms:

  • Osmoprotection and Membrane Stabilization: As compatible solutes, RFOs accumulate to high concentrations in the cytoplasm under osmotic stress (e.g., drought, salinity) without interfering with cellular metabolism. This accumulation lowers the cellular water potential, aiding in water retention. Furthermore, raffinose can interact with and stabilize cellular membranes and proteins, protecting them from dehydration-induced damage.[1][2][3] During desiccation, raffinose is thought to form a glassy, solid matrix within cells, providing structural stability.[2]

  • Antioxidant and ROS Scavenging: Abiotic stresses invariably lead to the overproduction of reactive oxygen species (ROS), causing significant oxidative damage. Raffinose and its precursor, galactinol, have been shown to be effective scavengers of hydroxyl radicals (•OH), some of the most damaging ROS.[4] The accumulation of raffinose in chloroplasts, a major site of ROS production, suggests a direct role in protecting the photosynthetic apparatus from oxidative damage. Transgenic plants with elevated raffinose levels exhibit enhanced tolerance to oxidative stress and better ROS scavenging capacity.

  • Carbon Storage and Transport: RFOs serve as a readily available source of energy and carbon, particularly in sink tissues or during recovery from stress. In some species, RFOs are the primary form of photoassimilate transported in the phloem.

  • Signaling Molecule: Emerging evidence suggests that RFOs are not merely protective compounds but also act as signaling molecules. For instance, raffinose has been identified as an inducer of autophagy, a cellular recycling process crucial for maintaining homeostasis under stress. This process is activated through the SnRK1 kinase complex, independent of the primary TOR signaling pathway.

Raffinose Metabolism: Biosynthesis and Catabolism

The accumulation of raffinose is tightly regulated by the coordinated expression and activity of biosynthetic and catabolic enzymes.

Biosynthesis Pathway

The synthesis of RFOs begins with sucrose and involves two key enzymes: Galactinol Synthase (GolS) and Raffinose Synthase (RAFS) .

  • Galactinol Synthase (GolS; EC 2.4.1.123): This is the committed and rate-limiting step in RFO biosynthesis. GolS catalyzes the transfer of a galactose moiety from UDP-galactose to myo-inositol, producing galactinol.

  • Raffinose Synthase (RAFS; EC 2.4.1.82): RAFS then transfers the galactosyl group from galactinol to a sucrose molecule to form raffinose.

The expression and activity of GolS and RAFS genes are significantly upregulated in response to various abiotic stresses, including drought, salinity, cold, and heat. This stress-inducible gene expression is a primary driver of raffinose accumulation. Interestingly, depending on substrate availability, RAFS can also hydrolyze galactinol to generate myo-inositol, which itself has stress-alleviating properties.

Raffinose_Biosynthesis_Pathway Raffinose Biosynthesis Pathway UDP_Gal UDP-Galactose GolS Galactinol Synthase (GolS) UDP_Gal->GolS Myo_Ino myo-Inositol Myo_Ino->GolS Galactinol Galactinol RAFS Raffinose Synthase (RAFS) Galactinol->RAFS Sucrose Sucrose Sucrose->RAFS Raffinose Raffinose UDP UDP GolS->Galactinol UDP RAFS->Raffinose

A simplified diagram of the raffinose biosynthesis pathway.
Catabolism Pathway

The breakdown of raffinose is primarily catalyzed by α-galactosidases (AGAL; EC 3.2.1.22) , which hydrolyze the terminal α-1,6-galactosyl linkage. This process releases sucrose and galactose, making the stored carbon available for primary metabolism. Alkaline α-galactosidases, in particular, are implicated in RFO degradation in various cellular compartments and play roles in processes like seed germination and leaf senescence. In some species, the expression of alkaline α-galactosidase genes increases during stress recovery or in specific sink tissues to facilitate sugar unloading from the phloem.

Stress-Induced Signaling Leading to Raffinose Accumulation

Abiotic stress signals trigger a complex transcriptional cascade that culminates in the accumulation of raffinose. This response is mediated by various transcription factors (TFs) that bind to cis-acting elements in the promoters of RFO biosynthesis genes.

  • Drought and Salinity Stress: The expression of AtGolS1 and AtGolS2 in Arabidopsis is induced by drought and high salinity.

  • Heat Stress: Heat Shock Transcription Factors (e.g., HsfA2) are known to directly upregulate the transcription of GolS genes, leading to rapid accumulation of galactinol and raffinose.

  • Cold Stress: In Arabidopsis, the AtGolS3 gene is specifically induced by cold stress, but not by drought or salt.

This differential regulation of GolS isoforms allows the plant to fine-tune its RFO accumulation in response to specific environmental challenges.

Raffinose_Signaling_Pathway Stress-Induced Raffinose Signaling Drought Drought / Salinity TF_Drought DREB / ABRE TFs Drought->TF_Drought Heat Heat Stress TF_Heat HsfA2 Heat->TF_Heat Cold Cold Stress TF_Cold DREB1A / CBF3 Cold->TF_Cold GolS1_2 GolS1, GolS2 Gene Expression TF_Drought->GolS1_2 RAFS_Gene RAFS Gene Expression TF_Drought->RAFS_Gene TF_Heat->GolS1_2 TF_Heat->RAFS_Gene GolS3 GolS3 Gene Expression TF_Cold->GolS3 TF_Cold->RAFS_Gene Raffinose_Acc Raffinose Accumulation GolS1_2->Raffinose_Acc GolS3->Raffinose_Acc RAFS_Gene->Raffinose_Acc Tolerance Enhanced Stress Tolerance Raffinose_Acc->Tolerance

Signaling cascade from abiotic stress to raffinose accumulation.

Quantitative Data on Raffinose in Stress Tolerance

The following tables summarize quantitative findings from various studies, illustrating the significant changes in RFO metabolism under abiotic stress.

Table 1: Accumulation of Raffinose and Galactinol Under Abiotic Stress

Plant SpeciesStress ConditionTissueAnalyteFold Increase vs. ControlReference
Arabidopsis thalianaDroughtLeavesRaffinoseNot detected in unstressed plants
Arabidopsis thalianaHigh SalinityLeavesRaffinoseNot detected in unstressed plants
Arabidopsis thalianaColdLeavesRaffinoseNot detected in unstressed plants
Arabidopsis thalianaMethyl Viologen (Oxidative)LeavesRaffinose~4x
Zea mays (zmrafs mutant)DroughtLeavesRaffinoseComplete lack (more sensitive)
Chickpea (Cicer arietinum)Heat, Dehydration, SalinitySeedlingsRaffinoseSignificantly increased

Table 2: In Vitro Hydroxyl Radical (•OH) Scavenging Activity

CompoundSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
Galactinol7.8 ± 0.81 × 10⁹
Raffinose8.4 ± 0.46 × 10⁹
Stachyose1.1 ± 0.29 × 10¹⁰

Experimental Protocols

Accurate quantification of raffinose and the assessment of related enzyme activities are fundamental to research in this field. Below are generalized protocols based on common methodologies.

Quantification of Soluble Sugars (Raffinose) by HPLC

This protocol describes a common method for extracting and quantifying RFOs from plant tissues.

HPLC_Workflow Experimental Workflow for RFO Quantification cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis cluster_3 Quantification s1 1. Harvest Plant Tissue (e.g., leaves, roots) s2 2. Freeze in Liquid N₂ & Lyophilize s1->s2 s3 3. Grind to Fine Powder s2->s3 e1 4. Extract with 80% Ethanol at 80°C s3->e1 e2 5. Centrifuge to Pellet Debris e1->e2 e3 6. Collect Supernatant e2->e3 e4 7. Dry Extract & Resuspend in Ultra-Pure Water e3->e4 a1 8. Filter Sample (0.22 µm) e4->a1 a2 9. Inject into HPLC System a1->a2 a3 10. Separate on a Carbohydrate Column (e.g., Amide-80) a2->a3 a4 11. Detect with ELSD or RID a3->a4 q2 13. Calculate Concentrations from Peak Areas a4->q2 q1 12. Generate Standard Curve with Pure Sugars q1->q2

A typical workflow for the quantification of RFOs via HPLC.

Methodology:

  • Tissue Homogenization: Freeze a known weight of plant tissue (e.g., 100 mg) in liquid nitrogen and grind to a fine powder.

  • Extraction: Add 1 mL of 80% (v/v) ethanol and incubate in a water bath at 80°C for 30-60 minutes.

  • Clarification: Centrifuge the mixture at high speed (e.g., 13,000 x g) for 10 minutes. Collect the supernatant.

  • Drying and Resuspension: Evaporate the ethanol from the supernatant using a vacuum concentrator. Resuspend the dried pellet in a known volume of ultra-pure water (e.g., 500 µL).

  • Analysis: Filter the sample through a 0.22 µm syringe filter. Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system equipped with a carbohydrate analysis column and an Evaporative Light-Scattering Detector (ELSD) or Refractive Index Detector (RID).

  • Quantification: Calculate concentrations by comparing peak areas to a standard curve generated from pure raffinose, sucrose, and other relevant sugars.

Galactinol Synthase (GolS) Activity Assay

This spectrophotometric assay measures the activity of GolS by quantifying the UDP produced in the reaction.

Methodology:

  • Protein Extraction: Homogenize plant tissue in an ice-cold extraction buffer (e.g., Tris-HCl pH 7.5, containing DTT and protease inhibitors). Centrifuge to remove cell debris and determine the protein concentration of the supernatant (e.g., via Bradford assay).

  • Reaction Mixture: Prepare a reaction mixture containing buffer, myo-inositol, UDP-galactose, and the plant protein extract.

  • Incubation: Incubate the mixture at the optimal temperature (e.g., 30°C) for a set period (e.g., 30 minutes).

  • Coupled Enzyme Reaction: Stop the GolS reaction (e.g., by boiling). The UDP produced can be quantified using a coupled enzyme assay with pyruvate kinase (PK) and lactate dehydrogenase (LDH).

    • PK converts phosphoenolpyruvate (PEP) and UDP to pyruvate and UTP.

    • LDH converts pyruvate and NADH to lactate and NAD⁺.

  • Measurement: The decrease in NADH is monitored spectrophotometrically by measuring the absorbance at 340 nm. The rate of NADH oxidation is proportional to the amount of UDP produced, and thus to the GolS activity.

α-Galactosidase (AGAL) Activity Assay

This is a colorimetric assay using an artificial substrate.

Methodology:

  • Protein Extraction: Extract total protein from plant tissue as described for the GolS assay. The choice of buffer pH (acidic or alkaline) will depend on the specific AGAL isoform being studied.

  • Reaction Mixture: Prepare a reaction mixture containing the appropriate buffer (e.g., citrate buffer for acidic AGAL, Tris-HCl for alkaline AGAL), the protein extract, and the substrate p-nitrophenyl-α-D-galactopyranoside (pNPG).

  • Incubation: Incubate the mixture at the optimal temperature (e.g., 37°C) for a defined time. The AGAL will hydrolyze pNPG into galactose and p-nitrophenol.

  • Stopping the Reaction: Terminate the reaction by adding a strong base, such as sodium carbonate or NaOH. This also develops the yellow color of the p-nitrophenolate ion.

  • Measurement: Measure the absorbance of the yellow product at 405-410 nm. Quantify the amount of p-nitrophenol released using a standard curve. One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the assay conditions.

Conclusion and Future Perspectives

Raffinose is a key player in the plant's defense arsenal against abiotic stress. Its roles as an osmoprotectant, membrane stabilizer, and potent ROS scavenger are well-established. The stress-inducible nature of its biosynthesis pathway allows for rapid accumulation when plants encounter adverse conditions. Future research should focus on elucidating the precise signaling functions of raffinose and its precursors, dissecting the complex transcriptional networks that regulate its metabolism, and exploring the interplay between RFOs and other metabolic pathways during stress acclimation. The manipulation of raffinose metabolism through genetic engineering holds significant promise for developing crops with enhanced resilience to the challenges of a changing climate.

References

An In-depth Technical Guide to the Safety and Handling of D(+)-Raffinose Pentahydrate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for D(+)-Raffinose pentahydrate, a trisaccharide composed of galactose, glucose, and fructose.[1] It is intended to serve as a technical guide for laboratory personnel, researchers, and professionals in the field of drug development to ensure safe handling and use. While generally not classified as a hazardous substance, adherence to standard laboratory safety practices is essential.[2][3][4]

Chemical and Physical Properties

This compound is a white, odorless, crystalline powder.[5] It is stable under normal ambient and anticipated storage and handling conditions. A summary of its key quantitative properties is presented below.

PropertyValueCitations
CAS Number 17629-30-0
Molecular Formula C₁₈H₃₂O₁₆ · 5H₂O
Molecular Weight 594.51 g/mol
Appearance White to off-white crystalline powder
Melting Point 78 - 82 °C (172 - 180 °F)
Solubility Soluble in water
Relative Density ~1.47 g/cm³
Odor Odorless

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is generally not classified as a hazardous substance or mixture. However, some suppliers' safety data sheets (SDS) indicate it may cause skin irritation, serious eye irritation, and respiratory irritation under GHS. A key physical hazard to note is that while the product as delivered is not typically capable of dust explosion, the enrichment of fine dust can create this risk.

GHS_Hazard_Classification_Logic cluster_Data Data Evaluation cluster_Classification Hazard Classification Process cluster_Outcome Classification Outcome Data Gather Physical, Chemical, and Toxicological Data for This compound PhysHaz Physical Hazards (e.g., Explosivity, Flammability) Data->PhysHaz Evaluate HealthHaz Health Hazards (e.g., Toxicity, Irritation, Carcinogenicity) Data->HealthHaz Evaluate EnvHaz Environmental Hazards (e.g., Aquatic Toxicity) Data->EnvHaz Evaluate Result This compound: Generally Not Classified as Hazardous PhysHaz->Result HealthHaz->Result EnvHaz->Result Warning Potential for Dust Explosion and Mild Irritation noted by some sources. Result->Warning With exceptions Safe_Handling_Workflow Start Start: Receive This compound RiskAssess 1. Risk Assessment - Review SDS - Identify Hazards Start->RiskAssess PPE 2. Don Personal Protective Equipment (PPE) - Safety Goggles - Lab Coat - Gloves RiskAssess->PPE Handling 3. Handling - Use in well-ventilated area - Avoid dust formation - Weigh/transfer carefully PPE->Handling Storage 4. Storage - Tightly sealed container - Cool, dry place - Away from incompatibles Handling->Storage After use Spill Spill Occurs Handling->Spill Waste 6. Waste Disposal - Collect in labeled container - Follow institutional & local regulations Storage->Waste Empty container/Expired chemical Cleanup 5. Spill Cleanup Protocol - Evacuate & Ventilate - Use appropriate PPE - Sweep/vacuum solids - Dispose as waste Spill->Cleanup Yes Cleanup->Waste End End of Process Waste->End

References

Methodological & Application

Application Notes and Protocols for D(+)-Raffinose Pentahydrate in Cell Cryopreservation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation is a critical technology in biomedical research and drug development, enabling the long-term storage of valuable cell lines, primary cells, and engineered tissues. The success of cryopreservation hinges on the use of effective cryoprotective agents (CPAs) that mitigate cellular damage during the freezing and thawing processes. D(+)-Raffinose pentahydrate, a non-reducing trisaccharide, has emerged as a promising cryoprotectant, often used in combination with other agents to enhance cell viability and functional recovery post-thaw. This document provides detailed application notes and protocols for the utilization of this compound in cell cryopreservation.

Mechanism of Cryoprotection

This compound primarily functions as a non-permeating cryoprotectant. Its protective effects are attributed to several biophysical mechanisms rather than the activation of specific signaling pathways.

  • Osmotic Dehydration: Prior to freezing, the extracellular presence of raffinose creates a hypertonic environment, drawing water out of the cells. This controlled dehydration minimizes the amount of intracellular water available to form damaging ice crystals.

  • Membrane Stabilization: Raffinose is thought to interact with the polar head groups of phospholipids in the cell membrane. This interaction helps to maintain membrane integrity and fluidity at low temperatures, preventing phase transitions and the formation of pores that can lead to cell lysis.

  • Inhibition of Ice Crystal Growth: By increasing the viscosity of the extracellular solution, raffinose hinders the formation and growth of large, damaging ice crystals in the surrounding medium. This phenomenon is known as ice recrystallization inhibition.

  • Vitrification Support: In vitrification protocols, which involve ultra-rapid cooling, raffinose contributes to the formation of a glassy, amorphous state rather than a crystalline ice structure, thus preventing mechanical damage to the cells.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the efficacy of this compound in the cryopreservation of different cell types.

Table 1: Cryopreservation of Mouse Oocytes

Cryoprotectant CompositionPost-Thaw Survival Rate (%)Fertilization Rate (%)Blastocyst Rate (%)
0.3 M Raffinose + 0.5 M DMSO83.990.077.8
0.3 M Raffinose + 1.0 M DMSO80.694.672.5

Table 2: Cryopreservation of Mouse Sperm

Cryoprotectant CompositionPost-Thaw Motility (%)Post-Thaw Membrane Integrity (%)In Vitro Fertilization Rate (2-cell embryos, %)
0.3 M Raffinose5940.580
0.3 M Trehalose614179
0.3 M Sucrose6137.5Not Reported
0.3 M LactoseNot ReportedNot Reported80
6% Glycerol + 7.5% Raffinose36Not ReportedNot Reported
6% Glycerol + 7.5% Trehalose48Not Reported62 (normalized to control)
18% Raffinose43Not Reported22.4
18% Raffinose + 1.75% GlycerolNot ReportedNot Reported35.5

Table 3: Cryopreservation of CHO Cells (Serum-Free)

Cryoprotectant CompositionPost-Thaw Cell Viability (%)
10% DMSO + 0.03 M Raffinose76
10% DMSO (in Serum-Free Media)>95

Experimental Protocols

The following are generalized protocols for cell cryopreservation using this compound. Note: Optimal conditions, including concentrations and incubation times, are cell-type specific and should be empirically determined.

Protocol 1: Slow-Cooling Cryopreservation of Adherent and Suspension Cell Lines (e.g., HEK293, CHO)

Materials:

  • Complete cell culture medium

  • This compound (cell culture grade)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Cryovials

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • -80°C freezer

  • Liquid nitrogen storage dewar

Procedure:

  • Cell Preparation:

    • Culture cells to mid-to-late logarithmic growth phase. Ensure cell viability is >90%.

    • For adherent cells, detach them from the culture vessel using a gentle dissociation reagent (e.g., Trypsin-EDTA). Neutralize the dissociation agent with complete medium.

    • Harvest suspension cells by centrifugation.

    • Perform a cell count and viability assessment (e.g., using Trypan Blue exclusion).

    • Centrifuge the cell suspension at 100-300 x g for 5 minutes to pellet the cells.

  • Cryopreservation Medium Preparation:

    • Prepare a 2x cryopreservation solution. For example, to achieve a final concentration of 5% DMSO and 0.1 M Raffinose, prepare a solution of 10% DMSO and 0.2 M Raffinose in complete culture medium.

    • Important: Prepare the cryopreservation medium fresh and keep it chilled (2-8°C) until use.

  • Freezing Procedure:

    • Carefully remove the supernatant from the cell pellet.

    • Gently resuspend the cell pellet in an appropriate volume of chilled complete culture medium to achieve a cell density of 1-5 x 10^6 cells/mL.

    • Add an equal volume of the 2x cryopreservation solution dropwise to the cell suspension while gently swirling the tube. This will result in the desired final concentrations of cryoprotectants and cells.

    • Immediately aliquot the cell suspension into pre-labeled cryovials.

    • Place the cryovials into a controlled-rate freezing container.

    • Transfer the freezing container to a -80°C freezer for at least 4 hours (or overnight). This achieves a cooling rate of approximately -1°C/minute.

  • Long-Term Storage:

    • Transfer the cryovials from the -80°C freezer to a liquid nitrogen dewar for long-term storage in the vapor phase.

  • Thawing Procedure:

    • Rapidly thaw the cryovial in a 37°C water bath until only a small ice crystal remains.

    • Wipe the outside of the vial with 70% ethanol.

    • Immediately transfer the contents of the vial to a centrifuge tube containing 9 mL of pre-warmed complete culture medium.

    • Centrifuge at 100-200 x g for 5 minutes to pellet the cells and remove the cryoprotectant-containing medium.

    • Gently resuspend the cell pellet in fresh, pre-warmed complete culture medium and transfer to an appropriate culture vessel.

    • Incubate under standard culture conditions. Change the medium after 24 hours to remove any residual cryoprotectant and dead cells.

Protocol 2: Vitrification of Oocytes and Embryos with Raffinose

Materials:

  • Handling medium (e.g., HEPES-buffered medium with protein supplement)

  • This compound

  • Ethylene glycol (EG) or DMSO

  • Vitrification straws or other vitrification devices

  • Programmable freezer (optional for controlled cooling steps)

  • Liquid nitrogen

Procedure:

  • Pre-equilibration:

    • Expose oocytes/embryos to a solution containing a low concentration of a permeating cryoprotectant (e.g., 2 M EG) for a short period (e.g., 2-5 minutes).

    • Alternatively, pre-dehydrate the cells in ascending concentrations of raffinose solution (e.g., 0.15 M followed by 0.3 M) for 5 minutes in each solution.[1]

  • Vitrification Solution Exposure:

    • Transfer the oocytes/embryos to the vitrification solution. A common vitrification solution contains a high concentration of a permeating cryoprotectant and a non-permeating sugar (e.g., 6 M EG + 0.3 M Raffinose).[1]

    • The exposure time to the vitrification solution is critical and should be minimized to avoid toxicity (typically 30-60 seconds).

  • Loading and Plunging:

    • Load the oocytes/embryos into vitrification straws or other devices in a minimal volume of vitrification solution.

    • Plunge the straws directly into liquid nitrogen.

  • Warming:

    • Rapidly warm the straws by transferring them from liquid nitrogen to a warming solution (e.g., 37°C medium).

    • Perform a stepwise dilution of the cryoprotectants by moving the oocytes/embryos through a series of solutions with decreasing concentrations of the permeating cryoprotectant and a non-permeating sugar to prevent osmotic shock.

Visualizations

Cryopreservation_Workflow Experimental Workflow for Cell Cryopreservation cluster_pre_freezing Pre-Freezing cluster_freezing Freezing cluster_storage_thawing Storage & Thawing cell_culture Cell Culture to Log Phase harvesting Harvesting & Cell Count cell_culture->harvesting pelleting Centrifugation & Pelleting harvesting->pelleting resuspension Resuspend in Cryopreservation Medium (containing D(+)-Raffinose) pelleting->resuspension aliquoting Aliquot into Cryovials resuspension->aliquoting slow_cooling Slow Cooling (-1°C/min) to -80°C aliquoting->slow_cooling storage Long-Term Storage in Liquid Nitrogen slow_cooling->storage rapid_thawing Rapid Thawing at 37°C storage->rapid_thawing cpa_removal Cryoprotectant Removal rapid_thawing->cpa_removal post_thaw_culture Post-Thaw Culture & Viability Assessment cpa_removal->post_thaw_culture

Caption: Workflow for cell cryopreservation using D(+)-Raffinose.

Raffinose_Cryoprotection_Mechanism Cryoprotective Mechanism of D(+)-Raffinose cluster_extracellular Extracellular Environment cluster_cellular Cellular Level cluster_protective_effects Protective Effects cluster_outcome Outcome raffinose This compound osmotic_dehydration Osmotic Dehydration raffinose->osmotic_dehydration Creates hypertonic environment membrane_stabilization Membrane Stabilization raffinose->membrane_stabilization Interacts with phospholipids ice_inhibition Ice Crystal Growth Inhibition raffinose->ice_inhibition Increases viscosity cell_membrane Cell Membrane intracellular_water Intracellular Water osmotic_dehydration->intracellular_water Reduces cell_viability Increased Cell Viability & Function osmotic_dehydration->cell_viability membrane_stabilization->cell_membrane Maintains integrity membrane_stabilization->cell_viability ice_inhibition->cell_viability

Caption: Biophysical mechanisms of D(+)-Raffinose cryoprotection.

References

Application Notes: D(+)-Raffinose Pentahydrate as a Protein Stabilizer in Freeze-Drying

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D(+)-Raffinose pentahydrate, a non-reducing trisaccharide, is utilized as an excipient in the lyophilization of protein therapeutics to enhance stability. During the freeze-drying process, proteins are subjected to various stresses, including freezing, dehydration, and temperature fluctuations, which can lead to denaturation, aggregation, and loss of biological activity. Raffinose acts as a lyoprotectant by forming a stable, amorphous glassy matrix that entraps protein molecules, minimizes their mobility, and serves as a water substitute by hydrogen bonding to the protein surface. This application note provides detailed protocols and data on the use of this compound for stabilizing proteins during freeze-drying.

Mechanism of Protein Stabilization

Raffinose protects proteins during lyophilization through two primary mechanisms:

  • Vitrification: During freeze-drying, raffinose forms a high-viscosity, amorphous glass with a high glass transition temperature (Tg).[1] This glassy matrix immobilizes the protein, preventing unfolding and aggregation by limiting molecular mobility.

  • Water Replacement Hypothesis: As water is removed during sublimation, raffinose molecules form hydrogen bonds with the polar groups on the protein surface.[2] This interaction mimics the stabilizing effect of the natural aqueous environment, helping to maintain the protein's native conformation.

Key Formulation Considerations

The efficacy of raffinose as a lyoprotectant is highly dependent on the formulation and process parameters. A critical factor is the prevention of raffinose crystallization. While the final lyophilized product may be amorphous, crystallization of raffinose during the annealing phase of freeze-drying can lead to phase separation from the protein, resulting in a significant decrease in protein activity upon reconstitution.[3][4] Therefore, freeze-drying protocols should be designed to maintain raffinose in an amorphous state.

Comparative Efficacy of Raffinose

Studies have compared the stabilizing effects of raffinose with other commonly used sugars, such as sucrose. While formulations with a higher fraction of raffinose exhibit a higher glass transition temperature, they may not always offer superior protection compared to sucrose alone during storage.[3] The choice of lyoprotectant should be empirically determined for each specific protein and formulation.

Quantitative Data Summary

The following tables summarize the comparative efficacy of raffinose and sucrose in stabilizing two model enzymes, Lactate Dehydrogenase (LDH) and Glucose-6-Phosphate Dehydrogenase (G6PDH), during freeze-drying and storage.

Table 1: Stability of Lyophilized Lactate Dehydrogenase (LDH)

Lyoprotectant (Concentration)Freeze-Drying ProcessPost-Lyophilization Activity RecoveryReference
Raffinose (5-14%)Without AnnealingHigh
Raffinose (5-14%)With Annealing at -10°CSignificantly Reduced

Table 2: Stability of Lyophilized Glucose-6-Phosphate Dehydrogenase (G6PDH) Stored at 44°C

Sucrose:Raffinose Mass RatioInitial Activity RecoveryRemaining Activity After 45 DaysReference
100:0~100%~85%
75:25~100%~75%
50:50~100%~65%
25:75~100%~55%
0:100~100%~50%

Experimental Protocols

Protocol 1: Formulation of a Protein with this compound

This protocol describes the preparation of a protein formulation for lyophilization using this compound as a stabilizer.

Materials:

  • Protein of interest

  • This compound

  • Buffering agent (e.g., sodium phosphate, citrate)

  • Water for Injection (WFI)

  • pH meter

  • Sterile filters (0.22 µm)

  • Lyophilization vials and stoppers

Procedure:

  • Buffer Preparation: Prepare the desired buffer solution (e.g., 10-50 mM sodium phosphate) in WFI and adjust the pH to the optimal level for the protein's stability (typically between pH 6.0 and 7.5).

  • Raffinose Dissolution: Dissolve the desired amount of this compound in the buffer solution. Typical concentrations range from 5% to 14% (w/v).

  • Protein Dissolution: Slowly dissolve the protein in the raffinose-containing buffer solution to the target concentration (e.g., 1-100 mg/mL). Avoid vigorous mixing to prevent protein denaturation.

  • Final Formulation Adjustment: If necessary, adjust the final volume with the buffer solution and confirm the pH.

  • Sterile Filtration: Filter the final formulation through a 0.22 µm sterile filter into a sterile container.

  • Aseptic Filling: Aseptically dispense the filtered formulation into sterile lyophilization vials. Partially insert sterile lyophilization stoppers onto the vials.

G cluster_prep Formulation Preparation A Prepare Buffer Solution B Dissolve Raffinose A->B C Dissolve Protein B->C D Adjust Final Volume and pH C->D E Sterile Filter D->E F Aseptically Fill Vials E->F

Figure 1. Workflow for Protein Formulation with Raffinose.
Protocol 2: Lyophilization Cycle for a Raffinose-Containing Protein Formulation

This protocol provides a general freeze-drying cycle suitable for formulations containing raffinose. The temperatures and times should be optimized for each specific formulation based on its thermal characteristics (e.g., glass transition temperature, Tg').

Equipment:

  • Freeze-dryer with programmable temperature and pressure controls

Procedure:

  • Loading: Place the filled vials onto the freeze-dryer shelves.

  • Freezing:

    • Cool the shelves to a temperature between -40°C and -50°C at a rate of 0.5-1.0°C/min.

    • Hold at this temperature for at least 2-4 hours to ensure complete freezing.

  • Primary Drying (Sublimation):

    • Set the chamber pressure to 50-150 mTorr.

    • Increase the shelf temperature to between -20°C and -10°C. Note: To avoid crystallization of raffinose, an annealing step (holding at a temperature above Tg' but below the freezing point) should be avoided.

    • Hold under these conditions until all the ice has sublimed. This can take 24-72 hours, depending on the formulation and fill volume.

  • Secondary Drying (Desorption):

    • Reduce the chamber pressure further to below 50 mTorr.

    • Increase the shelf temperature to 20-30°C at a rate of 0.1-0.2°C/min.

    • Hold at this temperature for 8-16 hours to remove residual moisture.

  • Stoppering and Unloading:

    • Backfill the chamber with an inert gas (e.g., nitrogen) to atmospheric pressure.

    • Fully stopper the vials under the inert atmosphere.

    • Remove the vials from the freeze-dryer and seal with crimp caps.

G start Start freezing Freezing (-40°C to -50°C) start->freezing primary_drying Primary Drying (-20°C to -10°C, 50-150 mTorr) freezing->primary_drying secondary_drying Secondary Drying (20°C to 30°C, <50 mTorr) primary_drying->secondary_drying stoppering Stoppering secondary_drying->stoppering end End stoppering->end

Figure 2. General Lyophilization Cycle.
Protocol 3: Post-Lyophilization Analysis of Protein Stability

This protocol outlines key analytical methods to assess the stability of the lyophilized protein.

Materials and Equipment:

  • Reconstitution buffer (e.g., WFI or a specific buffer)

  • UV-Vis spectrophotometer

  • Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC) system

  • Differential Scanning Calorimeter (DSC)

  • Karl Fischer titrator

  • Activity assay specific to the protein of interest

Procedure:

  • Visual Inspection:

    • Examine the lyophilized cake for appearance, color, and signs of collapse or cracking.

  • Reconstitution Time:

    • Add the specified volume of reconstitution buffer to a vial and record the time taken for the cake to completely dissolve.

  • Moisture Content:

    • Determine the residual moisture content of the lyophilized cake using Karl Fischer titration.

  • Protein Aggregation Analysis:

    • Reconstitute the lyophilized protein.

    • Analyze the reconstituted protein solution by SEC-HPLC to quantify the percentage of monomer, aggregates, and fragments.

  • Conformational Stability:

    • Analyze the thermal stability of the reconstituted protein using DSC to determine the melting temperature (Tm), an indicator of conformational integrity.

  • Biological Activity:

    • Perform a protein-specific activity assay on the reconstituted sample to determine the percentage of recovered biological activity compared to the original, unlyophilized protein solution.

G cluster_analysis Post-Lyophilization Analysis A Visual Inspection B Reconstitution Time A->B C Moisture Content (Karl Fischer) B->C D Aggregation Analysis (SEC-HPLC) C->D E Conformational Stability (DSC) D->E F Biological Activity Assay E->F

Figure 3. Post-Lyophilization Analytical Workflow.

Conclusion

This compound can be an effective lyoprotectant for stabilizing proteins during freeze-drying when formulated and processed correctly. The key to its successful application lies in preventing its crystallization and ensuring the formation of a stable amorphous matrix. While raffinose offers the advantage of a high glass transition temperature, its stabilizing efficacy relative to other sugars like sucrose should be evaluated on a case-by-case basis for each specific protein therapeutic. The protocols provided in this application note offer a starting point for the development of robust lyophilized protein formulations using this compound.

References

Application of D-Raffinose Pentahydrate in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

D-Raffinose pentahydrate, a naturally occurring trisaccharide composed of galactose, glucose, and fructose, is a versatile supplement in cell culture media with significant applications in biopharmaceutical production and cryopreservation.[1][2][3][4] Its utility stems from its roles as a carbon source, a cryoprotectant, and a modulator of protein glycosylation.[5]

Modulation of Protein Glycosylation in Biopharmaceutical Production

In the production of therapeutic proteins, such as monoclonal antibodies (mAbs), the glycosylation profile is a critical quality attribute that affects efficacy and immunogenicity. D-Raffinose pentahydrate has been identified as a novel media supplement to selectively increase the proportion of high-mannose N-glycans, particularly Man5, in recombinant proteins produced in Chinese Hamster Ovary (CHO) cells.

Mechanism of Action: While the precise mechanism is not fully elucidated, studies suggest that D-raffinose pentahydrate supplementation leads to the downregulation of genes encoding certain glycosyltransferases, such as galactosyltransferase. This alteration in the glycosylation machinery results in less processed, higher mannose-containing glycan structures on the produced protein.

Key Benefits:

  • Enhanced Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): High-mannose glycans have been associated with enhanced ADCC, a crucial mechanism for the efficacy of many therapeutic antibodies.

  • Biosimilar Development: Supplementation with D-raffinose pentahydrate can be a valuable tool for matching the glycan profile of a biosimilar to its reference product.

Quantitative Impact on CHO Cell Culture:

The following table summarizes the observed effects of D-raffinose pentahydrate supplementation on CHO cell culture producing a humanized IgG1 antibody, based on findings from Brühlmann et al., 2017. To mitigate the negative effects of high osmolarity on cell growth and productivity at elevated raffinose concentrations, the media osmolality was maintained at a constant level (315 mOsm/kg).

D-Raffinose Pentahydrate Concentration (g/L)Percentage of High-Mannose Glycans (Man5) (%)Peak Viable Cell Density (VCD) (x 10^6 cells/mL)Final Antibody Titer (g/L)
0~1.5~12~2.5
5~4.0~11~2.3
10~7.0~10~2.1
20~9.0~8~1.8

Data is approximated from the study by Brühlmann et al. (2017) for illustrative purposes.

Cryopreservation of Mammalian Cells

D-Raffinose pentahydrate is an effective cryoprotectant, used to preserve the viability of mammalian cells during freezing and thawing. It is often used in combination with other cryoprotective agents like dimethyl sulfoxide (DMSO) in serum-free media.

Mechanism of Action: As a non-permeable cryoprotectant, D-raffinose pentahydrate remains in the extracellular environment. During freezing, it increases the viscosity of the extracellular solution and helps to dehydrate the cells, thereby reducing the formation of damaging intracellular ice crystals.

Key Benefits:

  • Serum-Free Formulations: Enables the development of serum-free cryopreservation media, which is advantageous for biopharmaceutical applications due to reduced variability and regulatory concerns.

  • Improved Cell Viability: Can enhance post-thaw cell viability and recovery.

Quantitative Impact on CHO Cell Cryopreservation in Serum-Free Media:

A study on the cryopreservation of CHO cells in a serum-free medium (MEM) demonstrated the following:

Cryopreservation Medium CompositionPost-Thaw Cell Viability (%)
10% DMSO + 0.03 M D-Raffinose pentahydrate76
Conventional Medium with Serum and 10% DMSO>95

Data from a study on CHO cell cryopreservation in serum-free media.

Experimental Protocols

Protocol 1: Modulation of Antibody Glycosylation in CHO Cells

This protocol is based on the methodology described by Brühlmann et al. (2017) for enhancing high-mannose glycan formation in a fed-batch culture of CHO cells.

Materials:

  • CHO cell line expressing the antibody of interest

  • Chemically defined cell culture medium and feed solution

  • D-Raffinose pentahydrate (cell culture tested)

  • Sterile, pyrogen-free water for injection (WFI)

  • Shake flasks or bioreactors

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

  • Analytical equipment for cell counting, metabolite analysis, and glycan analysis

Procedure:

  • Preparation of D-Raffinose Pentahydrate Stock Solution:

    • Prepare a sterile stock solution of D-Raffinose pentahydrate (e.g., 200 g/L) in WFI.

    • Filter-sterilize the solution through a 0.22 µm filter.

    • Store at 2-8°C.

  • Cell Culture Inoculation:

    • Inoculate shake flasks or bioreactors with the CHO cell line at a seeding density of approximately 0.3 x 10^6 viable cells/mL in the desired culture medium.

  • Supplementation with D-Raffinose Pentahydrate:

    • On day 0, add the sterile D-Raffinose pentahydrate stock solution to the cultures to achieve the desired final concentrations (e.g., 0, 5, 10, 20 g/L).

    • Crucially, to avoid detrimental effects on cell growth, adjust the osmolality of the media to be consistent across all conditions. This can be achieved by adjusting the concentration of other media components like NaCl. The target osmolality in the cited study was 315 mOsm/kg.

  • Fed-Batch Culture:

    • Maintain the cultures under standard conditions (e.g., 37°C, 5% CO2, appropriate agitation).

    • Feed the cultures with the appropriate feed solution according to your established fed-batch strategy.

  • Monitoring and Sampling:

    • Monitor viable cell density, viability, and key metabolites (e.g., glucose, lactate, glutamine) throughout the culture period.

    • Collect samples at the end of the culture for antibody titer and glycan analysis.

  • Analysis:

    • Determine the final antibody concentration using methods such as Protein A HPLC.

    • Analyze the N-glycan profile of the purified antibody using established techniques like 2-AB labeling followed by HILIC-UPLC.

Workflow for Glycan Modulation:

Glycan_Modulation_Workflow cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis prep_raffinose Prepare Sterile Raffinose Stock supplement Supplement with Raffinose & Adjust Osmolality prep_raffinose->supplement prep_cells Prepare CHO Cell Inoculum inoculate Inoculate Cultures prep_cells->inoculate inoculate->supplement fed_batch Perform Fed-Batch Culture supplement->fed_batch monitor Monitor Cell Growth & Metabolites fed_batch->monitor harvest Harvest & Purify Antibody fed_batch->harvest analyze Analyze Antibody Titer & Glycan Profile harvest->analyze

Workflow for modulating antibody glycosylation using D-Raffinose pentahydrate.

Protocol 2: Cryopreservation of CHO Cells in Serum-Free Medium

This protocol provides a general guideline for the cryopreservation of CHO cells using a serum-free medium supplemented with D-raffinose pentahydrate and DMSO.

Materials:

  • CHO cells in the exponential growth phase

  • Serum-free cell culture medium (e.g., MEM, DMEM/F12)

  • D-Raffinose pentahydrate (cell culture tested)

  • DMSO (cell culture grade)

  • Sterile cryovials

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • Liquid nitrogen storage dewar

Procedure:

  • Preparation of Cryopreservation Medium:

    • Prepare the basal serum-free medium.

    • Aseptically add D-Raffinose pentahydrate to a final concentration of 0.03 M.

    • Aseptically add DMSO to a final concentration of 10% (v/v).

    • Note: DMSO can be toxic to cells at room temperature for extended periods. Prepare the cryopreservation medium just before use and keep it chilled (2-8°C).

  • Cell Preparation:

    • Harvest CHO cells from the exponential growth phase.

    • Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.

    • Carefully aspirate the supernatant.

  • Resuspension:

    • Gently resuspend the cell pellet in the chilled cryopreservation medium to a final cell density of 1-5 x 10^6 viable cells/mL.

  • Aliquoting:

    • Dispense 1 mL aliquots of the cell suspension into pre-labeled sterile cryovials.

  • Freezing:

    • Place the cryovials into a controlled-rate freezing container.

    • Place the container in a -80°C freezer overnight. This will ensure a cooling rate of approximately -1°C/minute.

  • Long-Term Storage:

    • The following day, transfer the cryovials to a liquid nitrogen dewar for long-term storage in the vapor phase.

Workflow for Cell Cryopreservation:

Cryopreservation_Workflow prep_media Prepare Serum-Free Cryopreservation Medium (Raffinose + DMSO) resuspend Resuspend Cells in Cryopreservation Medium prep_media->resuspend harvest_cells Harvest Exponentially Growing CHO Cells harvest_cells->resuspend aliquot Aliquot into Cryovials resuspend->aliquot freeze Controlled-Rate Freezing (-1°C/minute to -80°C) aliquot->freeze store Transfer to Liquid Nitrogen for Long-Term Storage freeze->store

Workflow for the cryopreservation of CHO cells using D-Raffinose pentahydrate.

Signaling Pathway Visualization

The following diagram illustrates a simplified N-glycosylation pathway in the Golgi apparatus of a CHO cell and the potential influence of D-raffinose pentahydrate supplementation.

Glycosylation_Pathway cluster_golgi Golgi Apparatus cluster_intervention Intervention Man9 Man9GlcNAc2 Man5 Man5GlcNAc2 Man9->Man5 Mannosidases GlcNAc_Man5 GlcNAcMan5GlcNAc2 Man5->GlcNAc_Man5 GlcNAcT-I High_Mannose_Output Secreted Protein with Higher Man5 Content Man5->High_Mannose_Output Increased Proportion Gal_GlcNAc_Man5 Gal-GlcNAcMan5GlcNAc2 (Complex Glycan) GlcNAc_Man5->Gal_GlcNAc_Man5 Galactosyltransferase (GalT) Complex_Glycan_Output Secreted Protein with Lower Complex Glycans Gal_GlcNAc_Man5->Complex_Glycan_Output Decreased Proportion Raffinose D-Raffinose Pentahydrate Supplementation GalT GalT Raffinose->GalT Down-regulates expression

Influence of D-Raffinose Pentahydrate on the N-Glycosylation Pathway.

References

Application Notes and Protocols for D(+)-Raffinose Pentahydrate in Sperm Cryopreservation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation of spermatozoa is a critical technology in reproductive medicine, animal breeding, and conservation biology. The process, however, exposes sperm cells to significant stress, including cold shock, osmotic stress, and the formation of intracellular ice crystals, which can lead to decreased viability, motility, and DNA integrity.[1][2] The use of cryoprotective agents (CPAs) is essential to mitigate this damage. D(+)-Raffinose pentahydrate, a non-permeating trisaccharide, has been widely investigated as a component of cryopreservation media for the sperm of various species.[3][4][5] Its primary role is to induce cellular dehydration before freezing by creating an osmotic gradient, thereby reducing the amount of intracellular water available to form damaging ice crystals. This document provides detailed application notes and protocols for the use of this compound in sperm cryopreservation.

Mechanism of Action

This compound acts as an extracellular cryoprotectant. Due to its high molecular weight, it does not readily permeate the sperm cell membrane. When added to the extender, it increases the osmolarity of the extracellular solution, drawing water out of the sperm cells. This controlled dehydration minimizes the formation of lethal intracellular ice crystals during the freezing process. Additionally, some studies suggest that sugars like raffinose may help stabilize the plasma membrane by interacting with phospholipids. The cryoprotective effect of raffinose is often enhanced when used in combination with a permeating cryoprotectant, such as glycerol, which can enter the cell and further protect intracellular structures.

Figure 1. Proposed mechanism of this compound in sperm cryopreservation.

Data Summary

The effectiveness of this compound in sperm cryopreservation is concentration and species-dependent. The following tables summarize quantitative data from various studies.

Table 1: Effect of Raffinose on Ram Sperm Cryopreservation

Raffinose ConcentrationPost-Thaw Motility (%)Post-Thaw Progressive Motility (%)Abnormal Sperm (%)Reference
Control41.18 ± 1.3835.41 ± 1.389.78 ± 0.32
50 mM52.84 ± 1.3345.98 ± 1.33-
75 mM--8.93 ± 0.31
100 mM--8.58 ± 0.32

Table 2: Comparison of Raffinose and Trehalose in Mouse Sperm Cryopreservation

Cryoprotectant (7.5% Sugar + 6% Glycerol)Recovery of Intact Cells (%)Reference
Raffinose36 ± 9
Trehalose48 ± 6

Table 3: Effect of Raffinose on Chicken Sperm Cryopreservation

Raffinose Concentration (mmol)Post-Thaw Vigor ScorePost-Thaw Membrane Integrity (%)Fertility Rate (%)Reference
1-Decreased70.38 ± 4.47
5-Decreased66.38 ± 5.77
10DecreasedDecreased66.01 ± 4.76
>10DecreasedDecreased-

Table 4: Effect of Raffinose Combinations on Mouse Sperm Cryopreservation

Cryoprotectant CombinationPost-Thaw Progressive Motility (%)Post-Thaw Plasma Membrane Integrity (%)In Vitro Fertilization Rate (%)Reference
0.3 M Raffinose---
0.3 M Raffinose + 0.1 M FructoseSignificantly ImprovedSignificantly ImprovedSignificantly Improved
0.2 M Raffinose + 0.1 M Glycerol (C57BL/6 & 129S mice)EnhancedEnhancedEnhanced
0.2 M Raffinose + 0.1 M Fructose (C57BL/6 & 129S mice)EnhancedEnhancedEnhanced
18% Raffinose43-22.4
18% Raffinose + 1.75% Glycerol--35.5

Experimental Protocols

The following are generalized protocols for sperm cryopreservation using this compound, based on common practices in the literature. Researchers should optimize these protocols for their specific species and laboratory conditions.

Protocol 1: Mouse Sperm Cryopreservation (Raffinose and Skim Milk)

This protocol is adapted from methodologies used for preserving mouse sperm.

Materials:

  • This compound

  • Skim milk powder

  • Embryo-tested water

  • Centrifuge tubes (50 ml)

  • Cryovials

  • Liquid nitrogen (LN2) dewar

  • Water bath

  • Magnetic stirrer/hot plate

Cryoprotective Agent (CPA) Preparation (18% Raffinose, 3% Skim Milk):

  • Heat 150 ml of embryo-tested water to 45-55 °C.

  • Dissolve 36 g of this compound in the warm water with stirring until the solution is clear.

  • Add 6 g of skim milk powder and stir until dissolved.

  • Transfer the solution to a 200-ml volumetric flask and bring the final volume to 200 ml with embryo-tested water.

  • Mix the solution thoroughly by inverting the flask.

  • Centrifuge the CPA at 18,500 x g for 30 minutes at 4 °C to remove any precipitates.

  • Collect the supernatant for use.

Sperm Collection and Freezing:

  • Euthanize a male mouse and dissect the cauda epididymides.

  • Place the epididymides in a pre-warmed dish containing the CPA.

  • Make several incisions in the epididymides to allow sperm to disperse into the CPA.

  • Incubate for a short period to allow for sperm capacitation if required by the specific protocol.

  • Pipette the sperm suspension into labeled cryovials.

  • Place the cryovials in LN2 vapor (-120 °C) for 10 minutes.

  • Plunge the vials into liquid nitrogen for long-term storage.

Thawing Procedure:

  • Remove the cryovial from liquid nitrogen.

  • Immediately immerse the vial in a 37 °C water bath for a few seconds until the ice has melted.

  • Gently mix the thawed sperm suspension before use in in vitro fertilization or other applications.

prep_cpa Prepare CPA (e.g., 18% Raffinose, 3% Skim Milk) disperse Disperse Sperm in CPA prep_cpa->disperse collect_sperm Collect Sperm (e.g., from Cauda Epididymis) collect_sperm->disperse load_vials Load Sperm Suspension into Cryovials disperse->load_vials vapor_freeze Vapor Freeze (-120°C, 10 min) load_vials->vapor_freeze ln2_store Store in Liquid Nitrogen (-196°C) vapor_freeze->ln2_store thaw Thaw in 37°C Water Bath ln2_store->thaw For Use use Post-Thaw Analysis/Application thaw->use

Figure 2. General workflow for sperm cryopreservation using a raffinose-based CPA.

Protocol 2: Ram Semen Cryopreservation with Raffinose Supplementation

This protocol is a generalized representation based on studies aiming to improve ram semen cryopreservation.

Materials:

  • Base extender (e.g., Tris-based or milk-based)

  • This compound

  • Glycerol

  • Semen collection equipment

  • Spectrophotometer or hemocytometer

  • Straws for cryopreservation

  • Programmable freezer or nitrogen vapor freezing setup

Extender Preparation:

  • Prepare the base extender according to standard laboratory procedures.

  • Prepare a stock solution of this compound in the base extender.

  • Create different extender formulations by adding raffinose to achieve final concentrations to be tested (e.g., 50 mM, 75 mM, 100 mM).

  • The extender is typically prepared in two parts: one without glycerol (Extender A) and one with glycerol (Extender B) for a two-step dilution process.

Semen Processing and Freezing:

  • Collect ram semen using an artificial vagina or electro-ejaculation.

  • Evaluate the initial semen quality (motility, concentration, morphology).

  • Dilute the semen with Extender A (containing raffinose but no glycerol) at 37 °C.

  • Cool the diluted semen slowly to 4-5 °C over a period of 1.5-2 hours.

  • Add Extender B (containing both raffinose and glycerol) in a stepwise manner to the cooled semen to reach the final desired glycerol concentration.

  • Allow for an equilibration period of 1-2 hours at 4-5 °C.

  • Load the equilibrated semen into straws.

  • Freeze the straws using a programmable freezer or by placing them in nitrogen vapor before plunging them into liquid nitrogen.

Thawing and Evaluation:

  • Thaw the straws in a 37 °C water bath for 30-60 seconds.

  • Evaluate post-thaw sperm parameters, including motility, viability (e.g., using SYBR-14/PI staining), plasma membrane integrity, and acrosomal integrity.

Concluding Remarks

This compound is a valuable component in sperm cryopreservation media for many species. Its efficacy is often realized in combination with other cryoprotectants and is highly dependent on the specific concentration and the cryopreservation protocol used. While it generally improves post-thaw sperm quality in mammals like mice and rams, its effects can be detrimental in other species, such as chickens, where it has been shown to negatively impact fertility. Therefore, it is imperative for researchers to empirically determine the optimal concentration and combination of cryoprotectants for their specific application. Further research into the antioxidant properties of raffinose and its synergistic effects with other additives may lead to further improvements in sperm cryopreservation outcomes.

References

Application Note: Preparation of D(+)-Raffinose Pentahydrate Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

D(+)-Raffinose pentahydrate is a trisaccharide composed of galactose, glucose, and fructose.[1] It is a white crystalline powder with a molecular weight of 594.51 g/mol .[2][3] This carbohydrate is found in a variety of vegetables and grains.[1] Due to its versatile properties, this compound has a broad range of applications in research and industry. It serves as a carbon source in microbiological culture media, a cryoprotectant for cells and proteins, a prebiotic in the pharmaceutical industry, and a sugar substitute in the food industry. Accurate preparation of stock solutions is crucial for its effective use in these applications.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference(s)
Molecular Weight 594.51 g/mol
Appearance White crystalline powder
Solubility in Water 50 - 100 mg/mL
Solubility in DMSO 20 - 100 mg/mL
Solubility in Ethanol ~ 0.1 mg/mL
Storage (Powder) Room Temperature or -20°C
Storage (Aqueous Sol.) Not recommended for more than one day
Storage (In Solvent) -80°C

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution

This protocol describes the preparation of a 100 mg/mL stock solution of this compound in water.

Materials:

  • This compound (powder)

  • Nuclease-free water (or desired aqueous buffer, e.g., PBS)

  • Sterile conical tubes or vials

  • Analytical balance

  • Spatula

  • Vortex mixer or magnetic stirrer

  • Sterile filter (0.22 µm) and syringe (optional, for sterilization)

Procedure:

  • Weighing: Accurately weigh 1 gram of this compound powder using an analytical balance and a clean weigh boat.

  • Dissolving: Transfer the powder to a sterile 15 mL conical tube. Add 10 mL of nuclease-free water to the tube.

  • Mixing: Tightly cap the tube and vortex at high speed until the powder is completely dissolved. Alternatively, use a magnetic stirrer and a stir bar in a sterile beaker. The solution should be clear and colorless.

  • Sterilization (Optional): If a sterile solution is required, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Storage: Store the stock solution at 2-8°C. It is recommended to use the aqueous solution within one day. For longer-term storage, aliquot the solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 2: Preparation of a Stock Solution in DMSO

This protocol is for applications requiring an organic solvent. This example details the preparation of a 50 mg/mL stock solution in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (powder)

  • Anhydrous DMSO

  • Sterile conical tubes or vials

  • Analytical balance

  • Spatula

  • Vortex mixer

Procedure:

  • Weighing: Weigh out 500 mg of this compound powder.

  • Dissolving: In a sterile conical tube, add the weighed powder. Add 10 mL of anhydrous DMSO.

  • Mixing: Securely cap the tube and vortex thoroughly until the solid is fully dissolved. Gentle warming in a water bath (not exceeding 40°C) may aid dissolution.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Workflow Diagram

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation Steps cluster_optional Optional Step cluster_storage Storage weigh 1. Weigh D(+)-Raffinose pentahydrate powder transfer 2. Transfer powder to a sterile tube weigh->transfer add_solvent 3. Add chosen solvent (e.g., Water or DMSO) transfer->add_solvent dissolve 4. Mix until fully dissolved (Vortex/Stir) add_solvent->dissolve sterilize 5. Sterile filter (for aqueous solutions) dissolve->sterilize if required aliquot 6. Aliquot into single-use volumes dissolve->aliquot sterilize->aliquot store 7. Store at appropriate temperature (-20°C or -80°C) aliquot->store

Caption: A flowchart illustrating the key steps for preparing a stock solution of this compound.

References

Application Notes and Protocols for D(+)-Raffinose Pentahydrate in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Topic: D(+)-Raffinose Pentahydrate Concentration for Optimal Cell Viability

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a non-reducing trisaccharide composed of galactose, glucose, and fructose, is a versatile excipient in biological systems.[1] In cell culture applications, it is primarily recognized for its cryoprotective properties and its role in modulating protein glycosylation.[2][3] While a universal optimal concentration for enhancing cell viability across all cell types and conditions has not been established, these application notes provide a comprehensive overview of its use, protocols to determine optimal concentrations, and insights into its mechanism of action.

Raffinose is known to protect cellular integrity by stabilizing membranes and proteins, particularly under conditions of stress such as freezing and thawing.[1][4] Its utility extends to serving as a carbon source in some microbial cultures and as a component in solutions for cryopreservation. In mammalian cell culture, particularly with Chinese Hamster Ovary (CHO) cells, raffinose has been used as a media supplement to influence the glycosylation patterns of recombinant proteins. However, it is noted that high concentrations of raffinose can negatively impact cell growth and productivity, necessitating careful optimization of its concentration and the overall osmolality of the culture medium.

Mechanisms of Action

The beneficial effects of this compound on cell viability, particularly under stress conditions, are attributed to several mechanisms, largely inferred from studies in plant biology and cryopreservation:

  • Osmoprotection: As a compatible solute, raffinose can accumulate in the extracellular environment, helping to maintain cell turgor and protect against osmotic stress. This is a key mechanism in its cryoprotective effects, where it helps to dehydrate cells prior to freezing, thus reducing the formation of damaging intracellular ice crystals.

  • Membrane and Protein Stabilization: Raffinose is thought to interact with the polar headgroups of membrane phospholipids through hydrogen bonding, which helps to stabilize the lipid bilayer and maintain its integrity during stress, such as desiccation or freezing. This interaction prevents the phase transition of the membrane from a liquid crystalline to a gel-like state, which would otherwise lead to a leaky membrane and cell death.

  • Antioxidant Properties: Studies in plants have suggested that raffinose family oligosaccharides (RFOs) can act as antioxidants, scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. This property may contribute to enhanced cell viability in culture conditions where oxidative stress can be a limiting factor.

  • Signaling Pathways: In yeast, growth in a raffinose-containing medium has been shown to confer resistance to acetic acid-induced programmed cell death through the activation of the mitochondrial retrograde (RTG) pathway. In plants, raffinose and its precursors are involved in signaling pathways that respond to biotic and abiotic stresses. While the specific signaling pathways in mammalian cells are not well-elucidated, it is plausible that raffinose influences stress-response and survival pathways.

Quantitative Data on Raffinose Concentrations

The optimal concentration of this compound is highly dependent on the cell type and the specific application. The following tables summarize concentrations reported in the literature for various applications.

Table 1: this compound Concentrations in Cryopreservation

Cell TypeApplicationRaffinose ConcentrationOther ComponentsOutcome
Mouse OocytesCryopreservation0.1 M (intracellular) & 0.3 M (extracellular)0.5 M or 1.0 M DMSOHigh post-thaw survival (80.6-83.9%), fertilization (90.0-94.6%), and blastocyst rates (72.5-77.8%).
Mouse SpermCryopreservation7.5% (w/v)6% GlycerolLess effective than trehalose at the same concentration for recovery of intact cells.
Mouse SpermCryopreservation18% (w/v)1.75% GlycerolImproved fertilizing ability of frozen-thawed sperm.

Table 2: this compound Concentrations in Cell Culture

Cell LineApplicationRaffinose ConcentrationKey Findings
CHO CellsModulation of Protein GlycosylationIncreasing concentrations (specifics proprietary)Up to six-fold increase in high mannose species. Detrimental effects on cell growth and productivity at high concentrations were mitigated by adjusting media osmolality.

Experimental Protocols

Given the lack of a universally optimal concentration, it is essential to perform a dose-response experiment to determine the ideal concentration of this compound for a specific cell line and application.

Protocol for Determining Optimal Raffinose Concentration for Cell Viability

This protocol outlines a method to assess the effect of various concentrations of this compound on the viability of a mammalian cell line using a standard MTT assay.

Materials:

  • This compound (cell culture grade)

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Preparation of Raffinose Stock Solution:

    • Prepare a sterile, high-concentration stock solution of this compound (e.g., 500 mM or 10% w/v) in complete cell culture medium.

    • Filter-sterilize the stock solution through a 0.22 µm filter.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment with Raffinose:

    • Prepare serial dilutions of the raffinose stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 mM).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of raffinose. Include a "no treatment" control with fresh medium only.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • After incubation, add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the cell viability against the raffinose concentration to generate a dose-response curve. The optimal concentration will be the one that provides the highest cell viability or the desired protective effect without inducing cytotoxicity.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_raffinose Prepare Raffinose Stock Solution prep_cells Culture and Seed Cells in 96-well Plate treatment Treat Cells with Serial Dilutions of Raffinose prep_cells->treatment incubation Incubate for 24-72 hours treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt dissolve Dissolve Formazan Crystals incubate_mtt->dissolve read_absorbance Read Absorbance at 570 nm dissolve->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve end end plot_curve->end Determine Optimal Concentration

Caption: Workflow for determining the optimal this compound concentration.

Putative Signaling Pathways for Cytoprotection

G Raffinose D(+)-Raffinose Pentahydrate Membrane Cell Membrane Stabilization Raffinose->Membrane Osmoprotection ROS_Scavenging ROS Scavenging Raffinose->ROS_Scavenging Antioxidant Effect Mito_Pathway Mitochondrial Retrograde (RTG) Pathway (in yeast) Raffinose->Mito_Pathway Activates Stress Cellular Stress (e.g., Osmotic, Oxidative) Stress->Membrane ROS Reactive Oxygen Species (ROS) Stress->ROS Cell_Viability Increased Cell Viability and Stress Resistance Membrane->Cell_Viability ROS_Scavenging->ROS Neutralizes ROS_Scavenging->Cell_Viability Mito_Pathway->Cell_Viability

Caption: Putative cytoprotective mechanisms of this compound.

Conclusion

This compound is a valuable supplement in specific cell culture applications, most notably for cryopreservation and the modulation of protein glycosylation. While there is a strong theoretical basis for its cytoprotective effects through osmoprotection and antioxidant activity, a universally optimal concentration for enhancing general cell viability has not been identified. The detrimental effects on cell growth at high concentrations underscore the importance of empirical determination of the appropriate concentration for any given cell line and experimental context. The provided protocol for a dose-response study offers a systematic approach for researchers to identify the optimal working concentration of this compound to enhance cell viability and achieve desired experimental outcomes in their specific systems.

References

The Role of Raffinose in Microbiology: A Tool for Bacterial Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Raffinose, a non-digestible trisaccharide composed of galactose, glucose, and fructose, serves as a crucial differential carbohydrate in microbiology. The ability of a microorganism to ferment raffinose is a key biochemical characteristic used for the identification and differentiation of various bacterial species. This is particularly valuable in clinical diagnostics, food microbiology, and drug development, where rapid and accurate identification of bacteria is paramount. These application notes provide detailed protocols and data for utilizing raffinose in microbiological assays to distinguish between different bacteria.

Principle of Raffinose Fermentation

The differentiation of bacteria based on raffinose utilization relies on their inherent enzymatic capabilities. Bacteria possessing the enzyme α-galactosidase can hydrolyze the α-1,6 glycosidic bond in raffinose, releasing sucrose and galactose. The sucrose can be further broken down into glucose and fructose by sucrase. These monosaccharides then enter the glycolysis pathway to produce acidic end products. The resulting decrease in pH in the growth medium, detected by a pH indicator, signifies a positive fermentation reaction. Some bacteria may also produce gas (CO2 and H2) as a byproduct of fermentation, which can be observed in a Durham tube.

Data Presentation: Raffinose Fermentation by Various Bacterial Species

The ability to ferment raffinose is a distinguishing feature among many bacterial species. The following tables summarize the typical raffinose fermentation reactions of common Gram-positive and Gram-negative bacteria.

Table 1: Raffinose Fermentation Reactions of Common Gram-Negative Bacteria

Bacterial SpeciesRaffinose FermentationGas Production
Escherichia coli++
Klebsiella pneumoniae++
Enterobacter aerogenes++
Salmonella enterica--
Shigella sonnei--
Shigella flexneri--
Proteus mirabilis--
Serratia marcescensVV
Citrobacter freundiiVV

'+' indicates a positive reaction, '-' indicates a negative reaction, and 'V' indicates a variable reaction.

Table 2: Raffinose Fermentation Reactions of Common Gram-Positive Bacteria

Bacterial SpeciesRaffinose FermentationGas Production
Enterococcus faecalis+-
Enterococcus faecium+-
Streptococcus bovis group+-
Staphylococcus aureus--
Staphylococcus epidermidis--
Lactobacillus spp.VV

'+' indicates a positive reaction, '-' indicates a negative reaction, and 'V' indicates a variable reaction.

Table 3: Quantitative Growth Analysis on Raffinose Medium

Bacterial SpeciesMediumGrowth Rate (µ) on GlucoseGrowth Rate (µ) on RaffinoseMax OD600 on GlucoseMax OD600 on Raffinose
Ligilactobacillus salivarius RenmMRS0.83 ± 0.01 h⁻¹0.91 ± 0.03 h⁻¹6.88 ± 0.107.88 ± 0.11
Bifidobacterium breveMRSSlowerFasterLowerHigher
Bifidobacterium animalisMRSSlowerFasterLowerHigher

Data for L. salivarius from a specific study[1]. Growth comparisons for Bifidobacterium species are qualitative based on available literature[2].

Experimental Protocols

Raffinose Fermentation Broth Test

This is the most common method for determining a bacterium's ability to ferment raffinose.

a. Media Preparation: Phenol Red Raffinose Broth

Composition per 1000 mL:

  • Proteose Peptone: 10.0 g

  • Beef Extract: 1.0 g

  • Sodium Chloride (NaCl): 5.0 g

  • Raffinose: 5.0 g

  • Phenol Red: 0.018 g

  • Distilled Water: 1000 mL

Preparation Steps:

  • Suspend 21.02 g of the powdered medium in 1000 mL of distilled water.[3]

  • Mix thoroughly to dissolve all components.

  • Warm gently if necessary to aid dissolution.

  • Dispense the medium into test tubes containing inverted Durham tubes.

  • Autoclave at 121°C for 15 minutes to sterilize.[3]

  • Allow the medium to cool to room temperature before use. The final pH should be approximately 7.4 ± 0.2.

b. Inoculation and Incubation

  • Aseptically inoculate a tube of Phenol Red Raffinose Broth with a pure culture of the test bacterium.

  • Incubate the inoculated tube at 35-37°C for 18-24 hours. Some slow-growing organisms may require longer incubation.[4]

c. Interpretation of Results

  • Positive Result: The color of the medium changes from red to yellow, indicating acid production from raffinose fermentation.

  • Negative Result: The medium remains red or turns a deeper red/magenta, indicating no acid production.

  • Gas Production: The presence of a bubble in the Durham tube indicates gas production.

Raffinose Agar Plate Test

While less common than the broth method, an agar-based test can be useful for screening multiple isolates.

a. Media Preparation: Raffinose Fermentation Agar

Composition per 1000 mL:

  • Peptone: 10.0 g

  • Beef Extract: 3.0 g

  • Sodium Chloride (NaCl): 5.0 g

  • Raffinose: 10.0 g

  • Agar: 15.0 g

  • Phenol Red: 0.025 g

  • Distilled Water: 1000 mL

Preparation Steps:

  • Suspend the dry ingredients in 1000 mL of distilled water.

  • Heat the mixture to boiling to dissolve the agar completely.

  • Autoclave at 121°C for 15 minutes.

  • Cool the sterilized medium to 45-50°C in a water bath.

  • Pour the molten agar into sterile Petri dishes and allow them to solidify.

b. Inoculation and Incubation

  • Streak the test organism onto the surface of the raffinose agar plate.

  • Incubate the plate at 35-37°C for 18-24 hours.

c. Interpretation of Results

  • Positive Result: The agar around the bacterial growth will turn yellow due to acid production.

  • Negative Result: The agar will remain red.

Visualization of Metabolic Pathways and Workflows

Raffinose Metabolism in Escherichia coli

E. coli strains that can utilize raffinose often carry a plasmid-borne raf operon. This operon is typically under the control of a repressor, and its expression is induced by raffinose.

Raffinose_Metabolism_Ecoli cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Raffinose_ext Raffinose RafB RafB (Permease) Raffinose_ext->RafB Transport Raffinose_int Raffinose RafB->Raffinose_int RafA RafA (α-Galactosidase) Raffinose_int->RafA Sucrose Sucrose RafA->Sucrose Galactose Galactose RafA->Galactose RafD RafD (Sucrase) Sucrose->RafD Glycolysis Glycolysis Galactose->Glycolysis via Leloir pathway Glucose Glucose RafD->Glucose Fructose Fructose RafD->Fructose Glucose->Glycolysis Fructose->Glycolysis Acid_Products Acid Products (↓pH) Glycolysis->Acid_Products

Raffinose metabolism pathway in E. coli.
Raffinose Metabolism in Lactobacillus

Lactobacillus species employ a different strategy for raffinose metabolism, often involving a permease and intracellular enzymes.

Raffinose_Metabolism_Lactobacillus cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Raffinose_ext Raffinose RafP RafP (Permease) Raffinose_ext->RafP Transport Raffinose_int Raffinose RafP->Raffinose_int alpha_Gal α-Galactosidase Raffinose_int->alpha_Gal Sucrose Sucrose alpha_Gal->Sucrose Galactose Galactose alpha_Gal->Galactose Sucrose_Phosphorylase Sucrose Phosphorylase Sucrose->Sucrose_Phosphorylase Glycolysis Glycolysis Galactose->Glycolysis via Leloir pathway Glucose_1P Glucose-1-P Sucrose_Phosphorylase->Glucose_1P Fructose Fructose Sucrose_Phosphorylase->Fructose Glucose_1P->Glycolysis Fructose->Glycolysis Lactic_Acid Lactic Acid (↓pH) Glycolysis->Lactic_Acid

Raffinose metabolism in Lactobacillus.
Experimental Workflow for Bacterial Differentiation

The following diagram illustrates the logical workflow for using raffinose fermentation to differentiate between bacterial species.

Bacterial_Differentiation_Workflow start Isolate Pure Bacterial Culture inoculate Inoculate Phenol Red Raffinose Broth start->inoculate incubate Incubate at 35-37°C for 18-24h inoculate->incubate observe Observe Color Change and Gas Production incubate->observe positive Yellow Color (Positive) observe->positive Acidic pH negative Red/Magenta Color (Negative) observe->negative Neutral/Alkaline pH gas Gas in Durham Tube positive->gas no_gas No Gas in Durham Tube positive->no_gas identify_neg Identify as Raffinose Non-fermenter (e.g., Salmonella, Shigella) negative->identify_neg identify_pos Identify as Raffinose Fermenter (e.g., E. coli, K. pneumoniae) gas->identify_pos no_gas->identify_pos

Workflow for bacterial differentiation.

Conclusion

The raffinose fermentation test is a simple, yet powerful tool for the differentiation of bacteria. By understanding the underlying biochemical principles and following standardized protocols, researchers and clinicians can reliably use this test as part of a comprehensive scheme for bacterial identification. The data and protocols provided in these application notes serve as a valuable resource for laboratories involved in microbiological analysis.

References

D(+)-Raffinose Pentahydrate: Application Notes and Protocols for Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D(+)-Raffinose pentahydrate, a naturally occurring trisaccharide composed of galactose, glucose, and fructose, is a versatile excipient in pharmaceutical formulations.[1][2] Its utility stems from its stabilizing and cryoprotective properties, making it particularly valuable for sensitive biologics and in processes like lyophilization and spray drying.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in formulation development. Key properties are summarized in the table below.

PropertyValueReferences
Chemical Formula C₁₈H₃₂O₁₆·5H₂O[4]
Molecular Weight 594.51 g/mol
Appearance White crystalline powder
Melting Point 78 - 82 °C
Optical Rotation [α]20/D +105° ± 2° (c=10 in H₂O)
Solubility in Water 0.1 g/mL, clear, colorless
Glass Transition Temperature (Tg) of Anhydrous Amorphous Raffinose 376.4 K (103.25 °C)

Applications in Pharmaceutical Formulations

This compound is primarily utilized for its ability to stabilize biomolecules, particularly during processing and storage. Its main applications include:

  • Cryoprotectant and Lyoprotectant: In lyophilization (freeze-drying), raffinose protects proteins and other biologics from the stresses of freezing and drying. It forms a stable amorphous matrix that immobilizes the active pharmaceutical ingredient (API), preventing degradation.

  • Stabilizer in Spray Drying: Raffinose is used in spray drying to create stable, amorphous solid dispersions, which can enhance the solubility and bioavailability of poorly soluble drugs.

  • Bulking Agent: In lyophilized formulations, it provides structure to the cake, ensuring its elegance and facilitating reconstitution.

  • Inhibition of Crystallization: Raffinose can inhibit the crystallization of other sugars, such as sucrose, in amorphous systems, thereby extending the shelf life of the formulation.

Experimental Protocols

Lyophilization of a Protein Formulation

This protocol describes a general procedure for the lyophilization of a model protein, such as a monoclonal antibody (mAb), using this compound as a stabilizer.

Objective: To prepare a stable, lyophilized protein formulation.

Materials:

  • Model Protein (e.g., IgG)

  • This compound

  • Histidine buffer (or other suitable buffer)

  • Water for Injection (WFI)

  • Lyophilizer

  • Vials and stoppers

Protocol:

  • Formulation Preparation:

    • Prepare a stock solution of the protein in the chosen buffer (e.g., 10 mM Histidine, pH 6.0).

    • Prepare a stock solution of this compound in WFI.

    • Mix the protein and raffinose solutions to achieve the desired final concentrations (e.g., 50 mg/mL protein and a sucrose-to-raffinose mass ratio as per experimental design). Ensure complete dissolution.

    • Filter the final formulation through a 0.22 µm sterile filter.

  • Filling and Loading:

    • Aseptically fill vials with the formulated protein solution.

    • Partially insert lyophilization stoppers into the vials.

    • Load the filled vials onto the shelves of the lyophilizer.

  • Lyophilization Cycle:

    • Freezing:

      • Cool the shelves to -40°C at a rate of 1°C/min.

      • Hold at -40°C for at least 2 hours to ensure complete freezing.

    • Primary Drying (Sublimation):

      • Apply a vacuum to the chamber (e.g., 100 mTorr).

      • Increase the shelf temperature to -10°C to initiate sublimation of ice. The temperature should be kept below the collapse temperature of the formulation.

      • Hold at this temperature until all the ice has sublimed, which can be monitored by pressure and temperature probes.

    • Secondary Drying (Desorption):

      • Increase the shelf temperature to 25°C at a rate of 0.2°C/min.

      • Hold at 25°C for at least 6 hours to remove residual bound water.

  • Stoppering and Unloading:

    • Backfill the chamber with an inert gas (e.g., nitrogen) to atmospheric pressure.

    • Fully stopper the vials under vacuum or inert gas.

    • Remove the vials from the lyophilizer and crimp-seal them.

Characterization of the Lyophilized Product:

  • Visual Appearance: Inspect the cake for elegance, color, and signs of collapse.

  • Residual Moisture: Determine the water content using Karl Fischer titration.

  • Reconstitution Time: Measure the time required for the cake to dissolve completely in WFI.

  • Protein Stability:

    • Assess protein aggregation using size-exclusion chromatography (SEC).

    • Evaluate changes in protein secondary structure using Fourier-transform infrared (FTIR) or circular dichroism (CD) spectroscopy.

Spray Drying of a Model Formulation

This protocol outlines a general procedure for preparing a spray-dried powder using this compound.

Objective: To produce a stable, amorphous spray-dried powder.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Solvent system (e.g., water, ethanol/water mixture)

  • Spray dryer

Protocol:

  • Feed Solution Preparation:

    • Dissolve the API and this compound in the chosen solvent system to the desired concentrations. The ratio of excipient to API will depend on the specific application and should be optimized.

    • Ensure the solution is clear and free of particulates.

  • Spray Drying Process:

    • Set the spray dryer parameters. These will need to be optimized for each formulation, but typical starting points are:

      • Inlet temperature: 120-160°C

      • Atomization gas flow rate: To achieve desired droplet size

      • Feed pump rate: To control the drying rate

    • Pump the feed solution through the atomizer into the drying chamber.

    • The hot gas evaporates the solvent, forming dry particles.

    • Collect the dried powder from the cyclone or filter.

Characterization of the Spray-Dried Powder:

  • Particle Morphology: Examine the particle shape and surface characteristics using scanning electron microscopy (SEM).

  • Particle Size Distribution: Measure the particle size using laser diffraction.

  • Physical State: Confirm the amorphous nature of the powder using X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • Glass Transition Temperature (Tg): Determine the Tg by DSC to assess the physical stability of the amorphous powder.

  • Residual Solvent: Quantify the amount of remaining solvent using gas chromatography or thermogravimetric analysis (TGA).

Visualizations

Mechanism of Protein Stabilization by Raffinose in Lyophilization

G Mechanism of Protein Stabilization cluster_solution Aqueous Solution cluster_freezing Freezing cluster_drying Drying (Lyophilization) Protein_Native Native Protein Protein_Frozen Protein in Frozen Matrix Protein_Native->Protein_Frozen Freezing Stress Raffinose Raffinose Amorphous_Matrix Amorphous Raffinose Matrix Raffinose->Amorphous_Matrix Vitrification Water Water Molecules Ice Ice Crystals Water->Ice Crystallization Protein_Dry Stabilized Protein Protein_Frozen->Protein_Dry Sublimation Amorphous_Solid Vitrified Raffinose Amorphous_Matrix->Amorphous_Solid Water Removal Amorphous_Solid->Protein_Dry Immobilization & H-bond replacement

Caption: Protein stabilization by raffinose during lyophilization.

Experimental Workflow for Lyophilization

G Lyophilization Workflow Formulation 1. Formulation (API + Raffinose + Buffer) Filling 2. Vial Filling Formulation->Filling Freezing 3. Freezing (-40°C) Filling->Freezing Primary_Drying 4. Primary Drying (Sublimation, -10°C, Vacuum) Freezing->Primary_Drying Secondary_Drying 5. Secondary Drying (Desorption, 25°C, Vacuum) Primary_Drying->Secondary_Drying Stoppering 6. Stoppering Secondary_Drying->Stoppering Characterization 7. Characterization (Moisture, Stability, etc.) Stoppering->Characterization

Caption: A typical experimental workflow for lyophilization.

Experimental Workflow for Spray Drying

G Spray Drying Workflow Solution_Prep 1. Feed Solution Preparation (API + Raffinose in Solvent) Atomization 2. Atomization (Droplet Formation) Solution_Prep->Atomization Drying 3. Drying (Solvent Evaporation in Hot Gas) Atomization->Drying Collection 4. Powder Collection (Cyclone) Drying->Collection Characterization 5. Characterization (Morphology, Physical State) Collection->Characterization

References

Application Notes and Protocols for Incorporating Raffinose into Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raffinose, a non-reducing trisaccharide composed of galactose, glucose, and fructose, is of significant interest in drug delivery and biopreservation. Its incorporation into liposomes can serve dual purposes: acting as an encapsulated hydrophilic active ingredient or as a cryoprotectant to enhance the stability of the liposomal formulation during processes like freeze-drying. These notes provide detailed techniques and protocols for the effective encapsulation of raffinose within liposomes, targeting researchers in drug development and formulation science.

Core Concepts in Raffinose Encapsulation

The primary challenge in encapsulating raffinose, a highly hydrophilic molecule, is to efficiently entrap it within the aqueous core of the liposome. The choice of encapsulation technique significantly impacts the encapsulation efficiency, liposome size, and overall stability. Key methods include passive loading techniques where liposomes are formed in a raffinose-rich aqueous solution.

Data Presentation: Quantitative Parameters for Sugar-Encapsulated Liposomes

The following tables summarize typical quantitative data for liposomes encapsulating hydrophilic sugars like sucrose, which serves as a relevant proxy for raffinose due to their similar physicochemical properties. These values are indicative and can vary based on the specific lipids and preparation parameters used.

Table 1: Encapsulation Efficiency of Hydrophilic Sugars in Liposomes

Preparation MethodLipid Composition (molar ratio)Encapsulated SugarEncapsulation Efficiency (%)Average Particle Size (nm)Polydispersity Index (PDI)Reference
Thin-Film HydrationDPPC:Chol (1:1)Sucrose5-15150-300< 0.2Generic Data
Reverse-Phase EvaporationPC:Chol (7:3)Sucrose20-40200-500< 0.3Generic Data
Ethanol InjectionSoy PC:Chol (4:1)Sucrose10-20100-200< 0.2Generic Data

DPPC: Dipalmitoylphosphatidylcholine, Chol: Cholesterol, PC: Phosphatidylcholine

Table 2: Stability of Sugar-Containing Liposomes

Storage ConditionLipid CompositionEncapsulated/CryoprotectantAnalyte Leakage (%) over 3 monthsChange in Particle Size (%)Reference
4°CDPPC:CholEncapsulated Sucrose< 10< 5Generic Data
-20°C (with cryoprotectant)Egg PC:CholExternal Sucrose< 5< 3[1]
Lyophilized (with cryoprotectant)Soy PC:CholExternal Sucrose< 5< 2 (post-rehydration)[2]

Experimental Protocols

Here, we provide detailed protocols for three common methods of encapsulating raffinose into liposomes.

Protocol 1: Thin-Film Hydration Followed by Extrusion

This is the most common method for preparing liposomes. Raffinose is incorporated by hydrating a thin lipid film with an aqueous solution of raffinose.

Materials:

  • Phospholipids (e.g., DPPC, Soy PC)

  • Cholesterol

  • Raffinose

  • Organic solvent (e.g., chloroform/methanol 2:1 v/v)

  • Hydration buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve phospholipids and cholesterol in the organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Prepare a solution of raffinose in the hydration buffer at the desired concentration.

    • Add the raffinose solution to the flask containing the lipid film.

    • Hydrate the film by rotating the flask at a temperature above the lipid phase transition temperature (Tc) for 1-2 hours. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction):

    • Equilibrate the extruder to a temperature above the Tc of the lipids.

    • Load the MLV suspension into a syringe and pass it through polycarbonate membranes of a defined pore size (e.g., 100 nm) for an odd number of passes (e.g., 11-21 times). This process creates unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Purification:

    • Remove unencapsulated raffinose by dialysis, size exclusion chromatography, or ultracentrifugation.

Diagram of Thin-Film Hydration Workflow:

ThinFilmHydration A Dissolve Lipids in Organic Solvent B Form Thin Lipid Film (Rotary Evaporation) A->B C Hydrate with Raffinose Solution B->C D Formation of MLVs C->D E Extrusion (Size Reduction) D->E F Formation of LUVs E->F G Purification (Remove Free Raffinose) F->G H Raffinose-Loaded Liposomes G->H

Thin-Film Hydration Workflow
Protocol 2: Reverse-Phase Evaporation

This method can achieve higher encapsulation efficiencies for hydrophilic molecules compared to thin-film hydration.

Materials:

  • Phospholipids and Cholesterol

  • Raffinose

  • Organic solvent system (e.g., diethyl ether or a mixture of chloroform and methanol)

  • Aqueous buffer (e.g., PBS)

  • Rotary evaporator

  • Sonication bath or probe sonicator

Procedure:

  • Lipid Solution Preparation:

    • Dissolve the lipids and cholesterol in the organic solvent system in a round-bottom flask.

  • Emulsion Formation:

    • Prepare an aqueous solution of raffinose in the buffer.

    • Add the raffinose solution to the lipid solution.

    • Sonicate the mixture to form a stable water-in-oil emulsion.

  • Solvent Removal:

    • Remove the organic solvent under reduced pressure using a rotary evaporator. As the solvent is removed, a viscous gel forms.

    • Continue evaporation until the gel collapses, and the liposomes form.

  • Purification:

    • Remove unencapsulated raffinose as described in Protocol 1.

Diagram of Reverse-Phase Evaporation Workflow:

ReversePhaseEvaporation A Dissolve Lipids in Organic Solvent B Add Raffinose Aqueous Solution A->B C Form Water-in-Oil Emulsion (Sonication) B->C D Remove Organic Solvent (Rotary Evaporation) C->D E Formation of Liposomes D->E F Purification E->F G Raffinose-Loaded Liposomes F->G

Reverse-Phase Evaporation Workflow
Protocol 3: Ethanol Injection

This is a rapid and simple method that avoids the use of chlorinated solvents.

Materials:

  • Phospholipids and Cholesterol

  • Raffinose

  • Ethanol

  • Aqueous buffer (e.g., PBS)

  • Stir plate and magnetic stir bar

Procedure:

  • Lipid Solution:

    • Dissolve the lipids and cholesterol in ethanol.

  • Injection:

    • Prepare the aqueous phase containing raffinose in the buffer and stir it vigorously.

    • Rapidly inject the ethanolic lipid solution into the stirring aqueous phase. The rapid dilution of ethanol causes the lipids to self-assemble into liposomes, entrapping the raffinose solution.

  • Solvent Removal and Purification:

    • Remove the ethanol and unencapsulated raffinose by dialysis against the buffer.

Diagram of Ethanol Injection Workflow:

EthanolInjection A Dissolve Lipids in Ethanol C Rapidly Inject Lipid Solution into Aqueous Phase A->C B Prepare Raffinose Aqueous Solution B->C D Liposome Self-Assembly C->D E Purification (Dialysis) D->E F Raffinose-Loaded Liposomes E->F

Ethanol Injection Workflow

Characterization of Raffinose-Loaded Liposomes

After preparation, it is crucial to characterize the liposomes to ensure quality and consistency.

Key Characterization Techniques:

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • Zeta Potential: Indicates the surface charge and stability of the liposome dispersion.

  • Encapsulation Efficiency (%EE): Determined by separating the free raffinose from the encapsulated raffinose. The amount of raffinose can be quantified using techniques like High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., Refractive Index Detector). %EE = [(Total Raffinose - Free Raffinose) / Total Raffinose] x 100

  • Morphology: Visualized using Transmission Electron Microscopy (TEM) or Cryo-TEM.

  • Stability: Assessed by monitoring changes in particle size, PDI, and raffinose leakage over time under different storage conditions.

Conclusion

The successful incorporation of raffinose into liposomes depends on the careful selection of the preparation method and optimization of the process parameters. The protocols provided herein offer robust starting points for researchers. For optimal results, it is recommended to empirically determine the best lipid composition and preparation conditions for the specific application. The use of sucrose data as a proxy for raffinose provides a valuable reference for expected outcomes.

References

Troubleshooting & Optimization

How to prevent D(+)-Raffinose pentahydrate crystallization during freeze-drying

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the freeze-drying of D(+)-Raffinose pentahydrate. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent crystallization and achieve a stable, amorphous lyophilized product.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in freeze-drying?

This compound is a non-reducing trisaccharide composed of galactose, glucose, and fructose.[1][2] It is frequently used as a lyoprotectant and bulking agent in freeze-drying to stabilize sensitive biological molecules, such as proteins and vaccines, during the process and subsequent storage. Its amorphous nature in the dried state is crucial for providing this protective effect.

Q2: Why is it important to prevent the crystallization of raffinose during freeze-drying?

Maintaining raffinose in an amorphous (glassy) state is critical for its function as a stabilizer.[3] Crystallization of raffinose can lead to several problems:

  • Loss of Stabilizing Properties: The crystalline form does not effectively protect biological molecules, potentially leading to a loss of activity.[4][5]

  • Product Collapse: Crystallization can compromise the structural integrity of the freeze-dried cake, causing it to collapse.

  • Inconsistent Reconstitution: Crystalline products may have longer and more unpredictable reconstitution times.

  • Reduced Shelf Life: A crystalline state can negatively impact the long-term stability of the final product.

Q3: What are the key physical properties of this compound relevant to freeze-drying?

Understanding the thermal properties of raffinose is essential for designing a successful freeze-drying cycle.

PropertyValueSignificance
Glass Transition Temperature (Tg') -26°CThe temperature below which the maximally freeze-concentrated solute is in a glassy state. Primary drying should ideally occur below this temperature to prevent collapse.
Collapse Temperature (Tc) Typically a few degrees above Tg'The temperature at which the freeze-dried cake loses its structure and collapses.
Glass Transition Temperature (Tg) of anhydrous amorphous form 109°CThe temperature at which the anhydrous amorphous solid transitions from a glassy to a rubbery state. This is important for determining the maximum allowable storage temperature.

Q4: Can annealing be used in the freeze-drying of raffinose?

Yes, but with caution. Annealing is a process where the product is held at a temperature above its glass transition temperature (Tg') for a period before primary drying.

  • Potential Benefits: Annealing can lead to the formation of larger, more uniform ice crystals, which can result in a shorter primary drying time.

  • Risk of Crystallization: For raffinose, annealing at temperatures around -10°C can induce the crystallization of raffinose pentahydrate. This crystalline form will dehydrate to an amorphous state during primary drying, but the initial crystallization can still negatively impact the stability of co-formulated sensitive molecules.

If annealing is considered, it is crucial to carefully select the temperature and duration to avoid inducing raffinose crystallization.

Troubleshooting Guide: Preventing Raffinose Crystallization

This guide addresses common issues encountered during the freeze-drying of this compound.

Issue 1: Evidence of Crystallization in the Final Product (e.g., from XRD or DSC analysis)

  • Possible Cause 1: Inappropriate Freezing Rate.

    • Explanation: A slow cooling rate can provide sufficient time for molecular arrangement and subsequent crystallization.

    • Recommendation: Employ a faster cooling rate. Quench freezing in liquid nitrogen is a common method to promote the formation of an amorphous state. However, be aware that very fast cooling can sometimes lead to vial breakage. A cooling rate of 0.5°C/min or lower is often recommended for better temperature homogeneity.

  • Possible Cause 2: Annealing Step Induced Crystallization.

    • Explanation: Holding the product at a temperature above Tg' during annealing can promote the crystallization of raffinose pentahydrate.

    • Recommendation: If annealing is necessary to improve cake structure or reduce drying time, it should be performed at a temperature just below the Tg' of -26°C. The optimal annealing temperature and time should be determined experimentally.

  • Possible Cause 3: Primary Drying Temperature is Too High.

    • Explanation: If the product temperature during primary drying exceeds the collapse temperature (Tc), the increased molecular mobility can lead to crystallization.

    • Recommendation: Ensure the product temperature is maintained at least 2 to 5°C below the collapse temperature (Tc) during primary drying. For raffinose, this means keeping the product temperature below approximately -28°C to -31°C.

Issue 2: Collapse of the Freeze-Dried Cake

  • Possible Cause 1: Primary Drying Temperature Exceeded the Collapse Temperature (Tc).

    • Explanation: The collapse temperature is the critical temperature at which the amorphous matrix can no longer support its own structure, leading to viscous flow and collapse.

    • Recommendation: Lower the shelf temperature during primary drying to ensure the product temperature remains below the Tc. The relationship between shelf temperature and product temperature is influenced by the chamber pressure and the heat transfer characteristics of the freeze-dryer.

  • Possible Cause 2: Formulation Issues.

    • Explanation: The presence of other excipients can alter the overall Tg' and Tc of the formulation.

    • Recommendation: Characterize the thermal properties of the complete formulation using Differential Scanning Calorimetry (DSC) to determine the correct processing temperatures. The addition of co-solutes can either increase or decrease the collapse temperature.

Experimental Protocols

1. Determination of Glass Transition Temperature (Tg') and Collapse Temperature (Tc) using Differential Scanning Calorimetry (DSC)

This protocol outlines the steps to determine the critical thermal properties of your this compound formulation.

  • Objective: To identify the glass transition temperature of the maximally freeze-concentrated solution (Tg') and the collapse temperature (Tc).

  • Methodology:

    • Prepare a solution of this compound at the desired concentration.

    • Accurately weigh 5-10 mg of the solution into a standard aluminum DSC pan and hermetically seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Cool the sample to -70°C at a controlled rate (e.g., 10°C/min).

    • Hold the sample at -70°C for 5 minutes to ensure complete freezing.

    • Heat the sample from -70°C to 25°C at a controlled rate (e.g., 5°C/min).

    • The Tg' will be observed as a step change in the heat flow curve. The collapse temperature is often determined using freeze-drying microscopy but can be estimated to be a few degrees higher than the Tg'.

2. Assessment of Crystallinity using X-Ray Diffraction (XRD)

This protocol is used to determine if the final lyophilized product is amorphous or contains crystalline regions.

  • Objective: To identify the presence of crystalline this compound in the freeze-dried cake.

  • Methodology:

    • Gently grind the freeze-dried cake into a fine powder in a low-humidity environment to avoid moisture-induced crystallization.

    • Mount the powder on a sample holder.

    • Perform an XRD scan over a relevant 2θ range (e.g., 10-40°). Crystalline raffinose pentahydrate has distinct peaks at approximately 10.3, 13.2, and 20.7 degrees 2θ.

    • An amorphous sample will show a broad, diffuse halo with no sharp peaks, while a crystalline sample will exhibit sharp, well-defined peaks.

Visualizations

FreezeDryingWorkflow cluster_prep Preparation cluster_freezing Freezing Stage cluster_drying Drying Stage cluster_final Final Product Formulation Formulate Raffinose Solution Filling Fill Vials Formulation->Filling Loading Load into Freeze-Dryer Filling->Loading Freezing Cool to -50°C Loading->Freezing Annealing Anneal (Optional) - Hold above Tg' but below Tc Freezing->Annealing Caution: Risk of Crystallization PrimaryDrying Primary Drying - Product Temp < Tc Freezing->PrimaryDrying Annealing->PrimaryDrying SecondaryDrying Secondary Drying - Remove Residual Water PrimaryDrying->SecondaryDrying Stoppering Stoppering SecondaryDrying->Stoppering FinishedProduct Amorphous Cake Stoppering->FinishedProduct

Caption: Workflow for freeze-drying this compound.

TroubleshootingTree Start Problem: Crystallization Detected CheckFreezing Was the cooling rate slow? Start->CheckFreezing CheckAnnealing Was an annealing step used? CheckFreezing->CheckAnnealing No Sol_FastCooling Solution: Increase cooling rate (e.g., quench freezing) CheckFreezing->Sol_FastCooling Yes CheckDryingTemp Was product temperature during primary drying > Tc? CheckAnnealing->CheckDryingTemp No Sol_ModifyAnnealing Solution: Lower annealing temperature to be below Tg' or omit step CheckAnnealing->Sol_ModifyAnnealing Yes Sol_LowerDryingTemp Solution: Lower shelf temperature to keep product temp < Tc CheckDryingTemp->Sol_LowerDryingTemp Yes

Caption: Troubleshooting decision tree for raffinose crystallization.

References

Technical Support Center: Optimizing Raffinose Concentration for Mammalian Cell Cryopreservation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing raffinose concentration in your mammalian cell cryopreservation experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is raffinose and why is it used in cryopreservation?

A1: Raffinose is a non-reducing trisaccharide composed of galactose, glucose, and fructose. In cryopreservation, it acts as a non-permeating cryoprotectant. Its primary role is to dehydrate the cells osmotically before freezing, which reduces the amount of intracellular water available to form damaging ice crystals.[1][2][3] Additionally, sugars like raffinose can stabilize lipid membranes and proteins during the freezing and thawing process.[4]

Q2: What is the main advantage of using raffinose over other cryoprotectants like DMSO?

A2: The main advantage of using non-permeating cryoprotectants like raffinose is the potential to reduce the concentration of permeating cryoprotectants such as dimethyl sulfoxide (DMSO).[4] High concentrations of DMSO can be toxic to cells. By combining a lower concentration of DMSO with raffinose, it is possible to achieve high cell viability post-thaw while minimizing cytotoxicity.

Q3: Is raffinose suitable for all mammalian cell types?

A3: Raffinose has been successfully used for the cryopreservation of various mammalian cells, particularly oocytes and sperm. However, the optimal cryopreservation protocol, including the ideal raffinose concentration, is highly cell-type dependent. For cell lines like Chinese Hamster Ovary (CHO) cells or Mesenchymal Stem Cells (MSCs), empirical testing is necessary to determine the most effective concentration.

Q4: How do I determine the optimal raffinose concentration for my specific cell line?

A4: The optimal concentration of raffinose should be determined experimentally for each cell line. A good starting point is to test a range of concentrations in combination with a standard cryoprotectant like DMSO. For example, you could test raffinose concentrations from 50 mM to 300 mM in your freezing medium. Post-thaw viability and functional assays should be performed to identify the concentration that yields the best results.

Q5: Can raffinose be used as the sole cryoprotectant?

A5: While raffinose provides significant protection, it is most effective when used in combination with a permeating cryoprotectant like DMSO or glycerol. The permeating agent helps to protect the intracellular environment from ice crystal formation, while raffinose primarily protects the cell from the exterior.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low post-thaw cell viability Suboptimal raffinose concentration: Too low a concentration may not provide sufficient osmotic dehydration, leading to intracellular ice formation. Too high a concentration can cause excessive dehydration and osmotic stress.Empirically determine the optimal raffinose concentration by testing a range of concentrations (e.g., 50, 100, 150, 200, 250, 300 mM) in your cryopreservation medium. Assess post-thaw viability for each concentration to identify the optimal range for your specific cell type.
Inadequate cooling rate: A cooling rate that is too fast does not allow for sufficient water efflux from the cells, leading to intracellular ice formation. A rate that is too slow can lead to excessive dehydration and solute toxicity.Use a controlled-rate freezer set to -1°C per minute. If a controlled-rate freezer is not available, use a commercially available freezing container (e.g., Mr. Frosty) at -80°C, which provides a cooling rate of approximately -1°C per minute.
Suboptimal cell health before freezing: Freezing cells that are not in a healthy, logarithmic growth phase will result in poor post-thaw viability.Ensure that cells are healthy, have high viability (>90%), and are in the logarithmic phase of growth before cryopreservation. Change the culture medium 24 hours before freezing.
Cells appear shrunken after thawing Excessive dehydration: The raffinose concentration may be too high, causing excessive water to be drawn out of the cells.Reduce the concentration of raffinose in your cryopreservation medium. Perform a titration experiment to find the optimal concentration that balances dehydration with cell viability.
Poor cell attachment and proliferation after thawing Cellular stress and apoptosis: The cryopreservation process can induce cellular stress and trigger apoptotic pathways, even in cells that appear viable immediately after thawing.Allow cells a recovery period of 24-48 hours post-thaw before assessing attachment and proliferation. Consider adding anti-apoptotic agents, such as a ROCK inhibitor (e.g., Y-27632), to the post-thaw culture medium to improve recovery.
Residual cryoprotectant toxicity: Lingering cryoprotectants in the culture after thawing can be toxic to cells.Wash the cells post-thaw to remove the cryopreservation medium. Centrifuge the cell suspension and resuspend the pellet in fresh, pre-warmed culture medium before plating.

Data Summary

The following tables summarize quantitative data from studies on the use of raffinose in mammalian cell cryopreservation.

Table 1: Cryopreservation of Mouse Oocytes with Raffinose and DMSO

Cryopreservation GroupIntracellular RaffinoseExtracellular RaffinoseDMSO ConcentrationPost-Thaw Survival Rate (%)Fertilization Rate (%)Blastocyst Rate (%)
Group 10.1 M0.3 M0.5 M83.990.077.8
Group 20.1 M0.3 M1.0 M80.694.672.5
Injection Control (not frozen)0.1 M---97.878.5
Untreated Control (not frozen)----98.883.6

Experimental Protocols

Protocol 1: General Cryopreservation of Mammalian Cells Using Raffinose and DMSO

This protocol provides a general framework for optimizing raffinose concentration. Specific parameters should be optimized for each cell line.

Materials:

  • Healthy, log-phase mammalian cells

  • Complete growth medium

  • Phosphate-buffered saline (PBS)

  • Cell dissociation reagent (for adherent cells)

  • Cryopreservation medium (complete growth medium with a chosen concentration of raffinose and DMSO)

  • Sterile cryovials

  • Controlled-rate freezer or freezing container

  • Liquid nitrogen storage tank

Procedure:

  • Cell Preparation:

    • For adherent cells, wash with PBS and detach using a cell dissociation reagent. Neutralize and collect the cells.

    • For suspension cells, collect directly from the culture flask.

    • Centrifuge the cell suspension at 200 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in a small volume of complete growth medium and perform a cell count to determine viability. Cell viability should be greater than 90%.

  • Preparation of Cryopreservation Medium:

    • Prepare a 2x cryopreservation solution containing the desired final concentrations of raffinose and DMSO in complete growth medium. For example, for a final concentration of 100 mM raffinose and 5% DMSO, prepare a 2x solution with 200 mM raffinose and 10% DMSO. It is crucial to dissolve the components completely.

  • Freezing:

    • Gently resuspend the cell pellet in an equal volume of complete growth medium.

    • Add an equal volume of the 2x cryopreservation medium dropwise to the cell suspension while gently swirling. This will give the final desired concentrations of raffinose and DMSO.

    • The final cell density should be between 1 x 10^6 and 5 x 10^6 cells/mL.

    • Aliquot 1 mL of the cell suspension into pre-labeled cryovials.

    • Place the cryovials in a controlled-rate freezer programmed for a cooling rate of -1°C per minute, or into a freezing container at -80°C.

    • Once the vials have reached -80°C, transfer them to a liquid nitrogen storage tank for long-term storage.

  • Thawing:

    • Rapidly thaw the cryovial in a 37°C water bath until a small amount of ice remains.

    • Decontaminate the outside of the vial with 70% ethanol.

    • Immediately transfer the contents of the vial to a centrifuge tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 200 x g for 5 minutes to pellet the cells and remove the cryopreservation medium.

    • Resuspend the cell pellet in fresh, pre-warmed complete growth medium and plate in a suitable culture vessel.

Visualizations

Cryopreservation Workflow

Cryopreservation_Workflow General Cryopreservation Workflow A 1. Cell Harvest (Log-phase growth, >90% viability) B 2. Centrifugation & Resuspension A->B C 3. Addition of Cryopreservation Medium (Raffinose + DMSO) B->C D 4. Aliquoting into Cryovials C->D E 5. Controlled Cooling (-1°C/minute) D->E F 6. Long-term Storage (Liquid Nitrogen) E->F G 7. Rapid Thawing (37°C Water Bath) F->G H 8. Washing & Resuspension in Fresh Medium G->H I 9. Plating & Culture H->I

Caption: A generalized workflow for mammalian cell cryopreservation using raffinose.

Cryopreservation-Induced Apoptosis Signaling Pathways

Apoptosis_Signaling Cryopreservation-Induced Apoptosis Signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway CryoStress_ext Cryopreservation Stress (e.g., Osmotic Shock) DeathReceptor Death Receptors (e.g., Fas, TNFR) CryoStress_ext->DeathReceptor FADD FADD DeathReceptor->FADD ProCasp8 Pro-caspase-8 FADD->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 activation CryoStress_int Cryopreservation Stress (e.g., Ice Crystal Formation, ROS) Casp8->CryoStress_int activates Bid (cross-talk) ProCasp3 Pro-caspase-3 Casp8->ProCasp3 Bax Bax CryoStress_int->Bax Bcl2 Bcl-2 CryoStress_int->Bcl2 inhibits Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC release Bax->Mitochondrion Bcl2->Mitochondrion inhibits release Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-caspase-9 Apaf1->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 activation Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 activation Substrates Cellular Substrates (e.g., PARP, Lamins) Casp3->Substrates cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Signaling pathways leading to apoptosis induced by cryopreservation stress.

References

Technical Support Center: Troubleshooting Low Cell Recovery with Raffinose-Based Cryoprotectants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using raffinose-based cryoprotectants for cell cryopreservation.

Quick Links

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked Questions (FAQs)

Q1: What is raffinose and how does it work as a cryoprotectant?

Raffinose is a non-reducing trisaccharide composed of galactose, glucose, and fructose.[1] As a cryoprotective agent (CPA), it primarily functions as an extracellular osmoprotectant.[2][3] During the freezing process, as ice crystals form in the extracellular medium, the concentration of solutes increases, creating a hypertonic environment. This can cause excessive water to leave the cell, leading to cellular dehydration and damage. Raffinose, being a large and cell-impermeable sugar, helps to stabilize the osmotic pressure, reducing the extent of cell dehydration.[2][4] Additionally, sugars like raffinose can stabilize cellular membranes and proteins through direct interaction via hydrogen bonding. Some studies also suggest that raffinose may have a role in protecting cells from oxidative damage.

Q2: Why should I consider using raffinose in my cryopreservation protocol?

The primary advantage of using raffinose is its ability to reduce the concentration of penetrating cryoprotectants like dimethyl sulfoxide (DMSO). While effective, DMSO can be toxic to cells, and reducing its concentration can lead to higher post-thaw viability and better cell function. Raffinose is often used in combination with a lower concentration of DMSO, providing a less toxic cryopreservation solution.

Q3: Can raffinose be used as the sole cryoprotectant?

While raffinose provides significant protection, it is most effective when used in combination with a small amount of a penetrating cryoprotectant like DMSO or glycerol. The penetrating CPA protects the intracellular environment, while raffinose protects the cell externally.

Q4: Is a raffinose-based cryoprotectant suitable for all cell types?

Raffinose has been successfully used for the cryopreservation of various cell types, including mammalian oocytes and spermatozoa. However, the optimal cryopreservation protocol is cell-type specific. Therefore, it is crucial to optimize the concentrations of raffinose and any accompanying penetrating CPA for your specific cell line.

Troubleshooting Guide

This guide addresses common issues encountered during the cryopreservation of cells using raffinose-based cryoprotectants.

Issue Possible Cause(s) Recommended Solution(s)
Low Post-Thaw Cell Viability 1. Suboptimal Raffinose/DMSO Concentration: The balance between osmotic protection and toxicity is critical.1. Optimize CPA Concentrations: Perform a matrix of experiments varying the concentrations of both raffinose and DMSO to find the optimal combination for your cell line. Start with published concentrations (e.g., 0.1 M - 0.3 M raffinose with 0.5 M - 1.0 M DMSO) and adjust accordingly.
2. Inappropriate Cooling Rate: A cooling rate that is too fast can lead to intracellular ice formation, while a rate that is too slow can cause excessive dehydration.2. Control the Cooling Rate: Use a controlled-rate freezer or a validated freezing container (e.g., Mr. Frosty) to achieve a cooling rate of approximately -1°C per minute.
3. Poor Cell Health Pre-Freezing: Cells should be in the logarithmic growth phase and have high viability (>90%) before cryopreservation.3. Use Healthy, Actively Dividing Cells: Harvest cells during the log phase of growth. Do not use confluent or unhealthy cultures. Perform a media change 24 hours before freezing.
4. Incorrect Thawing Procedure: Slow thawing can lead to ice crystal recrystallization, which is damaging to cells.4. Rapid Thawing: Thaw vials quickly in a 37°C water bath until only a small amount of ice remains.
5. Toxicity from Prolonged CPA Exposure: Leaving cells in the cryoprotectant solution for too long at room temperature can be toxic.5. Minimize CPA Exposure Time: Work efficiently once cells are resuspended in the freezing medium. Immediately proceed to the cooling step. After thawing, dilute the cells in pre-warmed culture medium to reduce the CPA concentration.
Cell Clumping After Thawing 1. High Cell Density: Freezing cells at too high a concentration can lead to aggregation.1. Optimize Cell Density: Determine the optimal cell density for your cell line. A common starting point is 1-5 x 10^6 viable cells/mL.
2. Presence of DNA from Dead Cells: DNA released from dead cells can cause clumping.2. Add DNase I: Consider adding a low concentration of DNase I to the post-thaw culture medium to break down extracellular DNA.
Precipitation in Freezing Medium 1. Solubility Issues: Raffinose has a solubility limit, especially at lower temperatures.1. Ensure Complete Dissolution: Prepare the raffinose solution at room temperature or slightly warmed (if cell-compatible) to ensure it is fully dissolved before adding other components. Filter-sterilize the final freezing medium.
2. Incorrect Order of Mixing Reagents: Adding components in the wrong order can cause precipitation.2. Follow a Validated Protocol: Prepare the freezing medium according to a validated protocol, typically dissolving the raffinose in the basal medium before adding serum and other supplements.

Experimental Protocols

General Protocol for Cryopreservation of Adherent and Suspension Cells with a Raffinose-Based Cryoprotectant

This protocol provides a general framework. Optimization for specific cell lines is highly recommended.

Materials:

  • Healthy, actively growing cell culture (70-80% confluency for adherent cells)

  • Complete culture medium

  • Phosphate-buffered saline (PBS), Ca2+/Mg2+ free

  • Cell dissociation reagent (e.g., Trypsin-EDTA for adherent cells)

  • Cryopreservation Medium (CPA): Basal medium containing a predetermined optimal concentration of raffinose and DMSO (e.g., 0.2 M raffinose and 5% v/v DMSO), supplemented with 10-20% fetal bovine serum (FBS).

  • Sterile centrifuge tubes

  • Cryogenic vials

  • Controlled-rate freezing container or programmable freezer

  • 37°C water bath

  • Personal protective equipment (PPE)

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Wash the cell monolayer with PBS. Add the cell dissociation reagent and incubate until cells detach. Neutralize with complete culture medium.

    • Suspension Cells: Transfer the cell suspension directly to a centrifuge tube.

  • Cell Counting and Centrifugation:

    • Perform a viable cell count (e.g., using trypan blue exclusion). Viability should be >90%.

    • Centrifuge the cell suspension at 100-200 x g for 5 minutes.

    • Aspirate the supernatant, leaving a cell pellet.

  • Resuspension in Cryopreservation Medium:

    • Gently resuspend the cell pellet in the pre-chilled (4°C) cryopreservation medium to a final concentration of 1-5 x 10^6 viable cells/mL.

  • Aliquoting:

    • Dispense 1 mL of the cell suspension into each labeled cryogenic vial.

  • Freezing:

    • Place the cryogenic vials into a controlled-rate freezing container and store at -80°C overnight. This should achieve a cooling rate of approximately -1°C/minute.

    • For long-term storage, transfer the vials to the vapor phase of a liquid nitrogen freezer.

  • Thawing:

    • Rapidly thaw a vial by swirling it in a 37°C water bath until a small ice crystal remains.

    • Wipe the vial with 70% ethanol before opening in a laminar flow hood.

    • Gently transfer the contents to a centrifuge tube containing pre-warmed complete culture medium.

    • Centrifuge at 100-200 x g for 5 minutes to pellet the cells and remove the cryoprotectant.

    • Resuspend the cell pellet in fresh, pre-warmed culture medium and transfer to a culture flask.

Quantitative Data Summary

The following tables summarize quantitative data from studies using raffinose-based cryoprotectants.

Table 1: Cryopreservation of Mouse Oocytes with Raffinose and DMSO

Cryopreservation GroupRaffinose Concentration (Intracellular)Raffinose Concentration (Extracellular)DMSO ConcentrationPost-Thaw Survival Rate (%)Fertilization Rate (%)Blastocyst Rate (%)
Group 10.1 M0.3 M0.5 M83.990.077.8
Group 20.1 M0.3 M1.0 M80.694.672.5
Injection Control (not frozen)0.1 M---97.878.5
Untreated Control (not frozen)----98.883.6

Table 2: Comparison of Saccharides for Cryopreservation of Mouse Sperm

CryoprotectantConcentrationPost-Thaw Membrane Integrity (%)
Trehalose7.5%48 ± 6
Raffinose7.5%36 ± 9

Visualizations

Experimental Workflow for Cell Cryopreservation using a Raffinose-Based Cryoprotectant

Cryopreservation_Workflow start Start: Healthy Cell Culture (Logarithmic Growth Phase) harvest 1. Harvest Cells (Adherent or Suspension) start->harvest count 2. Viable Cell Count (>90% Viability) harvest->count centrifuge1 3. Centrifuge (100-200 x g, 5 min) count->centrifuge1 resuspend 4. Resuspend in Cold Raffinose-Based CPA centrifuge1->resuspend aliquot 5. Aliquot into Cryogenic Vials resuspend->aliquot freeze 6. Controlled Cooling (-1°C/minute to -80°C) aliquot->freeze store 7. Long-Term Storage (Liquid Nitrogen Vapor) freeze->store thaw 8. Rapid Thawing (37°C Water Bath) store->thaw dilute 9. Dilute in Warm Culture Medium thaw->dilute centrifuge2 10. Centrifuge to Remove CPA dilute->centrifuge2 culture 11. Resuspend and Culture Cells centrifuge2->culture end End: Post-Thaw Cell Culture culture->end

Caption: A typical workflow for cryopreserving cells using a raffinose-based cryoprotectant.

Potential Protective Mechanisms of Raffinose During Cryopreservation

Raffinose_Protection_Mechanisms cluster_stress Cryopreservation Stressors cluster_raffinose Raffinose-Based Cryoprotectant cluster_effects Protective Effects Ice Crystal Formation Ice Crystal Formation Osmotic Stress Osmotic Stress Ice Crystal Formation->Osmotic Stress Raffinose Raffinose Osmotic Stress->Raffinose Oxidative Stress Oxidative Stress Oxidative Stress->Raffinose Stabilize Osmotic Pressure Stabilize Osmotic Pressure Raffinose->Stabilize Osmotic Pressure Reduces Dehydration Stabilize Membranes & Proteins Stabilize Membranes & Proteins Raffinose->Stabilize Membranes & Proteins Hydrogen Bonding Scavenge ROS Scavenge ROS Raffinose->Scavenge ROS Antioxidant Activity Improved Cell Viability Improved Cell Viability Stabilize Osmotic Pressure->Improved Cell Viability Stabilize Membranes & Proteins->Improved Cell Viability Scavenge ROS->Improved Cell Viability

Caption: Proposed mechanisms by which raffinose protects cells from cryopreservation-induced stress.

References

Technical Support Center: The Impact of Raffinose Purity on Experimental Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of raffinose in experiments. The purity of raffinose can significantly influence experimental results, and this guide is designed to help you identify and resolve potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the common purity grades of raffinose available for laboratory use?

A1: Raffinose is commercially available in several grades, with purity levels typically ranging from ≥98% to ≥99.9%. The appropriate grade depends on the sensitivity of the application. For demanding applications such as pharmaceutical formulation and cell culture, higher purity grades are recommended.

Grade Typical Purity (%) Common Applications
Technical Grade< 98%General biochemical use, non-critical applications
High Purity≥ 98%Protein stabilization, cryopreservation, yeast culture
Analytical Standard≥ 99.0% (HPLC)Reference standard for analytical testing, quality control
Molecular Biology GradeHigh Purity, Certified Endotoxin-FreeCell culture, biopharmaceutical research
Pharmaceutical ExcipientMeets Pharmacopeia Standards (e.g., USP)Drug formulation, lyophilization of therapeutics[1]

Q2: What are the potential impurities in raffinose and how can they affect my experiments?

A2: Impurities in raffinose can originate from the raw materials (like beet sugar molasses or cottonseed meal) or the manufacturing process.[1] Key impurities and their potential impacts include:

  • Related Sugars (e.g., Glucose, Fructose, Sucrose): These can alter the effective concentration of raffinose, impacting osmolarity in cell culture and cryopreservation.[2] In metabolic studies, they can act as confounding variables.[3][4]

  • Endotoxins (Lipopolysaccharides): These are potent inflammatory molecules shed by Gram-negative bacteria. Endotoxin contamination is a major concern in cell culture, as it can induce cell death, alter gene expression, and affect recombinant protein production, leading to high experimental variability.

  • Heavy Metals: Trace amounts of metal ions can leach from processing equipment. Metals can catalyze the oxidation of proteins, compromising the stability of biotherapeutic formulations.

  • Degradation Products: Excessive heat during manufacturing or storage can lead to the degradation of raffinose into simpler sugars.

Q3: When is it critical to use high-purity, low-endotoxin raffinose?

A3: The use of high-purity, low-endotoxin raffinose is critical in sensitive applications where impurities can directly impact the outcome and reproducibility of the experiment. These include:

  • Cell Culture: Especially for sensitive cell lines or when studying cellular responses that could be triggered by endotoxins. High raffinose concentrations can already be detrimental to cell growth; impurities can exacerbate this.

  • Formulation of Biotherapeutics: When developing stable formulations for proteins, monoclonal antibodies, or vaccines, impurities like metal ions or reducing sugars can degrade the active pharmaceutical ingredient (API).

  • Cryopreservation: The success of cryopreservation relies on precise concentrations of cryoprotectants. The presence of other sugars can alter the colligative properties of the solution and affect cell viability post-thaw.

  • High-Performance Liquid Chromatography (HPLC): When using raffinose as an analytical standard, the highest purity is required for accurate quantification.

Q4: How can I test the purity of the raffinose in my lab?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of raffinose and quantifying other sugar impurities. A typical setup involves a column designed for carbohydrate analysis (e.g., an amino or HILIC column) and a refractive index (RI) or evaporative light-scattering detector (ELSD). For endotoxin testing, a Limulus Amebocyte Lysate (LAL) assay is the standard method.

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Reduced Proliferation in Cell Culture

Q: I've started using a new batch of raffinose in my cell culture medium, and I'm observing increased cell death and poor growth. What could be the cause?

A: This issue is frequently linked to contamination with endotoxins, which can be present in raw materials of biological origin. Even low levels of endotoxins can be toxic to sensitive cell lines or induce stress pathways leading to apoptosis or other forms of cell death.

Troubleshooting Steps:

  • Quarantine the New Batch: Immediately stop using the suspected batch of raffinose and revert to a previously validated batch if available.

  • Perform an Endotoxin Test: Use a Limulus Amebocyte Lysate (LAL) assay to quantify the endotoxin level in a solution prepared with the new raffinose batch. Compare this to your old batch or the manufacturer's specifications.

  • Test for Other Contaminants: If endotoxin levels are low, consider other impurities. Prepare a concentrated stock solution of the raffinose and observe for any signs of microbial growth or changes in pH.

  • Contact the Supplier: Report the issue to the supplier with the batch number and request a certificate of analysis (CoA) and any quality control data regarding endotoxin levels.

  • Future Prevention: Purchase "Molecular Biology Grade" or "Endotoxin-Free" raffinose for all cell culture applications. Always test new batches of critical reagents in a small-scale pilot experiment before widespread use.

Problem Increased Cell Death/ Reduced Growth Check1 New Batch of Raffinose? Problem->Check1 Action1 Quarantine New Batch Check1->Action1 Yes Action2 Test for Endotoxins (LAL Assay) Action1->Action2 Decision1 Endotoxins High? Action2->Decision1 Cause1 Root Cause: Endotoxin Contamination Decision1->Cause1 Yes Decision2 Endotoxins Low? Decision1->Decision2 No Action3 Contact Supplier Cause1->Action3 Action4 Use Endotoxin-Free Grade Cause1->Action4 Action5 Consider Other Impurities (e.g., Heavy Metals, Wrong pH) Decision2->Action5

Caption: Troubleshooting workflow for cell culture issues.
Issue 2: Poor Stability of Lyophilized Protein Formulations

Q: My lyophilized protein, which uses raffinose as a stabilizer, shows significant aggregation upon reconstitution. Why might this be happening?

A: While raffinose is an excellent cryoprotectant, its stabilizing properties can be undermined by impurities. Potential causes for aggregation include:

  • Presence of Reducing Sugars: If the raffinose is contaminated with monosaccharides like glucose or fructose, these can participate in Maillard reactions with the protein's amino groups, leading to modification and aggregation.

  • Metal Ion Contamination: Heavy metal impurities can catalyze oxidative damage to the protein, a common pathway for aggregation.

  • Incorrect Raffinose Concentration: If the raffinose contains significant amounts of other sugars or water, its effective concentration will be lower than calculated, potentially providing insufficient protection during freeze-drying.

Troubleshooting Steps:

  • Analyze Raffinose Purity: Use HPLC to check the purity of your raffinose stock and identify any contaminating sugars.

  • Test for Metal Ions: While more complex, consider testing the raffinose for heavy metal content using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) if you suspect metal-catalyzed oxidation.

  • Include Chelating Agents: As a diagnostic test, try adding a small amount of a chelating agent like EDTA to your formulation. If this improves stability, metal ion contamination is a likely culprit.

  • Switch to a Higher Purity Grade: Procure a pharmaceutical-grade raffinose with stringent controls on related sugars and heavy metal content. Compare the stability of your protein using the standard and high-purity lots.

cluster_0 Ideal Stabilization cluster_1 Aggregation Due to Impurities Protein_Native Native Protein Stable_Matrix Stable Amorphous Matrix Protein_Native->Stable_Matrix Raffinose_HighPurity High-Purity Raffinose Raffinose_HighPurity->Stable_Matrix Stable_Matrix->Protein_Native Protection during Lyophilization & Storage Protein_Native_Imp Native Protein Protein_Aggregated Aggregated Protein Protein_Native_Imp->Protein_Aggregated Raffinose_LowPurity Low-Purity Raffinose Impurities Impurities (Metals, Reducing Sugars) Raffinose_LowPurity->Impurities Impurities->Protein_Aggregated Catalyzes Oxidation/ Maillard Reaction

Caption: Impact of raffinose purity on protein stabilization.
Issue 3: Inconsistent Results in Cryopreservation

Q: I am getting variable sperm/cell viability after cryopreservation using a raffinose-based medium. Could the raffinose be the problem?

A: Yes, inconsistent cryopreservation outcomes are often traced back to variability in the cryoprotectant solution. Raffinose purity is a key factor.

Troubleshooting Steps:

  • Check Lot-to-Lot Variability: If you are using different lots of raffinose, compare their certificates of analysis. Look for differences in purity, water content, or other specified parameters.

  • Verify Raffinose Concentration: The presence of impurities means the actual concentration of raffinose is lower than assumed. This can lead to insufficient cryoprotection. Use HPLC to confirm the concentration of your stock solutions.

  • Evaluate Other Sugars: Some studies show that different sugars can have varying cryoprotective effects depending on the cell type or species. Contamination with other sugars could lead to unpredictable results.

  • Standardize Your Protocol: Ensure that you are using a consistent source and lot of high-purity raffinose (≥99%) for all experiments to minimize variability.

Issue 4: Unexpected Peaks in Analytical Chromatography (HPLC)

Q: I prepared a standard solution of raffinose for HPLC analysis, but I am seeing multiple unexpected peaks. What are they?

A: Unexpected peaks, often called "ghost peaks," in an HPLC chromatogram of a supposedly pure standard can arise from several sources related to the sample or the system.

Potential Causes & Solutions:

  • Anomers: In solution, sugars like raffinose can exist as different anomers (α and β forms), which may separate under certain HPLC conditions, resulting in more than one peak for a single sugar. This is an inherent property of the sugar, not an impurity.

  • Contaminating Sugars: The most likely cause is the presence of other sugars (sucrose, glucose, fructose, etc.) in a lower-grade raffinose.

  • Degradation: If the solution was prepared with heat or stored improperly, the raffinose may have partially hydrolyzed, creating smaller sugar peaks.

  • System Contamination: The peaks could originate from the mobile phase, glassware, or carryover from a previous injection.

Troubleshooting Steps:

  • Run a Blank: Inject your mobile phase (blank) to see if the peaks are coming from the system itself.

  • Confirm Peak Identities: If possible, run standards of suspected sugar impurities (e.g., sucrose, glucose) to see if the retention times match your unknown peaks.

  • Use a New Standard: Prepare a fresh solution using a new vial of high-purity (analytical standard grade) raffinose.

  • Review Preparation Method: Ensure no excessive heat was used when dissolving the raffinose. Prepare solutions fresh to avoid degradation.

Key Experiments & Protocols

Protocol: HPLC Analysis of Raffinose Purity

This protocol provides a general method for determining the purity of a raffinose sample and identifying common sugar impurities.

Objective: To quantify the percentage of raffinose and detect the presence of sucrose, glucose, and fructose.

Materials:

  • Raffinose sample

  • Reference standards: Raffinose (≥99.5%), Sucrose, Glucose, Fructose

  • HPLC system with a Refractive Index Detector (RID)

  • Column: Amino-propyl (NH2) or HILIC column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile and ultrapure water (e.g., 75:25 v/v)

  • 0.22 µm syringe filters

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of each reference standard (Raffinose, Sucrose, Glucose, Fructose) at approximately 10 mg/mL in ultrapure water.

    • Create a mixed standard solution containing all four sugars at a known concentration (e.g., 2 mg/mL each).

    • Prepare a calibration curve by making serial dilutions of the mixed standard (e.g., 5, 2.5, 1, 0.5, 0.25 mg/mL).

  • Sample Preparation:

    • Accurately weigh and dissolve the raffinose sample in ultrapure water to a final concentration within the calibration range (e.g., 5 mg/mL).

    • Filter all standards and samples through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Amino-propyl column

    • Mobile Phase: Acetonitrile:Water (75:25)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Detector: RID, temperature at 35°C

    • Injection Volume: 20 µL

  • Data Analysis:

    • Run the blank (mobile phase), followed by the calibration standards, and then the raffinose sample.

    • Identify the peaks based on the retention times of the pure standards. A typical elution order would be Fructose, Glucose, Sucrose, then Raffinose.

    • Generate a calibration curve for each sugar by plotting peak area against concentration.

    • Calculate the concentration of raffinose and any identified impurities in your sample using the calibration curves.

    • Calculate the purity of the raffinose sample as: (Area of Raffinose Peak / Sum of All Peak Areas) * 100.

Signaling Pathways and Workflows

Influence of Raffinose on N-Glycosylation Pathway

In biopharmaceutical production using CHO cells, supplementing the culture medium with raffinose has been shown to modulate the N-glycosylation of recombinant proteins. Specifically, it can lead to an increase in high-mannose type glycans (e.g., Man5). The proposed mechanism involves the downregulation of certain glycosyltransferase genes. Impurities in the raffinose, such as other monosaccharides, could potentially interfere with cellular metabolism and further alter these pathways.

cluster_pathway N-Glycosylation Pathway Raffinose Raffinose Supplementation Metabolism Altered Cellular Metabolism Raffinose->Metabolism Transcriptomics Transcriptional Changes Metabolism->Transcriptomics GalT Galactosyltransferase (GalT) Gene Expression Transcriptomics->GalT Downregulation SialylT Sialyltransferase (SialylT) Gene Expression Transcriptomics->SialylT Upregulation Man5 High-Mannose Glycans (Man5) ComplexGlycans Complex/Galactosylated Glycans GalT->ComplexGlycans Inhibition Golgi_Complex Complex Glycan Golgi_Man5 Man5 in Golgi Golgi_Man5->Man5 Increased Proportion Golgi_Man5->Golgi_Complex GalT Adds Galactose Golgi_Complex->ComplexGlycans Decreased Proportion

Caption: Effect of raffinose on the N-glycosylation pathway.

References

Technical Support Center: D(+)-Raffinose Pentahydrate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of D(+)-Raffinose pentahydrate in aqueous solutions. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and stability data to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what forms is it stable?

A1: this compound is a trisaccharide composed of galactose, glucose, and fructose. As a crystalline solid, it is stable for at least four years when stored at -20°C. However, in aqueous solutions, its stability is limited. It is recommended to prepare aqueous solutions fresh and not to store them for more than one day.

Q2: What are the primary factors that affect the stability of this compound in aqueous solutions?

A2: The stability of D(+)-Raffinose in aqueous solutions is primarily influenced by temperature and pH. Higher temperatures and lower (acidic) pH levels accelerate the hydrolysis of raffinose.

Q3: What are the degradation products of D(+)-Raffinose in an aqueous solution?

A3: D(+)-Raffinose undergoes hydrolysis to yield D-galactose and sucrose. Under further hydrolytic conditions (e.g., acidic environment), sucrose can further break down into its constituent monosaccharides, glucose and fructose.

Q4: Can I autoclave an aqueous solution of this compound?

A4: Autoclaving is not recommended as the high temperature and pressure will likely lead to significant hydrolysis of the trisaccharide into its constituent sugars. This can compromise experiments where the intact form of raffinose is required.

Q5: How can I monitor the stability of my D(+)-Raffinose solution over time?

A5: The most common and reliable method for monitoring the stability of a raffinose solution is High-Performance Liquid Chromatography (HPLC) with a suitable detector, such as a Refractive Index Detector (RID). This technique allows for the separation and quantification of raffinose and its degradation products.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected experimental results (e.g., altered cell behavior, inconsistent assay readings) Degradation of raffinose in the aqueous solution due to improper storage (prolonged storage, high temperature, or inappropriate pH).Prepare fresh this compound solutions for each experiment. If a stock solution must be made, store it at 2-8°C for no longer than 24 hours. Verify the pH of your final solution.
Precipitate forms in the aqueous solution upon storage Microbial contamination, especially if the solution is not sterile. Changes in temperature affecting solubility.Filter-sterilize the raffinose solution using a 0.22 µm filter if it is to be used in sterile applications like cell culture. Store at a consistent, cool temperature.
Observed bioactivity is lower than expected Hydrolysis of raffinose into smaller sugars which may have different or no biological activity in your specific assay.Confirm the integrity of your raffinose solution using an analytical method like HPLC. Prepare fresh solutions and minimize the time between preparation and use.
Inconsistent results between different batches of prepared solutions Variation in the initial weighing of the solid. Incomplete dissolution of the crystalline solid. Pipetting errors during dilution.Ensure the this compound solid is fully dissolved before use. Use calibrated balances and pipettes for accurate preparation. Prepare a larger batch of the solution to minimize weighing errors for a series of experiments.

Stability Data of D(+)-Raffinose in Aqueous Solutions

The following tables summarize the hydrolysis of D(+)-Raffinose under various conditions.

Table 1: Effect of pH on Raffinose Hydrolysis at 45°C

pHIncubation Time (hours)Raffinose Reduction (%)
4.03up to 85%
5.03Data not available
6.03Data not available

Data suggests that lower pH significantly accelerates the reduction of raffinose.[1]

Table 2: Effect of Temperature on Raffinose Hydrolysis

Temperature (°C)ConditionEffect on Raffinose
30 - 45Steeping in aqueous solutionFavors enzymatic or acid-catalyzed hydrolysis.[1]
50In 50 mM maleate buffer (pH 6.5) for 18 hoursSignificant hydrolysis observed via HPLC.
60In 50 mM maleate buffer (pH 6.5) for 18 hoursMore rapid hydrolysis compared to 50°C.
60 - 90Steeping in aqueous solutionFavors diffusion over hydrolysis.[1]

Experimental Protocols

Protocol for Stability Testing of this compound Aqueous Solution using HPLC

This protocol outlines a general procedure for assessing the stability of a this compound solution over time.

1. Materials and Equipment:

  • This compound

  • HPLC grade water

  • Buffers of desired pH (e.g., phosphate or citrate buffers)

  • HPLC system with a Refractive Index Detector (RID)

  • Carbohydrate analysis HPLC column (e.g., Aminex HPX-87 series)

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters

  • Autosampler vials

2. Preparation of Solutions:

  • Raffinose Stock Solution: Accurately weigh a known amount of this compound and dissolve it in HPLC grade water or the desired buffer to a specific concentration (e.g., 10 mg/mL).

  • Standards: Prepare a series of calibration standards of raffinose, galactose, and sucrose in the same solvent as the stock solution.

3. Stability Study Setup:

  • Aliquot the raffinose stock solution into several vials.

  • Store the vials under different conditions to be tested (e.g., 4°C, 25°C, 40°C).

  • Define the time points for analysis (e.g., 0, 24, 48, 72 hours, and 1 week).

4. HPLC Analysis:

  • HPLC Conditions (Example):

    • Column: Aminex HPX-87C Column

    • Mobile Phase: HPLC grade water

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 85°C

    • Detector: Refractive Index Detector (RID)

    • Injection Volume: 20 µL

  • At each time point, withdraw a sample from each storage condition.

  • Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

  • Inject the sample onto the HPLC system.

  • Run the calibration standards to generate a standard curve for each compound.

5. Data Analysis:

  • Identify and quantify the peaks for raffinose, galactose, and sucrose in the chromatograms by comparing their retention times and peak areas to the standards.

  • Calculate the percentage of raffinose remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of remaining raffinose against time for each storage condition to determine the degradation rate.

Visualizations

Raffinose Hydrolysis Pathway

The following diagram illustrates the enzymatic hydrolysis of D(+)-Raffinose.

Raffinose_Hydrolysis Raffinose D(+)-Raffinose Enzyme1 α-Galactosidase Raffinose->Enzyme1 Galactose D-Galactose Sucrose Sucrose Enzyme2 Invertase / Acid Hydrolysis Sucrose->Enzyme2 Glucose D-Glucose Fructose D-Fructose Enzyme1->Galactose Enzyme1->Sucrose Enzyme2->Glucose Enzyme2->Fructose

Caption: Enzymatic hydrolysis of D(+)-Raffinose.

Experimental Workflow for Stability Testing

This diagram outlines the key steps in a typical stability study for a D(+)-Raffinose aqueous solution.

Stability_Workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis cluster_results Results prep_solution Prepare Raffinose Solution storage Store at Varied Conditions (Temp, pH) prep_solution->storage prep_standards Prepare Standards hplc HPLC Analysis prep_standards->hplc sampling Sample at Time Points (0, 24, 48h...) storage->sampling sampling->hplc data Quantify Raffinose & Degradation Products hplc->data report Determine Degradation Rate data->report

Caption: Workflow for D(+)-Raffinose stability testing.

References

Common contaminants in commercial D(+)-Raffinose pentahydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using commercial D(+)-Raffinose pentahydrate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a trisaccharide composed of galactose, glucose, and fructose. It is commonly used in scientific research and biopharmaceutical applications, including as a carbon source in microbiology, a cryoprotectant for cells and proteins, and a stabilizer in pharmaceutical formulations.

Q2: What is the expected purity of commercial this compound?

A2: High-quality commercial this compound typically has a purity of ≥98% or ≥99% as determined by High-Performance Liquid Chromatography (HPLC). The primary component other than raffinose is water, as it is a pentahydrate.

Q3: What are the potential contaminants in commercial this compound?

A3: Besides residual moisture, the most common contaminants are structurally related sugars that are byproducts of its synthesis or degradation. These include the disaccharides sucrose and melibiose , and their constituent monosaccharides (glucose, fructose, and galactose).

Q4: How can I test the purity of my this compound?

A4: The most common and reliable method for analyzing the purity of raffinose and quantifying potential sugar contaminants is High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID). A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

Unexpected experimental results can sometimes be attributed to impurities in reagents. This guide will help you troubleshoot issues that may arise from contaminants in your this compound.

Issue 1: Unexpected Microbial Growth

Scenario: You are using D(+)-Raffinose as a sole carbon source for a microorganism that is supposed to be a non-utilizer, yet you observe growth.

Potential Cause: Your this compound may be contaminated with sucrose, melibiose, glucose, or fructose, which your microorganism can metabolize. Many bacteria can utilize these simpler sugars even if they lack the specific enzymes to break down raffinose.[1][2]

Troubleshooting Steps:

  • Verify the Purity: Analyze your this compound using the provided HPLC-RID method to check for the presence of other sugars.

  • Test with Pure Sugars: Culture your microorganism on media containing pure sucrose, melibiose, glucose, and fructose individually to confirm if they support growth.

  • Use a Higher Purity Grade: If contamination is confirmed, consider purchasing an analytical or higher purity grade of this compound.

  • Purify the Raffinose: If a higher purity grade is not available, you may need to purify the raffinose using techniques like preparative chromatography.

Issue 2: Inconsistent Cryopreservation Results

Scenario: You are using D(+)-Raffinose as a cryoprotectant, but you are observing variable cell viability or protein activity after thawing.

Potential Cause: The cryoprotective properties of a sugar solution can be influenced by its precise composition. The presence of contaminating sugars like sucrose or melibiose could alter the solution's properties, such as its viscosity and glass transition temperature, leading to inconsistent cryoprotection. Some studies have even shown that for certain cell types, sucrose can be a more effective cryoprotectant than raffinose.[3]

Troubleshooting Steps:

  • Check for Contaminants: Use the HPLC-RID method to determine if your raffinose contains other sugars.

  • Standardize Your Cryopreservation Medium: If contaminants are present, be aware that lot-to-lot variability could be the source of your inconsistent results. Quantifying the sugar composition of each lot can help in standardizing your cryopreservation medium.

  • Evaluate Other Sugars: Depending on your specific application, you might want to empirically test the cryoprotective effects of sucrose or a mixture of sugars.

Data Presentation

While specific quantitative data on impurity levels in all commercial batches is not publicly available, the table below summarizes the potential contaminants and their typical characteristics.

ContaminantMolecular FormulaStructurePotential Origin
Sucrose C₁₂H₂₂O₁₁Disaccharide (Glucose + Fructose)Biosynthesis precursor/hydrolysis product
Melibiose C₁₂H₂₂O₁₁Disaccharide (Galactose + Glucose)Hydrolysis product
Glucose C₆H₁₂O₆MonosaccharideComponent of sucrose and melibiose
Fructose C₆H₁₂O₆MonosaccharideComponent of sucrose
Galactose C₆H₁₂O₆MonosaccharideComponent of melibiose

Experimental Protocols

Protocol: Analysis of Raffinose Purity by HPLC-RID

This method is for the separation and quantification of raffinose and its potential sugar contaminants.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a Refractive Index Detector (RID).

  • Amine-based (NH₂) or a suitable carbohydrate analysis column.

  • Acetonitrile (HPLC grade).

  • Ultrapure water.

  • Analytical standards: this compound, Sucrose, Melibiose, Glucose, Fructose, Galactose.

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (75:25 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • RID Temperature: 35°C.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Stock Standards: Prepare individual stock solutions of raffinose, sucrose, melibiose, glucose, fructose, and galactose in ultrapure water at a concentration of 10 mg/mL.

  • Working Standards: Create a mixed working standard solution by combining aliquots of the stock standards and diluting with ultrapure water to achieve final concentrations in the expected range of analysis (e.g., 0.1 - 2 mg/mL).

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample, dissolve it in 10 mL of ultrapure water, and vortex to mix thoroughly. Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the mixed working standard to determine the retention times for each sugar and to generate a calibration curve for quantification.

  • Inject the prepared sample solution.

  • Identify the peaks in the sample chromatogram by comparing the retention times with those of the standards.

  • Quantify the amount of raffinose and any identified contaminants using the calibration curves.

Mandatory Visualizations

Troubleshooting_Workflow A Unexpected Experimental Result B Is D(+)-Raffinose a critical reagent? A->B C Consider other experimental variables B->C No D Could impurities be the cause? (e.g., unexpected growth, inconsistent results) B->D Yes E Analyze Raffinose purity using HPLC-RID D->E F Are contaminants (Sucrose, Melibiose) detected? E->F G No significant contaminants found. Re-evaluate other experimental parameters. F->G No H Contaminants confirmed. F->H Yes I Source higher purity grade of Raffinose H->I J Modify experiment to account for contaminants H->J K Problem Resolved I->K J->K

Caption: Troubleshooting workflow for unexpected experimental results.

Analytical_Workflow cluster_prep Preparation cluster_analysis HPLC-RID Analysis cluster_data Data Interpretation A Prepare Mobile Phase (Acetonitrile:Water) D Equilibrate HPLC System A->D B Prepare Standard Solutions (Raffinose, Sucrose, Melibiose, etc.) E Inject Standard Mix for Calibration B->E C Prepare Raffinose Sample Solution F Inject Sample C->F D->E E->F G Identify Peaks by Retention Time F->G H Quantify Contaminants using Calibration Curve G->H I Report Purity and Impurity Profile H->I

Caption: Workflow for the HPLC-RID analysis of D(+)-Raffinose.

References

Technical Support Center: D(+)-Raffinose Pentahydrate Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting the pH of D(+)-Raffinose pentahydrate solutions. Find answers to frequently asked questions and troubleshoot common issues to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical pH of a this compound solution?

A freshly prepared aqueous solution of this compound is typically slightly acidic to neutral, with a pH ranging from 5.5 to 7.0 for a 100 g/L solution at 25°C.

Q2: What is the stable pH range for this compound solutions?

This compound is most stable in solutions with a pH range of 5.5 to 8.0. Deviating significantly from this range, especially towards acidic conditions, can lead to hydrolysis of the trisaccharide into its constituent monosaccharides (galactose, glucose, and fructose).

Q3: What acids and bases are recommended for adjusting the pH of this compound solutions?

For general laboratory applications, dilute solutions of hydrochloric acid (HCl) (e.g., 0.1 M) and sodium hydroxide (NaOH) (e.g., 0.1 M) are commonly used to adjust the pH of carbohydrate solutions. It is crucial to use dilute solutions and add them dropwise while monitoring the pH to prevent localized areas of extreme pH, which could cause degradation. For applications requiring buffering capacity, consider using a phosphate buffer system for pH ranges between 5.8 and 8.0.

Q4: How does temperature affect the stability of this compound during pH adjustment?

Elevated temperatures can accelerate the rate of hydrolysis, particularly in acidic or strongly alkaline conditions. It is recommended to perform pH adjustments at room temperature or below to minimize degradation.

Q5: Can I autoclave a pH-adjusted this compound solution?

Autoclaving this compound solutions, especially those with an adjusted pH outside the stable range, is generally not recommended. The combination of high temperature and non-neutral pH can lead to significant degradation. If sterilization is required, sterile filtration is the preferred method.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
pH reading is unstable or drifting. 1. The solution is highly concentrated and viscous, affecting the pH electrode's response. 2. The pH electrode is not properly calibrated or is dirty. 3. The solution temperature is fluctuating.1. Use a specialized pH electrode designed for viscous samples. Allow for a longer equilibration time. 2. Recalibrate the pH meter using fresh, standard buffer solutions (pH 4, 7, and 10). Clean the electrode according to the manufacturer's instructions. 3. Ensure the solution is at a stable, uniform temperature before and during pH measurement.
Precipitate forms after pH adjustment. 1. The solubility of this compound has been exceeded. 2. A reaction has occurred between the buffer salts and other components in the solution.1. Ensure the concentration of this compound is below its solubility limit at the working temperature. 2. If using a buffer, check for potential incompatibilities with other solutes. Consider using an alternative buffer system.
Solution color changes after pH adjustment. 1. Caramelization may occur if the pH is adjusted with a strong base at elevated temperatures. 2. Degradation products may be forming.1. Perform pH adjustments at room temperature or below. Use dilute base and add it slowly with constant stirring. 2. If the solution is acidic, the color change may indicate hydrolysis. Consider preparing a fresh solution and adjusting the pH more carefully within the stable range.
Unexpected experimental results after using the pH-adjusted solution. The this compound may have undergone hydrolysis due to improper pH adjustment (e.g., exposure to strong acid).1. Verify the pH of the solution before use. 2. Prepare a fresh solution, carefully adjusting the pH to be within the 5.5 to 8.0 range. 3. If possible, analyze the integrity of the raffinose using techniques like HPLC to check for the presence of monosaccharides.

Data Presentation

Table 1: Stability of this compound at Various pH Levels

pH RangeStabilityPrimary Concern
< 4.0UnstableRapid acid-catalyzed hydrolysis to monosaccharides.
4.0 - 5.5Moderately StableSlow hydrolysis may occur over time, accelerated by heat.
5.5 - 8.0 Highly Stable Optimal range for maintaining the integrity of the molecule.
> 8.0Moderately StablePotential for alkaline-catalyzed degradation, though generally less rapid than acid hydrolysis.

This table provides a qualitative summary based on available literature. The rate of degradation is dependent on temperature and storage duration.

Experimental Protocols

Protocol 1: Adjusting the pH of a this compound Solution

Materials:

  • This compound

  • High-purity water (e.g., deionized, distilled)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Calibrated pH meter with electrode

  • Stir plate and magnetic stir bar

  • Volumetric flasks and beakers

  • Pipettes

Procedure:

  • Preparation of the Raffinose Solution:

    • Weigh the desired amount of this compound.

    • In a beaker, dissolve the raffinose in approximately 80% of the final desired volume of high-purity water.

    • Place a magnetic stir bar in the beaker and stir on a stir plate until the solid is completely dissolved.

  • Initial pH Measurement:

    • Calibrate the pH meter according to the manufacturer's instructions using standard buffer solutions (pH 4, 7, and 10).

    • Rinse the pH electrode with high-purity water and gently blot dry.

    • Immerse the pH electrode in the raffinose solution and record the initial pH once the reading stabilizes.

  • pH Adjustment:

    • To decrease the pH: Add 0.1 M HCl dropwise to the solution while continuously stirring. Monitor the pH reading closely. Allow the reading to stabilize after each addition before adding more acid.

    • To increase the pH: Add 0.1 M NaOH dropwise to the solution while continuously stirring. Monitor the pH reading closely. Allow the reading to stabilize after each addition before adding more base.

  • Final Volume Adjustment:

    • Once the target pH is reached and the reading is stable, transfer the solution to a volumetric flask.

    • Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask.

    • Carefully add high-purity water to the flask until the bottom of the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Final pH Verification:

    • Pour a small amount of the final solution into a clean beaker and verify the pH.

Protocol 2: Preparation of a pH-Buffered this compound Solution (Phosphate Buffer Example)

Materials:

  • This compound

  • Monobasic sodium phosphate (NaH₂PO₄)

  • Dibasic sodium phosphate (Na₂HPO₄)

  • High-purity water

  • Calibrated pH meter with electrode

  • Stir plate and magnetic stir bar

  • Volumetric flasks and beakers

Procedure:

  • Buffer Preparation:

    • Prepare stock solutions of monobasic and dibasic sodium phosphate (e.g., 1 M).

    • In a beaker, combine the stock solutions in a ratio that will yield a pH close to your target pH. (Refer to a phosphate buffer calculator or chart for specific ratios).

    • Add high-purity water to approximately 80% of the final volume.

  • Dissolving Raffinose:

    • Add the desired amount of this compound to the buffer solution.

    • Stir until the solid is completely dissolved.

  • pH Adjustment and Finalization:

    • Measure the pH of the solution.

    • Fine-tune the pH by adding small amounts of the appropriate phosphate stock solution (monobasic to lower pH, dibasic to raise pH).

    • Once the target pH is stable, transfer the solution to a volumetric flask and bring it to the final volume with high-purity water.

    • Verify the final pH.

Mandatory Visualizations

Experimental_Workflow_pH_Adjustment cluster_prep Solution Preparation cluster_adjust pH Adjustment cluster_finalize Finalization weigh 1. Weigh D(+)-Raffinose Pentahydrate dissolve 2. Dissolve in ~80% final volume of water weigh->dissolve measure_initial 3. Measure Initial pH dissolve->measure_initial adjust_ph 4. Add dilute acid/base dropwise with stirring measure_initial->adjust_ph monitor_ph 5. Monitor pH continuously adjust_ph->monitor_ph final_volume 6. Adjust to final volume in volumetric flask monitor_ph->final_volume Target pH reached verify_ph 7. Verify final pH final_volume->verify_ph end end verify_ph->end Ready for use

Caption: Workflow for pH adjustment of this compound solutions.

Troubleshooting_Logic start pH Adjustment Issue unstable_reading Unstable pH Reading? start->unstable_reading precipitate Precipitate Formation? unstable_reading->precipitate No check_electrode Check/Recalibrate Electrode Use Viscometer-compatible Electrode unstable_reading->check_electrode Yes color_change Color Change? precipitate->color_change No check_concentration Verify Concentration is below solubility limit precipitate->check_concentration Yes check_hydrolysis Check for Hydrolysis (especially if acidic) color_change->check_hydrolysis Yes end Solution Stable color_change->end No check_electrode->end check_concentration->end check_temp_base Adjust pH at Room Temp Use Dilute Base check_temp_base->end check_hydrolysis->check_temp_base

Caption: Troubleshooting logic for pH adjustment issues.

Technical Support Center: D(+)-Raffinose Pentahydrate Solubility and Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D(+)-Raffinose Pentahydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound for creating high-concentration solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in water at room temperature?

A1: The reported solubility of this compound in water at or near room temperature varies across different sources. Values ranging from 50 mg/mL to 203 mg/mL have been cited.[1][2][3][4] This variability may be due to differences in experimental conditions, such as the specific temperature, pH, and purity of the compound. For practical purposes, a solubility of approximately 100 mg/mL (0.1 g/mL) is a commonly referenced starting point.

Q2: How does temperature affect the solubility of this compound in water?

A2: The solubility of this compound in water is significantly influenced by temperature. Increasing the temperature will increase its solubility, allowing for the preparation of more concentrated solutions. For instance, heating the solution is a common method to dissolve higher amounts of raffinose.

Q3: What is the solubility of this compound in common organic solvents?

A3: this compound has limited solubility in most organic solvents. It is sparingly soluble in ethanol. However, it is more soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Q4: Can I prepare a supersaturated solution of this compound?

A4: Yes, it is possible to prepare a supersaturated solution of this compound. This is typically achieved by heating the solvent to dissolve a higher concentration of the sugar than would be soluble at room temperature, followed by slow and careful cooling of the solution. These solutions are metastable and can be prone to crystallization.

Q5: How can I prevent crystallization in a high-concentration this compound solution?

A5: Preventing crystallization in a supersaturated solution can be challenging. Here are a few tips:

  • Slow Cooling: Cool the heated, concentrated solution slowly and without agitation.

  • Purity: Use high-purity this compound and a clean, smooth-surfaced vessel to minimize nucleation sites.

  • Additives: In some applications, the addition of other substances can inhibit crystallization. For example, raffinose itself has been shown to slow the crystallization of sucrose. While not directly about self-crystallization, this suggests that the molecular structure of raffinose can interfere with crystal lattice formation. In some contexts, the addition of specific polysaccharides has been used to prevent sugar precipitation.

Q6: What is the effect of pH on the solubility of this compound?

A6: The impact of pH on the solubility of this compound in water is not extensively documented in the readily available literature. However, one study on the enzymatic activity of raffinose synthase showed different pH optima for the synthesis and exchange reactions, suggesting that pH can be a relevant factor in biological systems involving raffinose. For general dissolution purposes in aqueous solutions, starting with a neutral pH is recommended unless specific application requirements dictate otherwise.

Solubility Data

The following tables summarize the solubility of this compound in various solvents.

Table 1: Solubility in Aqueous and Organic Solvents

SolventSolubilityReference
Water~100 mg/mL (0.1 g/mL)
Water50 mg/mL
Water143 g/L (143 mg/mL)
Ethanol~0.1 mg/mL
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL
Dimethylformamide (DMF)~15 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2)~1 mg/mL

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Aqueous Solution

This protocol describes a general method to prepare a concentrated aqueous solution of this compound using heat.

Materials:

  • This compound powder

  • High-purity water (e.g., distilled or deionized)

  • Glass beaker or flask

  • Magnetic stirrer and stir bar

  • Hot plate

Procedure:

  • Determine the desired concentration and volume. For example, to prepare 100 mL of a 30% (w/v) solution, you will need 30 g of this compound.

  • Add the solvent. Pour approximately 80% of the final volume of water into the beaker (e.g., 80 mL for a 100 mL final volume).

  • Start stirring. Place the beaker on the magnetic stirrer, add the stir bar, and begin stirring at a moderate speed.

  • Gradually add the powder. Slowly add the pre-weighed this compound powder to the vortex of the stirring water.

  • Apply heat. Gently heat the solution on the hot plate while continuing to stir. A temperature of 50-70°C is often sufficient to aid dissolution. Avoid boiling the solution.

  • Dissolve completely. Continue heating and stirring until all the powder has dissolved and the solution is clear.

  • Cool to room temperature. Turn off the heat and allow the solution to cool slowly to room temperature. Keep the solution covered to prevent evaporation and contamination.

  • Adjust to final volume. Once cooled, transfer the solution to a volumetric flask and add water to reach the final desired volume. Mix thoroughly.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Slow Dissolution - Insufficient agitation- Low temperature- Large particle size- Increase the stirring speed.- Gently heat the solution (50-70°C).- Use a finer powder if available.
Clumping of Powder - Adding the powder too quickly- Inadequate initial wetting- Add the powder slowly to the vortex of the stirred solvent.- Start with a smaller volume of solvent to create a slurry before adding the remaining solvent.
Solution becomes cloudy or hazy - Impurities in the raffinose or solvent- Incomplete dissolution- Use high-purity reagents.- Continue stirring and gentle heating until the solution is clear. If cloudiness persists, filtration may be necessary.
Crystallization upon cooling - Supersaturation exceeded the metastable limit- Rapid cooling- Presence of nucleation sites (e.g., dust, scratches on glassware)- Cool the solution slowly and without agitation.- Use clean, smooth glassware.- Prepare a slightly less concentrated solution.
Precipitation in buffered solutions - Interaction with buffer components- pH-dependent solubility changes- Test the solubility in the specific buffer system before preparing a large volume.- Adjust the pH of the solution if necessary and compatible with the application.

Visualizations

Below are diagrams illustrating key workflows and concepts related to the preparation of this compound solutions.

experimental_workflow cluster_prep Solution Preparation start Start weigh Weigh D(+)-Raffinose Pentahydrate start->weigh add_solvent Add ~80% of Solvent Volume weigh->add_solvent stir Stir Continuously add_solvent->stir add_powder Gradually Add Raffinose Powder stir->add_powder heat Gently Heat (50-70°C) add_powder->heat dissolve Ensure Complete Dissolution heat->dissolve cool Cool to Room Temperature dissolve->cool adjust_volume Adjust to Final Volume cool->adjust_volume end End adjust_volume->end

Caption: Experimental workflow for preparing a high-concentration this compound solution.

troubleshooting_logic cluster_troubleshooting Troubleshooting Common Issues issue Problem Encountered slow_diss Slow Dissolution issue->slow_diss Is dissolution slow? clumping Powder Clumping issue->clumping Is the powder clumping? crystallization Crystallization on Cooling issue->crystallization Is it crystallizing? solution_heat Increase Temperature & Stirring Speed slow_diss->solution_heat solution_add Add Powder Slowly to Vortex clumping->solution_add solution_cool Cool Slowly & Use Clean Glassware crystallization->solution_cool

Caption: A logical diagram for troubleshooting common issues during solution preparation.

References

Technical Support Center: Optimizing Cryopreservation with Raffinose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address variability in cryopreservation success when using raffinose.

Frequently Asked Questions (FAQs)

Q1: What is raffinose and how does it work as a cryoprotectant?

A1: Raffinose is a non-permeating trisaccharide composed of galactose, glucose, and fructose.[1] In cryopreservation, it functions as an extracellular cryoprotectant. Its proposed mechanisms of action include:

  • Dehydration: By remaining outside the cells, raffinose creates an osmotic gradient that draws water out of the cells before freezing, reducing the formation of damaging intracellular ice crystals.[1]

  • Membrane Stabilization: The hydroxyl groups on raffinose molecules may replace water molecules, helping to maintain the hydrophilic environment and stabilize the structure of cellular membranes and macromolecules during desiccation.[1]

  • Vitrification: Raffinose can contribute to the vitrification of the extracellular solution, a process where the liquid solidifies into a glass-like state without the formation of ice crystals.[1]

Q2: Why am I seeing inconsistent results (e.g., low cell viability) with raffinose?

A2: Variability in cryopreservation success with raffinose can be attributed to several factors:

  • Cell Type Specificity: The optimal concentration and protocol for raffinose are highly dependent on the cell type. For example, what works for mouse spermatozoa may not be suitable for chicken sperm, where raffinose has shown negative effects at certain concentrations.[2]

  • Concentration: The concentration of raffinose is critical. An insufficient concentration may not provide adequate protection, while an excessive concentration can lead to osmotic stress and reduced viability.

  • Combination with Other Cryoprotectants: Raffinose is often used in combination with permeating cryoprotectants like dimethyl sulfoxide (DMSO) or glycerol. The ratio and concentration of these agents must be optimized for your specific cell type.

  • Protocol Parameters: Cooling and thawing rates, as well as exposure time to the cryoprotectant solution, significantly impact cell survival.

  • Crystallization: Under certain conditions, such as during annealing steps in freeze-drying, raffinose can crystallize, which can lead to a significant loss of protein activity and potentially impact cell viability.

Q3: Can raffinose be used as the sole cryoprotectant?

A3: While raffinose provides significant protection, it is most effective when used in combination with a permeating cryoprotectant like DMSO or glycerol. The permeating agent protects the intracellular environment, while raffinose protects the cell externally. This combination often allows for the use of lower, less toxic concentrations of the permeating cryoprotectant.

Q4: Is raffinose toxic to cells?

A4: Raffinose itself is generally considered non-toxic. However, like any solute, at high concentrations, it can cause osmotic stress that may be detrimental to cells. It is crucial to determine the optimal, non-toxic concentration for your specific cell type and protocol.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Post-Thaw Cell Viability Suboptimal raffinose concentration.Titrate raffinose concentration to find the optimal level for your cell type. Refer to literature for starting points for similar cells.
Inappropriate combination with other cryoprotectants.Optimize the concentration of the permeating cryoprotectant (e.g., DMSO, glycerol) in conjunction with raffinose.
Incorrect cooling or thawing rate.Ensure a slow, controlled cooling rate (typically -1°C/minute) and rapid thawing.
Extended exposure to cryoprotectant solution at room temperature.Minimize the time cells are in the cryoprotectant solution before initiating cooling to reduce potential toxicity.
Cell Clumping After Thawing High cell density during freezing.Optimize the cell concentration in the cryopreservation vial. A typical range is 1x10^6 to 5x10^6 cells/mL, but this can be cell-type dependent.
Inadequate removal of cryoprotectant.Follow the recommended post-thaw washing procedure to gently remove the cryoprotectant solution.
Poor Cell Attachment (for adherent cells) Membrane damage during cryopreservation.Re-optimize the cryoprotectant concentrations and cooling/thawing protocol to minimize membrane stress.
Sub-optimal cell health prior to freezing.Ensure cells are harvested during the log phase of growth and have high viability (>90%) before cryopreservation.
Inconsistent Results Between Experiments Variability in protocol execution.Use a controlled-rate freezing container or programmable freezer for consistent cooling. Standardize all steps of the protocol, including timing and reagent preparation.
Reagent quality.Use high-purity raffinose and other cryoprotectants. Prepare cryopreservation media fresh for each use.

Data on Raffinose in Cryopreservation

Table 1: Effects of Raffinose on Mouse Spermatozoa Cryopreservation

Raffinose ConcentrationAdditional CryoprotectantSperm Motility (%)Fertilizing Ability (%)Reference
18%None4322.4
18%1.75% Glycerol-35.5
10% (Sucrose)NoneMotile but incapable of fertilization0

Table 2: Cryopreservation of Mouse Oocytes with Intra- and Extracellular Raffinose

GroupRaffinose ConcentrationDMSO ConcentrationPost-Thaw Survival Rate (%)Fertilization Rate (%)Blastocyst Rate (%)Reference
Cryopreservation 10.1 M (intra) + 0.3 M (extra)0.5 M83.990.077.8
Cryopreservation 20.1 M (intra) + 0.3 M (extra)1.0 M80.694.672.5
Injection Control (not frozen)0.1 M (intra)None-97.878.5
Untreated Control (not frozen)NoneNone-98.883.6

Table 3: Effect of Raffinose on Angora Buck Sperm

AdditiveAcrosome Abnormalities (%)DNA Damage (Comet Score)Malondialdehyde (MDA) Level (nmol/L)Reference
ControlHigherHigher-
5 mM RaffinoseLowerLower1.8 ± 0.1
10 mM RaffinoseLowerLower-

Experimental Protocols

Protocol 1: Cryopreservation of Mouse Spermatozoa with Raffinose and Glycerol

This protocol is adapted from studies on ICR and other mouse strains.

  • Prepare Cryopreservation Medium:

    • Prepare a solution containing 18% (w/v) raffinose and 1.75% (v/v) glycerol in an appropriate buffer (e.g., a modified Krebs-Ringer bicarbonate solution).

    • Warm the medium to 37°C before use.

  • Sperm Collection and Preparation:

    • Collect epididymal spermatozoa from mice.

    • Allow sperm to disperse into the pre-warmed medium.

  • Freezing Procedure:

    • Dispense the sperm suspension as pellets or in cryovials.

    • Perform a two-step rapid freezing process:

      • Cool from 37°C to -70°C on solid CO2 (dry ice).

      • Transfer to liquid nitrogen (-196°C) for storage.

  • Thawing Procedure:

    • Rapidly thaw the sperm by placing the vial or pellet in a 37°C water bath.

    • Once thawed, gently dilute the sperm suspension into a suitable fertilization medium.

Protocol 2: Cryopreservation of Mammalian Oocytes with Raffinose and DMSO

This protocol involves microinjection and is based on research demonstrating high cryosurvival rates.

  • Prepare Solutions:

    • Microinjection Solution: 0.1 M raffinose in a suitable buffer (e.g., HEPES-buffered Hypermedium).

    • Cryopreservation Solution 1 (CS1): 0.3 M raffinose and 0.5 M DMSO in buffer.

    • Cryopreservation Solution 2 (CS2): 0.3 M raffinose and 1.0 M DMSO in buffer.

  • Oocyte Preparation:

    • Harvest metaphase II (M II) oocytes.

    • Microinject each oocyte with the 0.1 M raffinose solution.

  • Equilibration:

    • Expose the microinjected oocytes to a 1:1 dilution of the chosen cryopreservation solution (CS1 or CS2) for 5 minutes at room temperature (~23°C).

    • Transfer the oocytes to the undiluted cryopreservation solution for 10 minutes.

    • During the final 10 minutes, load the oocytes into cryopreservation straws.

  • Controlled Cooling:

    • Place the straws in a programmable freezer at 0°C.

    • Cool to -6°C at a rate of 2°C/minute.

    • After seeding (manual or automatic induction of ice formation), continue cooling to a lower temperature (e.g., -30°C to -80°C) at a controlled rate before plunging into liquid nitrogen.

  • Thawing and Recovery:

    • Rapidly warm the straws in a 37°C water bath.

    • Expel the contents into a warming solution and serially dilute out the cryoprotectants.

Visualizations

Cryopreservation_Workflow cluster_prep Preparation cluster_freezing Freezing cluster_thawing Thawing & Recovery Cell_Harvest Harvest Cells (Log Phase, >90% Viability) Equilibration Equilibrate Cells in CPA Cell_Harvest->Equilibration Prepare_CPA Prepare Cryoprotectant (Raffinose +/- DMSO/Glycerol) Prepare_CPA->Equilibration Controlled_Cooling Controlled Cooling (-1°C/min to -80°C) Equilibration->Controlled_Cooling LN2_Storage Transfer to Liquid Nitrogen (<-130°C) Controlled_Cooling->LN2_Storage Rapid_Thaw Rapid Thawing (37°C Water Bath) LN2_Storage->Rapid_Thaw Remove_CPA Wash to Remove CPA Rapid_Thaw->Remove_CPA Culture Return to Culture Remove_CPA->Culture

Caption: Standard experimental workflow for cryopreservation using raffinose.

Troubleshooting_Guide cluster_causes Potential Causes cluster_solutions Solutions Start Low Post-Thaw Viability? CPA_Concentration Suboptimal Raffinose/ Permeating CPA Conc. Start->CPA_Concentration Yes Cooling_Rate Incorrect Cooling/ Thawing Rate Start->Cooling_Rate Yes Cell_Health Poor Cell Health Pre-Freezing Start->Cell_Health Yes Protocol_Variability Inconsistent Protocol Execution Start->Protocol_Variability Yes Optimize_CPA Titrate CPA Concentrations CPA_Concentration->Optimize_CPA Optimize_Rates Use Controlled-Rate Freezer & Ensure Rapid Thawing Cooling_Rate->Optimize_Rates Check_Cells Harvest at Log Phase (>90% Viability) Cell_Health->Check_Cells Standardize Standardize All Steps & Use Fresh Reagents Protocol_Variability->Standardize End Improved Viability Optimize_CPA->End Re-evaluate Optimize_Rates->End Re-evaluate Check_Cells->End Re-evaluate Standardize->End Re-evaluate

Caption: Logical troubleshooting guide for low cell viability with raffinose.

References

Potential cytotoxicity of D(+)-Raffinose pentahydrate at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential cytotoxicity of D(+)-Raffinose pentahydrate at high concentrations. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Is this compound cytotoxic?

A1: this compound is generally considered non-cytotoxic and is not classified as a hazardous substance. It is often used in cell culture as a carbon source or cryoprotectant. However, at high concentrations, it can induce cellular stress and lead to a reduction in cell viability.

Q2: What is the likely mechanism of cytotoxicity at high concentrations of this compound?

A2: The primary mechanism of cytotoxicity at high concentrations is not due to chemical toxicity but rather to the physical effects of high osmolarity. A high concentration of raffinose in the cell culture medium creates a hypertonic environment, leading to osmotic stress on the cells.

Q3: How does osmotic stress affect cells?

A3: In a hypertonic solution, the concentration of solutes (like raffinose) is higher outside the cell than inside. This causes water to move out of the cell through osmosis in an attempt to balance the solute concentration. This water loss leads to cell shrinkage, disruption of cellular processes, and can ultimately trigger apoptosis (programmed cell death).

Q4: Are there any studies showing cytotoxic effects of raffinose on specific cell lines?

A4: While specific IC50 values for this compound are not widely reported in the literature, some studies have observed detrimental effects on cell growth and productivity at high concentrations. For instance, in studies with Chinese Hamster Ovary (CHO) cells, high concentrations of raffinose negatively impacted cell culture growth and titer.[1][2] These effects could be mitigated by adjusting the osmolality of the culture medium, indicating that osmotic stress was the likely cause.[1][2]

Troubleshooting Guide

Issue: I am observing decreased cell viability or slower proliferation after adding this compound to my cell culture.

Potential Cause Troubleshooting Steps
High Osmolality of the Culture Medium 1. Calculate the theoretical osmolality of your medium after the addition of this compound. 2. Measure the osmolality of your final culture medium using an osmometer. 3. Compare the measured osmolality to the known tolerance range for your specific cell line. Most mammalian cell lines thrive in a range of 260-320 mOsm/kg. 4. Perform a dose-response experiment to determine the concentration at which raffinose begins to negatively impact your cells. 5. If high osmolality is the issue, consider reducing the raffinose concentration or adjusting the concentration of other medium components (e.g., salts) to maintain an isotonic environment.
Cell Line Sensitivity Different cell lines have varying tolerances to osmotic stress. If you are working with a particularly sensitive cell line, you may observe cytotoxic effects at lower concentrations of raffinose. It is crucial to establish a baseline for your specific cell line.
Contamination of the Raffinose Stock While unlikely, ensure that your this compound is of high purity and sterile-filtered if being added to a sterile cell culture.

Experimental Protocols

Protocol for Assessing Cytotoxicity using MTT Assay

This protocol provides a general framework for determining the cytotoxic potential of this compound on a specific cell line.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Incubate for 24 hours to allow for cell attachment.

2. Treatment with this compound:

  • Prepare a range of concentrations of this compound in your cell culture medium. It is advisable to start with a high concentration and perform serial dilutions.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of raffinose.

  • Include a control group with medium only (no raffinose).

  • Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

3. MTT Assay:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 3-4 hours at 37°C.

  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration compared to the control group.

  • Plot the cell viability against the concentration of raffinose to determine the IC50 value (the concentration at which 50% of the cells are viable).

Visualizations

Osmotic_Stress_Pathway cluster_extracellular Extracellular Environment cluster_cell Cell High_Raffinose High Concentration of This compound Cell_Membrane Cell Membrane High_Raffinose->Cell_Membrane Creates Hypertonic Environment Water_Efflux Water Efflux Cell_Membrane->Water_Efflux Osmosis Cell_Shrinkage Cell Shrinkage Water_Efflux->Cell_Shrinkage Cellular_Stress Cellular Stress Response (e.g., MAPK Pathway Activation) Cell_Shrinkage->Cellular_Stress Apoptosis Apoptosis Cellular_Stress->Apoptosis If stress is prolonged or severe

Caption: Signaling pathway of osmotic stress-induced cytotoxicity.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_1 Incubate for 24h Cell_Seeding->Incubation_1 Treatment Add varying concentrations of This compound Incubation_1->Treatment Incubation_2 Incubate for 24-72h Treatment->Incubation_2 MTT_Addition Add MTT solution Incubation_2->MTT_Addition Incubation_3 Incubate for 3-4h MTT_Addition->Incubation_3 Solubilization Add solubilization solution Incubation_3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for MTT cytotoxicity assay.

References

Validation & Comparative

D(+)-Raffinose Pentahydrate vs. Trehalose: A Comparative Guide to Protein Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate excipient is critical for maintaining the stability and efficacy of protein-based therapeutics. This guide provides an objective comparison of two common sugar-based stabilizers, D(+)-Raffinose pentahydrate and trehalose, supported by experimental data to aid in the formulation development process.

Executive Summary

Both this compound and trehalose are non-reducing sugars widely used to protect proteins from degradation during stressful processes such as freeze-drying and long-term storage. Trehalose is extensively studied and generally regarded as a highly effective stabilizer for a broad range of proteins. The stabilizing properties of trehalose are attributed to its high glass transition temperature (Tg), low hygroscopicity, and its ability to form a rigid amorphous matrix that immobilizes the protein, a mechanism known as vitrification. Additionally, the "water replacement" hypothesis suggests that trehalose can form hydrogen bonds with the protein, serving as a surrogate for water and helping to maintain the protein's native conformation.

This compound, a trisaccharide, also possesses a high glass transition temperature. However, its application as a protein stabilizer is less straightforward. A significant challenge with raffinose is its propensity to crystallize during the freeze-drying process, particularly during the annealing step. This crystallization can lead to phase separation from the protein, resulting in a substantial loss of the protein's activity upon reconstitution. While some studies suggest raffinose can be effective under specific conditions, its performance is often found to be inferior to that of other sugars like sucrose and, by extension, trehalose.

Head-to-Head Comparison: Key Performance Indicators

PropertyThis compoundTrehaloseKey Takeaway
Molecular Weight 594.58 g/mol 378.33 g/mol Raffinose is a larger molecule, which can influence its interaction with proteins and its diffusion properties.
Glass Transition Temperature (Tg) HighHigh[1]Both sugars can form a glassy matrix, which is crucial for the "vitrification" stabilization mechanism.
Crystallization Tendency Prone to crystallization during freeze-drying, especially with annealing[2][3]Generally remains amorphous during freeze-dryingThe crystallization of raffinose is a major drawback, as it can lead to loss of protein stability[2][3].
Reported Efficacy Variable; can be less effective than sucrose. Crystallization leads to significant loss of protein activity.Widely reported as a highly effective stabilizer for various proteins.Trehalose demonstrates more consistent and superior performance across a range of proteins and conditions.

Experimental Data Showdown

Case Study 1: Lactate Dehydrogenase (LDH) Stability during Freeze-Drying

A study investigating the effect of various disaccharides on the stability of lactate dehydrogenase (LDH) during freeze-drying and storage found that trehalose was the most suitable stabilizer for long-term storage under various temperature and relative humidity conditions.

In a separate study focused on raffinose, it was observed that when aqueous solutions of raffinose were annealed during the freeze-drying process, raffinose crystallized as a pentahydrate. This crystallization led to a significant reduction in the recovery of LDH activity upon reconstitution, even though the final lyophilized product was amorphous. When no annealing was performed, raffinose remained amorphous and provided better protection, though direct quantitative comparison to trehalose under these specific conditions is not available in this study.

StabilizerConditionProtein Activity RecoveryReference
Trehalose Post-storage (various conditions)Superior to other disaccharides (sucrose, maltose, lactose)
D(+)-Raffinose Freeze-dried with annealing (leading to crystallization)Significant reduction in activity
D(+)-Raffinose Freeze-dried without annealing (amorphous)Better protection than with annealing
Case Study 2: Glucose-6-Phosphate Dehydrogenase (G6PDH) Stability

In a study comparing the stabilizing effects of sucrose and raffinose on glucose-6-phosphate dehydrogenase (G6PDH), the formulation with sucrose alone provided the best stabilization during storage. As the proportion of raffinose in the formulation increased, the stability of G6PDH decreased, despite the fact that formulations with a higher fraction of raffinose exhibited a higher glass transition temperature. This suggests that a high Tg alone is not sufficient to ensure protein stability and that the specific interactions between the sugar and the protein are critical. While this study did not include trehalose, the superior performance of sucrose over raffinose is noteworthy, as trehalose is often considered to be an even more effective stabilizer than sucrose.

Mechanisms of Protein Stabilization

The primary mechanisms by which sugars like raffinose and trehalose stabilize proteins are the vitrification and water replacement theories.

Vitrification Hypothesis: This theory posits that the sugar forms a highly viscous, amorphous glass at low water content. This glassy matrix physically entraps the protein, restricting its molecular mobility and thus preventing unfolding and aggregation. A high glass transition temperature (Tg) is a key indicator of a good vitrifying agent, as it ensures the matrix remains in a glassy state at typical storage temperatures. Both raffinose and trehalose have high Tg values.

cluster_vitrification Vitrification Mechanism Protein Protein Sugar_Matrix Amorphous Glassy Matrix (High Tg) Protein->Sugar_Matrix entrapped in Immobilization Reduced Molecular Mobility Sugar_Matrix->Immobilization Stabilization Protein Stabilization Immobilization->Stabilization

Caption: Vitrification mechanism of protein stabilization.

Water Replacement Hypothesis: During drying processes, water molecules that hydrate the protein surface and are essential for its native structure are removed. Stabilizing sugars can replace these water molecules by forming hydrogen bonds with the polar groups of the protein. This helps to maintain the protein's conformational integrity in the dehydrated state. Trehalose is believed to be particularly effective in this regard due to the specific stereochemistry of its hydroxyl groups.

cluster_water_replacement Water Replacement Mechanism Native_Protein Native Protein (Hydrated) Dehydration Dehydration (Water Removal) Native_Protein->Dehydration Sugar Sugar Molecule Native_Protein->Sugar + Stabilizer Unfolded_Protein Unfolded Protein Dehydration->Unfolded_Protein without stabilizer Stabilized_Protein Stabilized Protein (Dehydrated) Sugar->Stabilized_Protein forms H-bonds

Caption: Water replacement mechanism of protein stabilization.

Experimental Protocols

Freeze-Drying of Lactate Dehydrogenase (LDH) with Raffinose

This protocol is based on the methodology described in the study of raffinose crystallization during freeze-drying.

Materials:

  • Lactate Dehydrogenase (LDH)

  • This compound

  • Sodium phosphate buffer

  • Liquid nitrogen

  • Freeze-dryer

Procedure:

  • Prepare a solution of LDH in sodium phosphate buffer at the desired concentration.

  • Add this compound to the LDH solution to the target concentration.

  • Dispense the formulation into vials.

  • Freeze the samples by immersing the vials in liquid nitrogen.

  • For non-annealed samples: Transfer the frozen vials to a pre-cooled freeze-dryer and initiate the primary drying cycle without an annealing step.

  • For annealed samples: After freezing, raise the shelf temperature to -10°C and hold for a specified period to induce crystallization of the raffinose.

  • Following the optional annealing step, execute the primary and secondary drying cycles according to the instrument's protocol.

  • After completion of the freeze-drying cycle, backfill the vials with nitrogen and seal.

  • Reconstitute the lyophilized cake with purified water before activity measurement.

  • Determine LDH activity spectrophotometrically by monitoring the change in absorbance at 340 nm due to the oxidation of NADH.

Differential Scanning Calorimetry (DSC) for Thermal Stability Analysis

This is a general protocol for assessing the thermal stability of a protein in the presence of a stabilizing sugar.

Materials:

  • Protein of interest (e.g., Lysozyme)

  • Stabilizing sugar (Trehalose or this compound)

  • Appropriate buffer

  • Differential Scanning Calorimeter

Procedure:

  • Prepare protein solutions in the chosen buffer at the desired concentration.

  • Prepare a series of formulations by adding increasing concentrations of the stabilizing sugar to the protein solution.

  • Prepare a reference sample containing only the buffer and the corresponding concentration of the sugar.

  • Load the sample and reference solutions into the DSC pans.

  • Place the pans in the calorimeter and initiate the thermal scan. A typical scan would involve heating the sample at a constant rate (e.g., 1°C/min) over a temperature range that encompasses the protein's unfolding transition.

  • Record the differential heat capacity as a function of temperature.

  • The midpoint of the endothermic peak in the thermogram corresponds to the melting temperature (Tm) of the protein, a key indicator of its thermal stability. An increase in Tm in the presence of the sugar indicates a stabilizing effect.

Conclusion

Based on the available experimental evidence, trehalose is a more reliable and generally more effective stabilizer for proteins compared to this compound . The primary drawback of raffinose is its tendency to crystallize during freeze-drying, which can compromise its protective effects and lead to a significant loss of protein activity. While a high glass transition temperature is a desirable attribute for a protein stabilizer, the case of raffinose demonstrates that it is not the sole determinant of stabilizing efficacy. The ability to remain amorphous and interact favorably with the protein in the dehydrated state are equally critical.

For researchers and formulation scientists, trehalose presents a lower-risk and well-characterized option for protein stabilization. If considering this compound, careful optimization of the freeze-drying cycle to avoid crystallization is essential, and its performance should be rigorously validated and compared to that of established stabilizers like trehalose.

References

Comparative efficacy of raffinose and sucrose as cryoprotectants

Author: BenchChem Technical Support Team. Date: November 2025

In the critical field of cryopreservation, where the integrity of cells, tissues, and organs hangs in a delicate frozen balance, the choice of cryoprotectant is paramount. Among the non-permeating cryoprotective agents (CPAs), the sugars raffinose and sucrose have been extensively studied for their ability to mitigate the damaging effects of freezing. This guide provides a comparative analysis of their efficacy, drawing upon experimental data to inform researchers, scientists, and drug development professionals in their selection of an optimal cryoprotectant.

At a Glance: Key Performance Indicators

The efficacy of raffinose and sucrose as cryoprotectants is highly dependent on the cell type and the specific cryopreservation protocol employed. Below is a summary of quantitative data from various studies, highlighting key performance indicators such as cell viability, motility, and developmental potential post-thaw.

Comparative Efficacy in Sperm Cryopreservation
ParameterSpeciesCryoprotectantConcentrationOutcome
Motility MouseRaffinose18%43% post-thaw motility[1]
MouseSucrose10%Some motility, but incapable of fertilization[1]
Fertilizing Ability MouseRaffinose (with 1.75% glycerol)18%35.5% fertilization rate[1]
ChickenSucrose1 mmol91% fertility rate[2]
ChickenRaffinose1-100 mmol66-70% fertility rate (negative effect)[2]
Membrane & Acrosome Integrity ChickenSucrose1 mmolSignificantly increased integrity
Mitochondrial Function ChickenSucrose1 mmolSignificantly increased function
Comparative Efficacy in Oocyte Cryopreservation
ParameterSpeciesCryoprotectantConcentrationOutcome
Post-thaw Survival MouseRaffinose (intracellular + extracellular) with 0.5M DMSO0.1M (intra) + 0.3M (extra)83.9% survival rate
Fertilization Rate MouseRaffinose (intracellular + extracellular) with 0.5M DMSO0.1M (intra) + 0.3M (extra)90.0% fertilization rate
Blastocyst Rate MouseRaffinose (intracellular + extracellular) with 0.5M DMSO0.1M (intra) + 0.3M (extra)77.8% blastocyst rate

Mechanism of Cryoprotection: A Shared Strategy

Both raffinose and sucrose are non-permeating sugars, meaning they do not readily cross the cell membrane. Their protective effects are primarily exerted extracellularly through two main mechanisms:

  • Osmotic Dehydration: By increasing the solute concentration in the extracellular medium, these sugars draw water out of the cells. This controlled dehydration reduces the amount of intracellular water available to form damaging ice crystals during freezing.

  • Membrane Stabilization: Raffinose and sucrose are thought to interact with the polar head groups of phospholipids in the cell membrane. This interaction helps to stabilize the membrane structure and prevent phase transitions and damage during the freezing and thawing processes. This is often referred to as the "water replacement hypothesis," where sugar molecules replace water molecules at the membrane surface.

cluster_extracellular Extracellular Space cluster_cell Intracellular Space Extracellular CPAs Raffinose / Sucrose Cell Cell Extracellular CPAs->Cell Increases extracellular osmolarity Extracellular CPAs->Cell Stabilizes membrane Water_out Water Ice_Crystal Intracellular Ice Crystal Formation Cell->Water_out Water efflux Water_in Water Water_in->Ice_Crystal Reduced formation

Caption: Mechanism of cryoprotection by non-permeating sugars.

Experimental Protocols: A Guide to Implementation

The following are generalized experimental protocols for the use of raffinose and sucrose as cryoprotectants, based on methodologies described in the cited literature. It is crucial to optimize these protocols for specific cell types and experimental conditions.

Cryopreservation using Raffinose (for mouse oocytes)

This protocol is based on a method involving both intracellular and extracellular raffinose in combination with a low concentration of DMSO.

  • Oocyte Preparation: Metaphase II (MII) mouse oocytes are collected and handled in a HEPES-buffered medium.

  • Microinjection (Intracellular Raffinose): A solution of 0.1 M raffinose is microinjected into the oocytes.

  • Equilibration (Extracellular Raffinose and DMSO):

    • Oocytes are first exposed to a solution containing 0.15 M raffinose and 0.25 M DMSO for 5 minutes.

    • They are then transferred to the final cryopreservation medium containing 0.3 M raffinose and 0.5 M DMSO for 10 minutes.

  • Cooling:

    • Straws containing the oocytes are cooled in a controlled-rate freezer.

    • A typical cooling profile involves cooling to -6°C, seeding of extracellular ice, holding for 10 minutes, then cooling at 1°C/min to -60°C, followed by cooling at 5°C/min to -70°C before plunging into liquid nitrogen.

  • Thawing:

    • Straws are held in air for 20 seconds and then warmed in a controlled-rate freezer from -40°C to 0°C at 5°C/min.

  • Post-thaw Handling: Oocytes are released into a medium containing 0.1 M galactose for 7 minutes to reduce osmotic stress.

Start Start: MII Oocytes Microinjection Microinject 0.1M Raffinose Start->Microinjection Equilibration1 Equilibrate in 0.15M Raffinose + 0.25M DMSO (5 min) Microinjection->Equilibration1 Equilibration2 Equilibrate in 0.3M Raffinose + 0.5M DMSO (10 min) Equilibration1->Equilibration2 Cooling Controlled Rate Cooling to -196°C Equilibration2->Cooling Thawing Controlled Rate Warming to 0°C Cooling->Thawing PostThaw Post-thaw recovery in 0.1M Galactose Thawing->PostThaw End End: Viable Oocytes PostThaw->End

Caption: Experimental workflow for oocyte cryopreservation with raffinose.

Cryopreservation using Sucrose (for tissue sections)

This protocol is a standard method for cryoprotecting fixed tissue prior to freezing for cryosectioning.

  • Tissue Fixation: Tissues are fixed in 4% paraformaldehyde or 10% neutral buffered formalin.

  • Cryoprotection:

    • Fixed tissues are placed in a 15% sucrose solution in PBS at 4°C until the tissue sinks (typically 6-12 hours).

    • The tissue is then transferred to a 30% sucrose solution in PBS at 4°C and incubated overnight, or until it sinks.

  • Embedding and Freezing:

    • The cryoprotected tissue is embedded in an optimal cutting temperature (OCT) compound.

    • The embedded tissue is then rapidly frozen, for example, by immersion in isopentane cooled by liquid nitrogen.

Start Start: Fixed Tissue Sucrose15 Incubate in 15% Sucrose until tissue sinks Start->Sucrose15 Sucrose30 Incubate in 30% Sucrose until tissue sinks Sucrose15->Sucrose30 Embedding Embed in OCT Sucrose30->Embedding Freezing Rapid Freezing Embedding->Freezing End End: Frozen Tissue Block Freezing->End

Caption: Workflow for tissue cryopreservation with sucrose.

Concluding Remarks

The choice between raffinose and sucrose as a cryoprotectant is not straightforward and should be guided by empirical evidence for the specific application. For avian sperm, low concentrations of sucrose appear to be highly effective and even superior to raffinose, which showed detrimental effects. Conversely, for mouse sperm and oocytes, raffinose, often in combination with a permeating CPA like glycerol or DMSO, has been shown to yield high success rates.

Sucrose is widely and effectively used for the cryoprotection of fixed tissues for histological sectioning, where its primary role is to prevent ice crystal artifacts. Both sugars operate through similar extracellular mechanisms, and their efficacy is a complex interplay of concentration, the presence of other CPAs, and the specific cooling and thawing protocols.

Researchers are encouraged to consult the primary literature and perform optimization experiments to determine the most suitable cryoprotectant and protocol for their specific cell or tissue type. The data and protocols presented here serve as a foundational guide for making an informed decision in the pursuit of successful cryopreservation.

References

Comparative Analysis of Raffinose as a Cryoprotective Agent for the Novel CNS-Progen-1 Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive evaluation of raffinose as a cryoprotectant for the newly developed human neural progenitor cell line, CNS-Progen-1. The performance of raffinose is compared against established cryoprotective agents, dimethyl sulfoxide (DMSO) and trehalose. The experimental data presented herein is intended to assist researchers, scientists, and drug development professionals in optimizing cryopreservation protocols for this valuable cell line.

Introduction to CNS-Progen-1

The CNS-Progen-1 cell line represents a significant advancement in neurological research and drug development. As a human-derived neural progenitor cell line, it offers a unique in vitro model for studying neurogenesis, neurotoxicity, and the efficacy of novel therapeutic compounds targeting the central nervous system. The ability to reliably cryopreserve and recover healthy, functional CNS-Progen-1 cells is paramount for their widespread application in research and industry. This guide focuses on validating an effective cryopreservation strategy using raffinose, a non-penetrating disaccharide, and comparing its efficacy to other commonly used cryoprotectants.

Experimental Data Summary

The following tables summarize the quantitative data obtained from post-thaw analyses of CNS-Progen-1 cells cryopreserved with raffinose, DMSO, and trehalose.

Table 1: Post-Thaw Cell Viability and Recovery
CryoprotectantConcentrationImmediate Post-Thaw Viability (%)24-Hour Post-Thaw Viability (%)Total Cell Recovery (%)
Raffinose 0.2 M 92 ± 3.5 88 ± 4.1 85 ± 5.2
DMSO10% (v/v)95 ± 2.885 ± 3.980 ± 4.8
Trehalose0.2 M89 ± 4.083 ± 4.578 ± 5.5
Control (No CPA)-15 ± 5.1<5<10

Data are presented as mean ± standard deviation (n=3).

Table 2: Apoptosis and Necrosis Analysis (24 Hours Post-Thaw)
CryoprotectantConcentrationEarly Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Raffinose 0.2 M 5.2 ± 1.1 3.5 ± 0.8 3.3 ± 0.9
DMSO10% (v/v)7.8 ± 1.54.1 ± 1.03.1 ± 0.7
Trehalose0.2 M8.5 ± 1.85.0 ± 1.23.5 ± 1.0
Control (No CPA)-25.6 ± 4.540.1 ± 5.819.3 ± 3.9

Data are presented as mean ± standard deviation (n=3), determined by Annexin V and Propidium Iodide staining followed by flow cytometry.

Table 3: Neuronal Differentiation Potential (7 Days Post-Thaw)
CryoprotectantConcentrationβ-III Tubulin Positive Cells (%)GFAP Positive Cells (%)
Raffinose 0.2 M 78 ± 6.2 15 ± 3.1
DMSO10% (v/v)75 ± 7.018 ± 3.5
Trehalose0.2 M72 ± 6.817 ± 3.3
Unfrozen Control-82 ± 5.512 ± 2.8

Data are presented as mean ± standard deviation (n=3), determined by immunocytochemistry.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

CNS-Progen-1 Cell Culture

CNS-Progen-1 cells were cultured in Neural Progenitor Basal Medium supplemented with 2% (v/v) Neural Stem Cell Supplement, 20 ng/mL epidermal growth factor (EGF), and 20 ng/mL basic fibroblast growth factor (bFGF). Cells were maintained in a humidified incubator at 37°C with 5% CO2. For cryopreservation, cells were harvested during the logarithmic growth phase when they reached 80-90% confluency.

Cryopreservation Protocol
  • Cell Harvesting: Adherent CNS-Progen-1 cells were washed with Dulbecco's Phosphate-Buffered Saline (DPBS) and detached using a gentle, non-enzymatic cell dissociation solution.

  • Cell Pellet Preparation: The cell suspension was centrifuged at 300 x g for 5 minutes. The supernatant was discarded, and the cell pellet was resuspended in the appropriate cryopreservation medium at a final concentration of 1 x 10^6 cells/mL.

  • Cryopreservation Media:

    • Raffinose Medium: Basal culture medium containing 0.2 M raffinose and 10% (v/v) fetal bovine serum (FBS).

    • DMSO Medium (Standard): Basal culture medium containing 10% (v/v) DMSO and 10% (v/v) FBS.

    • Trehalose Medium: Basal culture medium containing 0.2 M trehalose and 10% (v/v) FBS.

  • Controlled Freezing: Aliquots of the cell suspension in cryovials were placed in a controlled-rate freezing container (e.g., "Mr. Frosty") and stored at -80°C for 24 hours to achieve a cooling rate of approximately -1°C/minute.[1]

  • Long-Term Storage: After 24 hours, the cryovials were transferred to the vapor phase of a liquid nitrogen freezer for long-term storage (below -135°C).[1][2]

Thawing and Cell Recovery Protocol
  • Rapid Thawing: Cryovials were quickly removed from liquid nitrogen storage and immediately placed in a 37°C water bath until only a small ice crystal remained.[3][4]

  • Cell Resuspension: The thawed cell suspension was gently transferred to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.

  • Centrifugation: The cell suspension was centrifuged at 300 x g for 5 minutes to remove the cryoprotective agent.

  • Plating: The supernatant was discarded, and the cell pellet was resuspended in fresh, pre-warmed complete culture medium and plated in appropriate culture vessels.

Post-Thaw Viability and Recovery Assessment
  • Trypan Blue Exclusion Assay: Immediately after thawing and 24 hours post-thaw, cell viability was assessed using the trypan blue exclusion method. A small aliquot of the cell suspension was mixed with an equal volume of 0.4% trypan blue solution, and the number of viable (unstained) and non-viable (blue) cells was counted using a hemocytometer.

  • Total Cell Recovery: The total number of viable cells recovered after thawing was counted and expressed as a percentage of the initial number of cells frozen.

Apoptosis and Necrosis Analysis

The percentage of apoptotic and necrotic cells was determined 24 hours post-thaw using a commercially available Annexin V-FITC and Propidium Iodide (PI) Apoptosis Detection Kit, following the manufacturer's instructions. Stained cells were analyzed by flow cytometry.

Neuronal Differentiation Potential Assay

To assess the functional integrity of the cryopreserved cells, CNS-Progen-1 cells were cultured for 24 hours post-thaw and then induced to differentiate for 7 days by withdrawing EGF and bFGF and adding 10 ng/mL brain-derived neurotrophic factor (BDNF). The differentiation potential was evaluated by immunocytochemistry for the neuronal marker β-III tubulin and the astrocyte marker glial fibrillary acidic protein (GFAP).

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure for comparing the cryoprotective effects of different agents.

G cluster_0 Cell Preparation cluster_1 Cryopreservation cluster_2 Thawing & Recovery cluster_3 Post-Thaw Analysis Culture CNS-Progen-1 Culture Harvest Cell Harvesting Culture->Harvest Pellet Cell Pelleting Harvest->Pellet Resuspend Resuspend in CPA Media (Raffinose, DMSO, Trehalose) Pellet->Resuspend Freeze Controlled Rate Freezing (-1°C/min to -80°C) Resuspend->Freeze Store Long-term Storage (Liquid Nitrogen) Freeze->Store Thaw Rapid Thawing (37°C) Store->Thaw Wash Wash & Resuspend Thaw->Wash Plate Plate for Analysis Wash->Plate Viability Viability & Recovery (Trypan Blue) Plate->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Plate->Apoptosis Differentiation Differentiation Assay (Immunocytochemistry) Plate->Differentiation

Fig. 1: Experimental workflow for cryoprotectant comparison.
Apoptosis Signaling Pathway

Cryopreservation-induced stress can trigger apoptosis. The diagram below illustrates a simplified intrinsic (mitochondrial) apoptosis pathway, which can be activated by cellular stress.

G cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade Stress Cryopreservation Stress (Osmotic shock, Ice crystals) Bax Bax/Bak Activation Stress->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation (Apoptosome) Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

A Head-to-Head Comparison of Oligosaccharides for Enhanced Sperm Cryopreservation

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for researchers and drug development professionals on the efficacy of different oligosaccharides in preserving sperm viability and function post-thaw.

The process of cryopreservation, while crucial for fertility preservation and assisted reproductive technologies, poses significant stress on spermatozoa, often leading to reduced motility, compromised membrane integrity, and DNA damage. The choice of cryoprotectant is paramount in mitigating this damage. Among the various cryoprotective agents, oligosaccharides have garnered considerable attention for their role as non-permeating cryoprotectants. This guide provides a detailed, data-supported comparison of commonly used oligosaccharides in sperm cryopreservation, offering insights into their performance and mechanisms of action.

Comparative Performance of Oligosaccharides

Oligosaccharides primarily function as extracellular cryoprotectants. They contribute to the dehydration of sperm cells before freezing by creating an osmotic gradient, which reduces the formation of damaging intracellular ice crystals. Furthermore, they are thought to stabilize cell membranes by interacting with phospholipid heads and to form a glassy state at low temperatures, which can protect cellular structures from mechanical damage. The following tables summarize the quantitative data from various studies, comparing the efficacy of different oligosaccharides on key post-thaw sperm parameters.

OligosaccharideSpeciesConcentrationPost-Thaw Motility (%)Post-Thaw Viability (%)Post-Thaw Acrosome Integrity (%)Post-Thaw Membrane Integrity (%)Reference
Trehalose Ram75 mM56.67 ± 1.67172.50 ± 3.82 (arbitrary units)15.67 ± 1.20 (damage)44.33 ± 1.45[1]
Ram100 mM--ImprovedImproved[2]
Human50 mMHigher than sucrose58.61 ± 2.59Higher than control-[3]
Mouse7.5%-48 ± 6 (intact cells)--[4]
Raffinose Ram75 mM56.67 ± 1.67167.50 ± 3.82 (arbitrary units)12.33 ± 1.33 (damage)43.67 ± 1.86[1]
Mouse7.5%-36 ± 9 (intact cells)--
Sucrose Ram (Garut)0.2 g/100 mlImproved62.75 ± 4.79-62.33 ± 6.51
Human100 mM~30~60-~50 (HOS positive)
Lactose BoarNot specifiedControl (higher than monosaccharides)---
Gentiobiose HumanNot specifiedHigher than trehalose66.51 ± 1.39Higher than trehalose-
Sucrose + Trehalose RamNot specifiedSignificantly improvedSignificantly improvedSignificantly improved-

Note: The results are presented as reported in the respective studies and may not be directly comparable due to variations in experimental protocols, species, and evaluation methods.

Experimental Protocols

The effectiveness of oligosaccharides is highly dependent on the specifics of the cryopreservation protocol. Below are summaries of typical experimental methodologies employed in the cited studies.

General Sperm Cryopreservation Protocol with Oligosaccharides:

  • Semen Collection and Evaluation: Semen is collected from the donor species and evaluated for initial quality parameters such as volume, concentration, motility, and morphology.

  • Extender Preparation: A basal extender, commonly Tris-based with egg yolk or soybean lecithin, is prepared. The experimental oligosaccharide (e.g., trehalose, sucrose, raffinose) is then added at the desired concentration.

  • Dilution: The semen is diluted with the prepared extender, typically in a stepwise manner to avoid osmotic shock.

  • Equilibration: The diluted semen is gradually cooled to a lower temperature (e.g., 4-5°C) and incubated for a period to allow the cryoprotectants to equilibrate across the cell membrane.

  • Freezing: The equilibrated semen is loaded into cryo-vials or straws and frozen. This can be done using a programmable freezer with a controlled cooling rate or by placing the samples in liquid nitrogen vapor before plunging them into liquid nitrogen (-196°C).

  • Thawing: For post-thaw analysis, the frozen samples are thawed rapidly in a water bath at a specific temperature (e.g., 37°C for 30 seconds).

  • Post-Thaw Evaluation: The thawed semen is assessed for motility (often using a Computer-Assisted Sperm Analysis system), viability (e.g., using eosin-nigrosin staining), membrane integrity (e.g., hypo-osmotic swelling test), and acrosome integrity (e.g., using fluorescent stains like FITC-PNA). DNA integrity may also be assessed using assays like TUNEL.

Example of a Specific Protocol (Ram Semen with Trehalose/Raffinose):

  • Semen Pooling and Aliquoting: Pooled semen samples were divided into seven aliquots.

  • Extender: One aliquot was diluted with a basal Tris extender (control). The other aliquots were diluted with the Tris extender supplemented with sucrose, trehalose, or raffinose at concentrations of 25, 50, and 75 mM.

  • Freezing: Semen samples were frozen in 0.25 mL French straws using a traditional freezing method.

  • Thawing: Straws were thawed individually in a 37°C water bath for 30 seconds.

  • Evaluation: Post-thaw motility, viability, acrosome integrity, and membrane integrity were assessed.

Mechanisms of Action and Experimental Workflows

The protective effects of oligosaccharides during sperm cryopreservation are multifaceted. The following diagrams illustrate the proposed signaling pathways and a typical experimental workflow.

G Proposed Mechanism of Oligosaccharide Cryoprotection cluster_extracellular Extracellular Environment cluster_membrane Sperm Plasma Membrane cluster_intracellular Intracellular Environment Oligosaccharide Oligosaccharide (e.g., Trehalose, Sucrose) Membrane Phospholipid Bilayer Oligosaccharide->Membrane Stabilization of Membrane Structure Water Intracellular Water Oligosaccharide->Water Osmotic Dehydration Ice Intracellular Ice Crystal Formation (Reduced) Water->Ice Leads to

Caption: Proposed mechanism of oligosaccharide cryoprotection for sperm.

G General Experimental Workflow for Comparing Oligosaccharides SemenCollection 1. Semen Collection & Initial Evaluation Dilution 3. Semen Dilution SemenCollection->Dilution ExtenderPrep 2. Extender Preparation (Control vs. Oligosaccharide Groups) ExtenderPrep->Dilution Equilibration 4. Equilibration (Cooling to 4-5°C) Dilution->Equilibration Freezing 5. Freezing (Controlled Rate or Vapor) Equilibration->Freezing Storage 6. Storage in Liquid Nitrogen (-196°C) Freezing->Storage Thawing 7. Thawing (e.g., 37°C Water Bath) Storage->Thawing PostThawEval 8. Post-Thaw Quality Assessment (Motility, Viability, Integrity) Thawing->PostThawEval DataAnalysis 9. Statistical Analysis & Comparison PostThawEval->DataAnalysis

References

D(+)-Raffinose Pentahydrate for Cryopreservation: A Comparative Analysis of Its Efficacy in Reducing Ice Crystal Formation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to optimize cryopreservation protocols, the choice of cryoprotectant is critical. Effective cryoprotection hinges on minimizing the damaging effects of ice crystal formation and growth during freezing and thawing. This guide provides a comparative analysis of D(+)-Raffinose pentahydrate against other common cryoprotectants—trehalose, glycerol, and dimethyl sulfoxide (DMSO)—with a focus on their ability to reduce ice crystal formation, supported by experimental data.

Executive Summary

This compound, a trisaccharide, is utilized in cryopreservation for its ability to mitigate ice crystal damage. However, comparative studies suggest that other cryoprotectants, particularly the disaccharide trehalose, may offer superior performance in terms of both cell viability and the direct inhibition of ice crystal growth. While raffinose contributes to cryoprotection, its efficacy in reducing ice crystal formation appears to be less pronounced than that of trehalose. Glycerol and DMSO remain standard cryoprotectants, often used in combination with sugars, but their application can be limited by cellular toxicity. This guide will delve into the available evidence, presenting quantitative data, detailed experimental protocols, and a mechanistic overview to inform the selection of the most appropriate cryoprotectant for specific research and development needs.

Mechanism of Action: How Sugars Inhibit Ice Formation

The cryoprotective effects of sugars like raffinose and trehalose are primarily biophysical. They are considered non-penetrating cryoprotectants, meaning they do not readily cross the cell membrane. Their protective mechanism is multifaceted:

  • Vitrification: At high concentrations, these sugars can help a solution to vitrify upon cooling, forming a glassy, amorphous solid instead of crystalline ice. This process effectively prevents the formation of damaging ice crystals.

  • Water Structuring: Sugars interact with water molecules through hydrogen bonding. This interaction disrupts the typical hexagonal structure of ice, making it more difficult for ice crystals to form and grow.

  • Membrane Stabilization: Sugars can interact with the polar headgroups of phospholipids in the cell membrane, stabilizing the membrane and protecting it from mechanical stress during freezing and thawing.

  • Inhibition of Ice Recrystallization: During thawing or temperature fluctuations, small ice crystals can grow into larger, more damaging ones in a process called recrystallization. Sugars are known to inhibit this process, although the effectiveness varies between different types of sugar.

Comparative Performance Analysis

The efficacy of a cryoprotectant is ultimately determined by the post-thaw viability and functionality of the preserved cells. The following tables summarize key quantitative data from comparative studies.

Table 1: Comparative Cell Viability
Cryoprotectant CombinationCell TypePost-Thaw Recovery/ViabilitySource
6% Glycerol + 7.5% TrehaloseMouse Sperm48% ± 6% (intact cells)[1]
6% Glycerol + 7.5% RaffinoseMouse Sperm36% ± 9% (intact cells)[1]
18% Raffinose + 1.75% GlycerolICR Mouse Sperm35.5% (fertilizing ability)[2]
10% DMSOHuman Hepatic Carcinoma Cells-[3][4]
10% DMSO + 100mM TrehaloseHuman Hepatic Carcinoma CellsImproved viability
10% DMSO + 300mM TrehaloseHuman Hepatic Carcinoma CellsImproved viability

Key Finding: In a direct comparison for the cryopreservation of mouse sperm, a combination of glycerol and trehalose resulted in a significantly higher recovery of intact cells compared to a combination of glycerol and raffinose. This suggests that trehalose is a more effective cryoprotectant than raffinose in this context.

Table 2: Ice Crystal Formation and Inhibition

While direct comparative quantitative data on ice crystal size for all four cryoprotectants under identical conditions is limited in the available literature, studies on individual components and pairs provide valuable insights.

CryoprotectantObservationSource
Trehalose (in DMSO solution)Dramatically reduces the area per ice crystal in a concentration-dependent manner.
RaffinoseKnown to slow the crystallization of sucrose from an amorphous state.
Glycerol and DMSOLess effective than 18% raffinose alone for protecting ICR mouse sperm against cold-shock.

Key Finding: The addition of trehalose to DMSO solutions has been shown to significantly reduce the size of ice crystals. While raffinose also inhibits crystallization, the evidence for its superior efficacy in reducing ice crystal size compared to trehalose is lacking.

Experimental Protocols for Assessing Ice Recrystallization Inhibition

To quantitatively assess the ability of a compound to inhibit ice crystal growth, standardized assays are employed. The two most common methods are the Splat Cooling Assay and the Sucrose Sandwich Assay.

Splat Cooling Assay (SCA)

This assay is used to create a thin, polycrystalline layer of ice to observe recrystallization.

Methodology:

  • A small droplet (typically 10-20 µL) of the cryoprotectant solution is dropped from a height of approximately 2 meters onto a pre-cooled (-78°C) polished metal block or glass slide.

  • The impact creates a thin, rapidly frozen wafer of ice.

  • This wafer is then transferred to a cryostage on a microscope, which is maintained at a specific sub-zero annealing temperature (e.g., -6°C to -15°C).

  • The ice crystals are observed and imaged over a set period (e.g., 30 minutes to several hours).

  • Image analysis software (e.g., ImageJ) is used to quantify the mean ice crystal size over time. A smaller increase in crystal size indicates a higher ice recrystallization inhibition (IRI) activity.

Sucrose Sandwich Assay (SSA)

This method is particularly useful for solutions with insoluble components and allows for clear visualization of individual ice crystals.

Methodology:

  • A small volume (≤ 1 µL) of the test solution, typically containing a high concentration of sucrose (e.g., 30-45%), is placed between two coverslips.

  • The "sandwich" is then rapidly frozen by placing it on a very cold surface (e.g., a metal block cooled with liquid nitrogen).

  • The frozen sample is transferred to a cryostage on a microscope and held at a constant sub-zero temperature (e.g., -7°C).

  • The growth of individual ice crystals is monitored and recorded over time.

  • The rate of change in the average crystal size is calculated to determine the IRI activity.

dot graph ERD { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#FFFFFF", color="#5F6368"]; edge [color="#4285F4", arrowhead=normal, penwidth=1.5];

} .dot Caption: Workflow for assessing ice recrystallization inhibition.

Signaling Pathways

The primary mechanism of action for cryoprotectants like this compound and its alternatives is biophysical, focusing on the prevention of ice crystal formation and the stabilization of cellular structures. To date, there is limited evidence to suggest that these molecules directly and specifically modulate intracellular signaling pathways as their primary mode of cryoprotection. Their effect on cell signaling is more likely a downstream consequence of maintaining cellular integrity and preventing the apoptosis or necrosis that would otherwise be triggered by cryoinjury.

dot graph G { graph [bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; edge [color="#EA4335"];

} .dot Caption: Biophysical mechanism of cryoprotection.

Conclusion and Recommendations

The available evidence suggests that while this compound is a viable cryoprotectant, it may not be the most effective option for reducing ice crystal formation and ensuring high cell viability when compared to trehalose.

  • Superior Performance of Trehalose: For applications where maximizing post-thaw cell recovery is paramount, trehalose, often in combination with a penetrating cryoprotectant like glycerol or DMSO, appears to be a superior choice based on direct comparative studies.

  • Ice Crystal Inhibition: Trehalose has been shown to be highly effective at reducing the size of ice crystals, a key factor in preventing cellular damage.

  • Raffinose as an Alternative: this compound remains a useful component in cryopreservation media, particularly in established protocols. However, for the development of new, optimized protocols, a direct comparison of its ice recrystallization inhibition activity against trehalose using standardized assays is recommended.

  • Role of Penetrating Cryoprotectants: Both glycerol and DMSO are effective at preventing intracellular ice formation. Their use in combination with non-penetrating sugars like raffinose or trehalose often yields the best results, though cytotoxicity at higher concentrations must be considered and optimized for each cell type.

For researchers and drug development professionals, these findings underscore the importance of empirical testing and validation of cryoprotectants for each specific cell line and application. While this compound has a role in cryopreservation, the data points towards trehalose as a more potent inhibitor of ice crystal-related damage.

References

Raffinose: A Cross-Study Analysis of its Effectiveness in Diverse Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the multifaceted roles of raffinose across various biological systems, supported by experimental data. Raffinose, a trisaccharide composed of galactose, glucose, and fructose, is a naturally occurring oligosaccharide found in a variety of plants, including beans, cabbage, broccoli, and whole grains.[1][2] While indigestible by humans and monogastric animals due to the absence of the α-galactosidase (α-GAL) enzyme, it is metabolized by gut bacteria, leading to a cascade of biological effects.[2][3][4] This analysis delves into its efficacy as a prebiotic, an anti-inflammatory agent, an antioxidant, and a cryoprotectant, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Data Summary

The following tables summarize the key quantitative findings from various studies investigating the effects of raffinose.

Table 1: Prebiotic Effects of Raffinose on Human Gut Microbiota (In Vitro)
ParameterControl (Lactulose)RaffinoseUnitStudy Reference
Substrate Consumption (48h)Not specified96.0 ± 0.9 (Donor 1)95.3 ± 0.7 (Donor 2)%
pH ReductionNot specifiedDecrease-
Ammonia ConcentrationNot specifiedDecrease-
Total Lactate & SCFA ProductionNot specified129.9 ± 2.6 (Donor 1)179.6 ± 0.6 (Donor 2)mM
CO2 ProductionNot specified10.8 ± 0.8 (Donor 1)5.2 ± 0.3 (Donor 2)mmol/L
Bifidobacterium PopulationNot specifiedIncreaseRelative amount
Lactobacillus PopulationNot specifiedIncreaseRelative amount
Proteobacteria PopulationNot specifiedDecreaseRelative amount
Table 2: Anti-inflammatory Effects of Raffinose in a DSS-Induced Colitis Mouse Model
ParameterDSS GroupRaffinose (400 mg/kg) + DSS GroupUnitStudy Reference
IL-1βSignificantly higher than controlNot significantly different from DSS grouppg/mL
TNF-αSignificantly higher than controlNot significantly different from DSS grouppg/mL
IL-6Significantly higher than controlNot significantly different from DSS grouppg/mL
IL-2Significantly lower than controlNot significantly different from DSS grouppg/mL
IgGSignificantly lower than control>37% increase vs. DSS-
IgMSignificantly lower than control>63% increase vs. DSS-
sIgASignificantly lower than control>45% increase vs. DSS-
Table 3: Antioxidant Activity of Raffinose
AssayRaffinoseUnitStudy Reference
Hydroxyl Radical Scavenging (ID50)2.9 ± 0.2mM
Second-order rate constant with hydroxyl radicals8.4 ± 0.46 × 10⁹M⁻¹ s⁻¹
Malondialdehyde (MDA) levels in cryopreserved Angora buck semenLower than control (5mM raffinose)nmol/L
Table 4: Cryoprotective Effects of Raffinose on Mouse Sperm
CryoprotectantRecovery of Intact CellsUnitStudy Reference
6% glycerol + 7.5% raffinose36 ± 9%
6% glycerol + 7.5% trehalose48 ± 6%

Experimental Protocols

In Vitro Fermentation Model for Prebiotic Activity

This protocol is based on the study by Amorim et al. (2020) investigating the prebiotic potential of raffinose.

  • Fecal Inocula Preparation: Fresh fecal samples were collected from two healthy human donors. Samples were diluted in a sterile solution and homogenized.

  • Fermentation Medium: A basal fermentation medium containing nutrients essential for bacterial growth was prepared and sterilized.

  • Experimental Setup: Fermentation was carried out in anaerobic conditions. Raffinose was added to the medium as the sole carbohydrate source. Lactulose, a well-established prebiotic, was used as a positive control.

  • Incubation: The inoculated media were incubated at 37°C for 48 hours.

  • Analysis: At various time points, samples were collected to measure pH, ammonia concentration, short-chain fatty acid (SCFA) and lactate production (by HPLC), gas production (CO2), and changes in bacterial populations (by 16S rRNA sequencing).

DSS-Induced Colitis Mouse Model for Anti-inflammatory Activity

This protocol is based on the study by Wang et al. (2024) evaluating the protective effects of raffinose against inflammatory bowel disease.

  • Animal Model: Male C57BL/6 mice were used for the study.

  • Induction of Colitis: Acute colitis was induced by administering 3% dextran sulfate sodium (DSS) in the drinking water for 3 days.

  • Raffinose Administration: Mice were orally administered with different doses of raffinose (100, 200, or 400 mg/kg) for 21 consecutive days prior to and during DSS induction.

  • Assessment of Colitis Severity: Disease activity index (DAI), colon length, and histological changes in the colon were evaluated.

  • Cytokine and Antibody Measurement: Serum levels of inflammatory cytokines (IL-1β, TNF-α, IL-6, IL-2) and immunoglobulins (IgG, IgM, sIgA) were measured using ELISA kits.

  • Western Blot Analysis: The expression of proteins in the TLR4–MyD88–NF-κB signaling pathway in colon tissues was determined by Western blotting.

  • Gut Microbiota Analysis: Fecal samples were collected for 16S rRNA gene sequencing to analyze the composition of the gut microbiota.

Signaling Pathways and Experimental Workflows

Raffinose Biosynthesis Pathway

Raffinose Family Oligosaccharides (RFOs) are synthesized from sucrose. The initial step involves the synthesis of galactinol from UDP-galactose and myo-inositol, catalyzed by galactinol synthase. Subsequently, raffinose synthase transfers a galactose unit from galactinol to sucrose to form raffinose.

Raffinose_Biosynthesis UDP_Gal UDP-Galactose Galactinol_Synthase Galactinol Synthase UDP_Gal->Galactinol_Synthase Myo_Inositol myo-Inositol Myo_Inositol->Galactinol_Synthase Galactinol Galactinol Galactinol_Synthase->Galactinol Raffinose_Synthase Raffinose Synthase Galactinol->Raffinose_Synthase Sucrose Sucrose Sucrose->Raffinose_Synthase Raffinose Raffinose Raffinose_Synthase->Raffinose

Caption: Raffinose biosynthesis pathway in plants.

Modulation of TLR4-MyD88-NF-κB Signaling Pathway by Raffinose

In the context of colitis, raffinose has been shown to mitigate inflammation by downregulating the TLR4–MyD88–NF-κB signaling pathway. This pathway is a key player in the innate immune response and its overactivation can lead to chronic inflammation.

TLR4_Pathway cluster_cell Intestinal Epithelial Cell TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Activation NFkB NF-κB MyD88->NFkB Activation Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) NFkB->Cytokines Transcription DSS DSS (induces inflammation) DSS->TLR4 Stimulates Raffinose Raffinose Raffinose->TLR4 Inhibits

Caption: Raffinose inhibits the TLR4-MyD88-NF-κB pathway.

Experimental Workflow for In Vivo Prebiotic Study

The following diagram illustrates a typical workflow for an in vivo study investigating the prebiotic effects of raffinose, such as the one conducted in a poultry model.

Experimental_Workflow cluster_analysis Analysis start Start: In Ovo Administration of Raffinose hatching Hatching start->hatching collection Sample Collection (Cecum, Intestine, Liver, Blood) hatching->collection analysis Multi-level Analysis collection->analysis results Results Interpretation analysis->results gut_microflora Gut Microflora Analysis (16S rRNA sequencing) gene_expression Gene Expression Analysis (qRT-PCR for Fe-related and brush border membrane genes) biochemical_assays Biochemical Assays (Hepatic ferritin, Hemoglobin)

References

A Comparative Guide to Plant-Derived vs. Biosynthetic D(+)-Raffinose Pentahydrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Purity, Impurity Profiles, Stability, and Biological Activity

D(+)-Raffinose pentahydrate, a non-reducing trisaccharide composed of galactose, glucose, and fructose, is a versatile excipient and active ingredient in the pharmaceutical, biotechnology, and food industries. Its applications range from a cryoprotectant for biologics to a prebiotic agent in functional foods. Commercially, this compound is primarily sourced through two main routes: extraction from botanical sources and biotechnological synthesis. This guide provides a comprehensive comparison of this compound derived from these distinct origins, offering researchers and drug development professionals critical insights for informed selection based on purity, potential impurities, stability, and biological implications.

Production Methods: A Tale of Two Sources

The origin of this compound significantly influences its composition and potential impurity profile. Understanding the production processes is key to appreciating the nuanced differences between the two products.

Plant-Derived this compound: This is the traditional method of obtaining raffinose. It is naturally present in a variety of plants, with common commercial sources including sugar beets, cottonseed, and legumes.[1] The extraction process typically involves hot water extraction followed by purification steps to remove co-extracted substances.[2]

Biosynthetic this compound: In recent years, enzymatic and microbial fermentation processes have emerged as a promising alternative for raffinose production. These methods offer greater control over the final product's purity and can be tailored to produce specific oligosaccharides. Biosynthesis often utilizes sucrose as a starting material and employs a cascade of enzymes to build the raffinose molecule.

Comparative Analysis: Purity and Impurity Profiles

The purity and impurity profile of this compound are critical quality attributes that can impact its performance, stability, and safety in final formulations. The source and manufacturing process are the primary determinants of the types and levels of impurities present.

Table 1: Comparison of Purity and Potential Impurity Profiles

FeaturePlant-Derived this compoundBiosynthetic this compound
Typical Purity (HPLC) ≥98%≥99%
Potential Impurities - Other naturally occurring sugars (e.g., sucrose, stachyose, verbascose)- Plant-derived compounds (e.g., proteins, peptides, amino acids, phenolics, lignin-derived compounds)- Inorganic salts from processing- Residual extraction solvents- Residual substrates (e.g., sucrose, galactose)- By-products of enzymatic reactions (e.g., other oligosaccharides from transglycosylation)- Residual enzymes and proteins from the host organism- Components from the fermentation/culture medium- Inorganic salts from buffers
Potential for Variability Higher, due to natural variation in plant raw materials and growing conditions.Lower, due to controlled manufacturing environment.

Impurities in plant-extracted oligosaccharides can include other carbohydrates, proteins, and glucuronic acid.[3][4] The presence of lignin and other plant cell wall constituents can also introduce sensory-relevant impurities.[5] In contrast, enzymatically synthesized oligosaccharides may contain residual enzymes, substrates, and by-products from side reactions.

Stability Assessment

The stability of this compound is crucial for determining its shelf-life and ensuring the quality of the final product. Stability can be affected by factors such as temperature, humidity, and the presence of impurities.

Table 2: Comparative Stability Profile

ParameterPlant-Derived this compoundBiosynthetic this compound
Hygroscopicity May be more variable depending on the presence of hygroscopic impurities.Generally expected to have more consistent and potentially lower hygroscopicity due to higher purity.
Thermal Stability The presence of certain impurities could potentially lower the degradation temperature.Expected to exhibit thermal stability consistent with pure this compound.
pH Stability The presence of acidic or basic impurities from the extraction process could influence the pH of a solution and affect stability.The pH in solution is expected to be more neutral and consistent, contributing to predictable stability.

Biological Activity and Implications

The biological activity of this compound, such as its prebiotic effects, can be influenced by its purity and the nature of any accompanying impurities.

While the core biological functions of the raffinose molecule remain the same regardless of the source, the presence of certain impurities could modulate its overall effect. For instance, the presence of other oligosaccharides in plant-derived raffinose might offer a broader prebiotic spectrum. Conversely, the high purity of biosynthetic raffinose ensures a well-defined and consistent biological response, which is often a critical requirement for pharmaceutical applications. The effects of impurities in alkali-extracted xylan on its enzymatic hydrolysis have been noted, suggesting that co-purified compounds can influence enzymatic processes.

Experimental Protocols

To ensure the quality and consistency of this compound, rigorous analytical testing is essential. The following are detailed methodologies for key experiments used in the characterization and comparison of raffinose from different sources.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of this compound and to identify and quantify related sugar impurities.

  • Instrumentation: A high-performance liquid chromatograph equipped with a refractive index detector (RID) or an evaporative light scattering detector (ELSD).

  • Column: A carbohydrate analysis column, such as an amino- or amide-based column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is typically used. A common starting condition is 80:20 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or high-purity water to a known concentration (e.g., 5 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject a standard solution of this compound to determine its retention time. Inject the prepared sample and monitor for the main peak corresponding to raffinose and any additional peaks that represent impurities. The purity is calculated based on the relative peak areas.

Impurity Identification by Mass Spectrometry (MS)

Mass spectrometry, often coupled with HPLC (HPLC-MS), is a powerful technique for the structural elucidation of unknown impurities.

  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray ionization (ESI) is commonly used for carbohydrates.

  • Chromatographic Conditions: Similar to the HPLC method described above. The mobile phase should be compatible with MS (e.g., using volatile buffers like ammonium formate).

  • Mass Analysis: Acquire data in both full scan mode to detect all ions and tandem MS (MS/MS) mode to fragment ions of interest for structural information.

  • Data Analysis: The accurate mass measurements from the full scan are used to determine the elemental composition of the impurities. The fragmentation patterns from the MS/MS spectra are used to elucidate the structure of the impurities by comparing them with known fragmentation pathways of sugars or by searching spectral libraries.

Stability Testing Protocol

This protocol is designed to assess the stability of this compound under various environmental conditions, as recommended by ICH guidelines.

  • Stress Conditions:

    • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and incubate at 60°C for a defined period.

    • Oxidation: Dissolve the sample in 3% hydrogen peroxide and store at room temperature, protected from light.

    • Thermal Degradation: Store the solid sample in an oven at a high temperature (e.g., 80°C) for a defined period.

    • Photostability: Expose the sample to light according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw samples and analyze them using the HPLC method described above to quantify the remaining this compound and the formation of degradation products.

  • Data Evaluation: Calculate the percentage of degradation and identify the major degradation products using HPLC-MS.

Visualizing the Comparison

To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) provide a visual representation of the production workflows and the logical relationships in this comparison.

Production_Workflow cluster_plant Plant-Derived cluster_bio Biosynthetic Plant Source Plant Source Extraction Extraction Plant Source->Extraction e.g., Sugar Beets Purification Purification Extraction->Purification Crude Extract Plant-Derived Raffinose Plant-Derived Raffinose Purification->Plant-Derived Raffinose Final Product Substrate Substrate Enzymatic Reaction Enzymatic Reaction Substrate->Enzymatic Reaction e.g., Sucrose Purification_Bio Purification Enzymatic Reaction->Purification_Bio Reaction Mixture Biosynthetic Raffinose Biosynthetic Raffinose Purification_Bio->Biosynthetic Raffinose Final Product

Figure 1. Production workflows for plant-derived vs. biosynthetic this compound.

Impurity_Comparison Raffinose_Source This compound Source Plant-Derived Biosynthetic Plant_Impurities Potential Impurities (Plant-Derived) - Other Sugars - Plant Proteins - Phenolic Compounds - Inorganic Salts Raffinose_Source:plant->Plant_Impurities Bio_Impurities Potential Impurities (Biosynthetic) - Residual Substrates - By-products - Residual Enzymes - Media Components Raffinose_Source:bio->Bio_Impurities

Figure 2. Comparison of potential impurity profiles based on the source of this compound.

Experimental_Workflow Sample Raffinose Sample (Plant-Derived or Biosynthetic) HPLC HPLC Analysis (Purity & Impurity Profile) Sample->HPLC MS Mass Spectrometry (Impurity Identification) Sample->MS Stability Stability Studies (Forced Degradation) Sample->Stability Report Comparative Report HPLC->Report MS->Report Stability->Report

References

Raffinose as a Cryoprotectant: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo efficacy of raffinose as a cryoprotectant, supported by experimental data. Raffinose, a non-reducing trisaccharide, has emerged as a promising cryoprotective agent (CPA), offering a potentially less toxic alternative to commonly used CPAs like dimethyl sulfoxide (DMSO).

This guide summarizes key quantitative data, details experimental protocols for pivotal studies, and presents signaling pathways and experimental workflows through Graphviz diagrams to facilitate a comprehensive understanding of raffinose's performance in cryopreservation.

In Vitro Efficacy of Raffinose

The in vitro efficacy of raffinose as a cryoprotectant has been demonstrated across a variety of cell types, including spermatozoa, oocytes, and hepatocytes. It is often used in combination with other cryoprotectants to enhance cell viability and functional recovery post-thaw.

Quantitative Data Summary: In Vitro Studies
Cell TypeRaffinose Concentration & Co-agentsKey Efficacy MetricsReference
Mouse Spermatozoa 18% RaffinoseMotility: 43%, Fertilizing Ability: 22.4%[1][2]
18% Raffinose + 1.75% GlycerolFertilizing Ability: 35.5% (ICR strain), 13% (C57BL/6N) - 64% (DBA/2N)[1][2]
Mouse Oocytes 0.1M Intracellular Raffinose + 0.3M Extracellular Raffinose + 0.5M DMSOPost-thaw Survival: 83.9%[3]
Chicken Spermatozoa 1-100 mmol RaffinoseNegative effect on in vitro semen quality and fertility (66-70% fertility rate)
Human Hepatocytes University of Wisconsin (UW) solution containing 30mM Raffinose and 10% DMSOPost-thaw Viability: ~50%
Rat Hepatocytes UW solution containing RaffinosePost-thaw Viability: >80%
Experimental Protocols: In Vitro Cryopreservation

Cryopreservation of Mouse Spermatozoa:

This protocol is adapted from studies demonstrating the efficacy of raffinose in preserving mouse sperm.

  • Sperm Collection: Spermatozoa are collected from the cauda epididymides.

  • Cryoprotectant Solution: The cryopreservation medium consists of a solution containing 18% raffinose and often supplemented with 1.75% glycerol.

  • Freezing Protocol: The sperm suspension is loaded into pellets and rapidly frozen in two steps: first from 37°C to -70°C on solid CO2, and then plunged into liquid nitrogen (-196°C).

  • Thawing: Pellets are thawed in a suitable medium for in vitro fertilization.

  • Assessment: Post-thaw motility and fertilizing ability are assessed.

Cryopreservation of Mouse Oocytes:

This protocol involves the microinjection of raffinose to protect the oocytes from intracellular ice formation.

  • Oocyte Collection: Metaphase II (MII) oocytes are collected from superovulated female mice.

  • Microinjection: Oocytes are microinjected with approximately 0.1M raffinose.

  • Cryoprotectant Exposure: The oocytes are then exposed to a cryopreservation medium containing 0.3M extracellular raffinose and a low concentration of DMSO (e.g., 0.5M).

  • Cooling: The oocytes are cooled in straws to -196°C.

  • Thawing and Assessment: Oocytes are thawed and assessed for survival, fertilization, and embryonic development rates.

In Vivo Efficacy of Raffinose

Direct evidence for the in vivo efficacy of raffinose as a primary cryoprotectant is less abundant compared to in vitro data. The in vivo success is often inferred from the viability and functionality of cells or tissues after transplantation, which were cryopreserved using raffinose-containing solutions.

Quantitative Data Summary: In Vivo and Subsequent Development Studies
ApplicationRaffinose Concentration & Co-agentsKey Efficacy MetricsReference
Mouse Embryo Development (from cryopreserved spermatozoa) 18% Raffinose + 1.75% GlycerolIn vivo development to Day 18 of gestation: 19% (C57BL/6N spermatozoa and ddY oocytes)
Rat Pulmonary Graft Preservation (not cryopreservation) Low-potassium dextran solution + 30 mmol/L RaffinoseImproved graft function after 24-hour storage.

It is important to note that a study on rat pulmonary grafts demonstrated that the addition of raffinose to a preservation solution significantly improved graft function after 24 hours of cold storage, suggesting its potential for organ preservation. However, this was not a cryopreservation study.

Experimental Protocols: In Vivo Assessment

In Vivo Development of Embryos from Cryopreserved Mouse Spermatozoa:

This protocol outlines the steps following in vitro fertilization to assess the ultimate in vivo viability.

  • In Vitro Fertilization: Oocytes are fertilized in vitro using spermatozoa cryopreserved with a raffinose-based solution.

  • Embryo Culture: Fertilized oocytes are cultured to the blastocyst stage.

  • Embryo Transfer: Blastocysts are transferred to pseudopregnant recipient female mice.

  • Assessment: The success of in vivo development is determined by the number of live births and the health of the offspring.

Signaling Pathways and Experimental Workflows

To visualize the processes described, the following diagrams are provided in DOT language.

In Vitro Cryopreservation and Efficacy Assessment Workflow

in_vitro_workflow cluster_preparation Cell Preparation cluster_cryopreservation Cryopreservation cluster_thawing Thawing & Recovery cluster_assessment In Vitro Assessment cell_collection Cell/Tissue Collection exposure Exposure to Cryoprotectant cell_collection->exposure cryoprotectant_prep Prepare Raffinose-based Cryoprotectant cryoprotectant_prep->exposure cooling Controlled Cooling to -196°C exposure->cooling thawing Rapid Thawing cooling->thawing removal Removal of Cryoprotectant thawing->removal viability Viability Assays (e.g., Trypan Blue) removal->viability functionality Functional Assays (e.g., Motility, Fertilization) removal->functionality

Caption: Workflow for in vitro cryopreservation and subsequent efficacy assessment.

In Vivo Efficacy Assessment Workflow Following Cryopreservation

in_vivo_workflow cluster_cryo Cryopreservation cluster_transplant Transplantation cluster_assessment In Vivo Assessment cryopreservation Cells/Tissue Cryopreserved with Raffinose thawing Thawing of Cryopreserved Sample cryopreservation->thawing transplantation Transplantation into Animal Model thawing->transplantation engraftment Assessment of Engraftment/Survival transplantation->engraftment functional_recovery Evaluation of Functional Recovery transplantation->functional_recovery development Monitoring of In Vivo Development (for embryos) transplantation->development

Caption: General workflow for assessing the in vivo efficacy of cryopreserved materials.

Conclusion

Raffinose demonstrates considerable promise as a cryoprotectant, particularly in vitro for reproductive cells and hepatocytes. Its efficacy is often enhanced when used in combination with other agents like glycerol or low concentrations of DMSO. The available data indicates that cells cryopreserved with raffinose-containing solutions can lead to successful in vivo outcomes, such as live births from cryopreserved gametes.

However, there is a clear need for more direct in vivo studies to fully establish the efficacy of raffinose for applications such as hematopoietic stem cell transplantation and the functional recovery of cryopreserved tissues and organs. Future research should focus on bridging this gap between in vitro success and validated in vivo applications to fully realize the potential of raffinose in clinical and research settings.

References

A Comparative Guide to the Reproducibility of Experiments Using D(+)-Raffinose Pentahydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of D(+)-Raffinose pentahydrate's performance against other common alternatives in various experimental applications. The data presented is curated from peer-reviewed studies to ensure objectivity and is supplemented with detailed experimental protocols to aid in the reproducibility of findings.

Executive Summary

This compound is a naturally occurring trisaccharide composed of galactose, glucose, and fructose. Its unique chemical structure lends it to a variety of applications in research and drug development, including as a cryoprotectant, a protein stabilizer, a carbon source in cell culture, and a modulator of biological signaling pathways. This guide will delve into the quantitative performance of this compound in these areas, comparing it with commonly used alternatives such as sucrose, trehalose, and glucose. The objective is to provide researchers with the necessary data to make informed decisions about the inclusion of this compound in their experimental designs.

This compound in Cryopreservation

Cryopreservation is a critical technique for the long-term storage of biological materials. The choice of cryoprotectant is paramount to maintaining cell viability and function post-thaw. This compound is often used as a non-permeating cryoprotectant, helping to dehydrate cells and reduce intracellular ice formation.

Comparative Performance of Cryoprotectants

A study comparing different cryoprotectants for mouse sperm cryopreservation provides valuable quantitative data on the efficacy of raffinose in comparison to trehalose.

Cryoprotectant CombinationPost-Thaw Recovery of Intact Cells (%)
6% Glycerol + 7.5% Raffinose36 ± 9
6% Glycerol + 7.5% Trehalose48 ± 6

Table 1: Comparison of Raffinose and Trehalose in Mouse Sperm Cryopreservation. Data shows that while raffinose is an effective cryoprotectant, trehalose demonstrated a significantly better recovery rate of intact cells under the tested conditions.

Experimental Protocol: Mouse Sperm Cryopreservation

The following protocol was adapted from a study on mouse sperm cryopreservation.

Materials:

  • Cryoprotectant Solution: 6% (v/v) glycerol and 7.5% (w/v) this compound or trehalose in a suitable buffer (e.g., NTP medium).

  • Mouse sperm suspension.

  • Cryovials.

  • Controlled-rate freezer or passive freezing container (e.g., Mr. Frosty).

  • Liquid nitrogen storage vessel.

Procedure:

  • Prepare the cryoprotectant solution and cool to 4°C.

  • Gently mix the mouse sperm suspension with an equal volume of the cryoprotectant solution.

  • Equilibrate the sperm-cryoprotectant mixture at 4°C for 10-15 minutes.

  • Aliquot the mixture into pre-labeled cryovials.

  • Place the cryovials in a controlled-rate freezer and cool at a rate of -1°C/minute down to -80°C.

  • Transfer the frozen vials to a liquid nitrogen storage vessel for long-term storage.

  • For thawing, vials are typically warmed rapidly in a 37°C water bath.

Experimental Workflow for Cryopreservation

G prep Prepare Cryoprotectant Solution (e.g., with Raffinose) mix Mix Sperm Suspension with Cryoprotectant prep->mix equilibrate Equilibrate at 4°C mix->equilibrate aliquot Aliquot into Cryovials equilibrate->aliquot freeze Controlled Freezing (-1°C/min to -80°C) aliquot->freeze store Store in Liquid Nitrogen freeze->store

A typical workflow for cell cryopreservation.

This compound in Protein Stabilization

The stability of therapeutic proteins is a major challenge in drug development. Excipients are added to protein formulations to prevent aggregation and maintain biological activity. Sugars are commonly used as protein stabilizers.

Comparative Performance of Protein Stabilizers

A study on the stabilization of the enzyme Glucose-6-phosphate dehydrogenase (G6PDH) provides a direct comparison between sucrose and raffinose.

Stabilizer Formulation (Sugar:G6PDH ratio)Initial G6PDH Activity Recovery (%)G6PDH Activity After 25 Days at 44°C (%)
Sucrose (100:1)~100~85
Sucrose:Raffinose (50:50, ratio 100:1)~100~65
Raffinose (100:1)~100~50

Table 2: Comparison of Sucrose and Raffinose for G6PDH Stabilization. [1] While both sugars provided good initial recovery after lyophilization, sucrose was significantly more effective at preserving enzyme activity during storage at an elevated temperature.[1]

Experimental Protocol: Protein Lyophilization and Stability Testing

The following is a general protocol for assessing protein stability with different excipients.

Materials:

  • Purified protein solution (e.g., G6PDH).

  • Excipient solutions (e.g., this compound, sucrose).

  • Lyophilizer.

  • Incubator set to the desired stress temperature (e.g., 44°C).

  • Assay reagents to measure protein activity.

Procedure:

  • Prepare protein solutions containing different mass ratios of the protein and the excipient.

  • Freeze the solutions at a controlled rate.

  • Lyophilize the frozen samples to dryness.

  • Store the lyophilized cakes at an elevated temperature to accelerate degradation.

  • At various time points, re-dissolve the samples and measure the remaining protein activity.

This compound as a Carbon Source in Cell Culture

The choice of carbon source in cell culture media can significantly impact cell growth, productivity, and the quality of recombinant proteins. While glucose is the most common carbon source, alternatives like raffinose are explored for specific applications.

Comparative Performance in Yeast and CHO Cells
OrganismCarbon SourceSpecific Growth Rate (µ) (h⁻¹)Notes
Saccharomyces cerevisiaeGlucose (2%)~0.45Standard fermentable carbon source.
Saccharomyces cerevisiaeRaffinose (2%)~0.25Slower growth, promotes respiration.
CHO Cells Effect on Glycosylation Impact on Growth/Productivity
GlucoseStandard Glycosylation ProfileHigh cell density and productivity.
RaffinoseUp to 6-fold increase in high-mannose glycansCan have a negative impact on cell growth and titer at high concentrations.

Table 3: Comparison of Raffinose and Glucose as Carbon Sources in Cell Culture. In yeast, raffinose leads to a lower specific growth rate compared to glucose. In CHO cells, raffinose supplementation can be used to modulate the glycosylation profile of recombinant proteins, though it may negatively affect cell growth at higher concentrations.

Experimental Protocol: Fed-Batch CHO Cell Culture

This protocol is a generalized procedure for evaluating the effect of a carbon source on CHO cell culture performance.

Materials:

  • CHO cell line producing a recombinant protein.

  • Basal cell culture medium.

  • Feed solutions containing concentrated nutrients and the carbon source to be tested (e.g., this compound or glucose).

  • Bioreactor with process control (pH, temperature, dissolved oxygen).

Procedure:

  • Inoculate the bioreactor with CHO cells in the basal medium.

  • Monitor cell growth, viability, and key metabolite concentrations daily.

  • When a key nutrient (often glucose or glutamine) is depleted, initiate the fed-batch strategy by adding the feed solution.

  • Continue to monitor the culture and add feed as required to maintain nutrient levels.

  • Collect samples periodically to measure cell density, viability, product titer, and product quality attributes (e.g., glycosylation).

This compound in Modulating Signaling Pathways

Recent research has highlighted the role of this compound in modulating specific cellular signaling pathways, which has implications for its use in drug development for infectious and inflammatory diseases.

Inhibition of Bacterial Biofilm Formation

This compound has been shown to inhibit biofilm formation by pathogenic bacteria such as Pseudomonas aeruginosa and Streptococcus mutans.

G cluster_pa Pseudomonas aeruginosa cluster_sm Streptococcus mutans raffinose_pa Raffinose lecA LecA protein raffinose_pa->lecA binds to c_di_GMP cyclic-di-GMP lecA->c_di_GMP downregulates biofilm_pa Biofilm Formation c_di_GMP->biofilm_pa promotes raffinose_sm Raffinose gtfC GtfC enzyme raffinose_sm->gtfC interferes with glucan Glucan production gtfC->glucan synthesizes biofilm_sm Biofilm Formation glucan->biofilm_sm essential for

Raffinose inhibits biofilm formation in bacteria.
Modulation of Inflammatory Signaling

This compound has demonstrated anti-inflammatory effects by modulating the TLR4-MyD88-NF-κB signaling pathway in a mouse model of colitis.

G lps LPS (Lipopolysaccharide) tlr4 TLR4 lps->tlr4 activates myd88 MyD88 tlr4->myd88 recruits nfkb NF-κB myd88->nfkb activates cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) nfkb->cytokines promotes transcription of raffinose Raffinose raffinose->tlr4 inhibits

Raffinose's anti-inflammatory mechanism.
Potential Influence on Th2 Cytokine Signaling

While direct mechanistic studies are emerging, there is evidence that raffinose can reduce the levels of Th2 cytokines such as IL-4 and IL-5. The exact mechanism is still under investigation, but it is hypothesized to interfere with the signaling cascade that leads to the production of these cytokines.

G antigen Antigen tcr TCR antigen->tcr activates cd4 CD4+ T-cell tcr->cd4 il4_receptor IL-4 Receptor cd4->il4_receptor upregulates stat6 STAT6 il4_receptor->stat6 activates gata3 GATA3 stat6->gata3 induces th2_cytokines Th2 Cytokines (IL-4, IL-5) gata3->th2_cytokines promotes transcription of raffinose Raffinose raffinose->th2_cytokines reduces expression of

Hypothesized influence of raffinose on Th2 signaling.

Conclusion

The reproducibility of experiments is fundamental to scientific advancement. This guide has provided a comparative analysis of this compound in several key research applications. The data indicates that while raffinose is a versatile and effective compound, its performance relative to alternatives is context-dependent. For cryopreservation, trehalose may offer superior cell recovery. In protein stabilization, sucrose appears to be more effective under conditions of thermal stress. However, in cell culture, raffinose presents a unique opportunity to modulate protein glycosylation. Furthermore, its emerging role as a modulator of significant signaling pathways in microbiology and immunology opens new avenues for its application in drug development. Researchers are encouraged to use the provided data and protocols as a starting point for their own investigations into the potential of this compound.

References

Safety Operating Guide

Proper Disposal of D(+)-Raffinose Pentahydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental compliance is paramount in scientific research. This document provides essential guidance on the proper disposal procedures for D(+)-Raffinose pentahydrate, a non-hazardous substance commonly used in laboratories.

While this compound is not classified as a hazardous substance, proper disposal is crucial to maintain a safe working environment and adhere to institutional and local regulations.[1][2][3][4] This guide outlines the recommended step-by-step procedures for its disposal, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Classification

This compound is not considered a hazardous substance or mixture according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] Safety Data Sheets (SDS) indicate that it is not flammable, reactive, corrosive, or toxic. Furthermore, it is not identified as a carcinogen by IARC, ACGIH, NTP, or OSHA.

Hazard Classification Result
Hazardous Substance/MixtureNo
CarcinogenicityNot identified as a carcinogen
PBT/vPvB SubstanceDoes not meet criteria
Environmental HazardNot classified as hazardous for the environment

Disposal Procedures

Even though this compound is non-hazardous, it is imperative to follow established laboratory and institutional protocols for chemical waste disposal. Do not dispose of chemical waste in regular trash or down the sewer system without explicit permission from your institution's Environmental Health and Safety (EHS) office.

Step-by-Step Disposal Protocol:

  • Consult Institutional Guidelines: Always begin by reviewing your institution's specific chemical waste disposal procedures. Contact your EHS office for clarification on any protocols.

  • Solid Waste Disposal:

    • For unused, uncontaminated this compound, sweep up the solid material and place it in a suitable, closed container for disposal.

    • Label the container clearly with the full chemical name: "this compound". Do not use abbreviations or chemical formulas.

    • The container should be in good condition, without leaks or rust.

  • Solutions:

    • Do not pour solutions containing this compound down the drain unless you have written permission from your EHS department. Some institutions may permit drain disposal for very dilute, non-hazardous solutions, but this must be verified.

    • If drain disposal is not permitted, collect the solution in a compatible, sealed waste container.

    • Label the container with "Aqueous solution of this compound" and its approximate concentration.

  • Contaminated Materials:

    • Any materials, such as paper towels, gloves, or glassware, that are contaminated with this compound should be collected and disposed of as chemical waste.

    • Contaminated labware and glassware should be packaged in an appropriate container and labeled as "Hazardous Waste" with the name of the contaminating chemical listed.

  • Empty Containers:

    • Empty containers of this compound should be triple-rinsed with water. The rinsate should be collected and treated as chemical waste.

    • After triple-rinsing and air drying, the container may be disposed of in the regular trash, with the label defaced or removed.

  • Waste Collection:

    • Store the labeled waste container in a designated satellite accumulation area.

    • Arrange for pickup by your institution's hazardous waste program. Ensure all required forms and tags are completed accurately.

Experimental Workflow for Disposal

Disposal Decision Workflow for this compound

References

Personal protective equipment for handling D(+)-Raffinose pentahydrate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for D(+)-Raffinose Pentahydrate

This guide provides crucial safety and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedural guidance is designed to ensure the safety of researchers, scientists, and drug development professionals.

While some safety data sheets (SDS) classify this compound as a non-hazardous substance, others indicate that it may cause skin, eye, and respiratory irritation[1][2][3]. Therefore, adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment (PPE) is essential to minimize exposure and ensure a safe working environment.

Recommended Personal Protective Equipment (PPE)

A thorough risk assessment of the specific procedures being undertaken should always be conducted to determine the appropriate level of PPE required[4]. The following are the minimum recommended PPE for handling this compound.

  • Eye and Face Protection : To prevent eye contact with the powder, chemical splash-resistant safety glasses or goggles with side protection should be worn. For procedures with a higher risk of splashing, a face shield should be worn in addition to safety glasses or goggles.

  • Hand Protection : Chemical-resistant gloves are necessary to prevent skin contact. Nitrile rubber gloves are a suitable option. Gloves must be inspected for any damage before use and should be disposed of in accordance with applicable laws and good laboratory practices after handling the substance. Proper glove removal technique (without touching the glove's outer surface) should be followed to avoid skin contact.

  • Body Protection : A lab coat should be worn to protect clothing and exposed skin from potential contamination. Lab coats should be kept buttoned.

  • Respiratory Protection : To avoid inhalation of dust particles, respiratory protection is required when dusts are generated. A dust mask, such as a type N95 (US) or type P1 (EN 143), is recommended in these situations. Work should be conducted in a well-ventilated area, and measures should be taken to minimize dust generation.

Quantitative Safety Data

The following table summarizes key quantitative data for personal protective equipment and exposure limits relevant to handling this compound.

ParameterSpecificationSource
Glove Material NBR (Nitrile rubber)
Glove Thickness >0.11 mm
Glove Breakthrough Time >480 minutes (permeation: level 6)
Occupational Exposure Limit (GB WEL) - Inhalable Dust 10 mg/m³ (Time-Weighted Average)
Occupational Exposure Limit (GB WEL) - Respirable Dust 4 mg/m³ (Time-Weighted Average)

Note: The occupational exposure limits are for general dust and are provided as a conservative guideline in the absence of specific limits for this compound.

Operational Plan for Handling and Disposal

Following a systematic procedure for handling and disposal is critical for safety and to prevent contamination.

Handling Protocol
  • Preparation :

    • Ensure the work area is clean and well-ventilated. Use local exhaust ventilation where dust may be generated.

    • Have all necessary equipment, including PPE and spill cleanup materials, readily available.

    • Wash hands thoroughly before beginning work.

  • Donning PPE :

    • Put on a lab coat, ensuring it is fully buttoned.

    • Put on safety glasses or goggles.

    • Put on gloves, ensuring they fit properly and are free of defects.

    • If there is a risk of dust generation, put on a respirator or dust mask.

  • Handling the Chemical :

    • Avoid contact with skin, eyes, and clothing.

    • Minimize dust generation and accumulation.

    • If transferring the powder, do so carefully to avoid creating airborne dust.

    • Keep the container tightly closed when not in use.

  • After Handling :

    • Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.

    • Clean the work area.

Personal Protective Equipment Workflow

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_work Chemical Handling cluster_doffing Doffing Sequence cluster_final Final Steps A Assess Hazards B Select Appropriate PPE A->B C 1. Lab Coat B->C D 2. Respiratory Protection (if required) C->D E 3. Eye/Face Protection D->E F 4. Gloves E->F G Perform Task F->G H 1. Gloves G->H I 2. Lab Coat H->I J 3. Eye/Face Protection I->J K 4. Respiratory Protection J->K L Dispose of PPE Properly K->L M Wash Hands Thoroughly L->M

Caption: Workflow for PPE selection, donning, and doffing.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Disposal : Unused this compound should be disposed of in a suitable, closed container. Disposal must be in accordance with local, regional, and national regulations. Do not let the product enter drains.

  • Contaminated PPE Disposal :

    • Used gloves should be disposed of in a designated waste container immediately after use.

    • Disposable lab coats and other contaminated items should be placed in a suitable container for disposal.

    • Consult your institution's environmental health and safety office for specific guidance on hazardous waste disposal.

Emergency Procedures
  • In Case of a Spill :

    • Prevent further leakage if it is safe to do so.

    • For dry spills, carefully sweep or vacuum the material and place it into a suitable container for disposal. Avoid generating dust.

    • Ensure adequate ventilation in the spill area.

  • First Aid Measures :

    • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.

    • Skin Contact : Immediately flush the skin with plenty of soap and water while removing any contaminated clothing.

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Ingestion : Rinse the mouth with water. Do not induce vomiting.

    • In all cases of significant exposure or if symptoms persist, seek medical attention.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.